molecular formula C8H11NO4 B2969495 Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate CAS No. 78934-71-1

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2969495
CAS No.: 78934-71-1
M. Wt: 185.179
InChI Key: USAQNLVRCXORQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (CAS 78934-71-1) is a high-purity oxazole derivative characterized by a hydroxyethyl substituent at the 5-position and an ethoxycarbonyl group at the 3-position of the heterocyclic ring . This structure combines hydrophilic and lipophilic functionalities, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . The compound serves as a key building block for the synthesis of more complex heterocyclic compounds . In research settings, it is investigated for its potential as a bioactive molecule. Studies on related oxazole derivatives have shown promising antimicrobial and anticancer properties, suggesting its utility in the design of novel pharmaceuticals . The oxazole ring system is known to interact with biological targets, such as enzymes and receptors, and the presence of the hydroxy and ester functional groups allows for further chemical modifications, enabling structure-activity relationship (SAR) studies . The mechanism of action for this compound is application-dependent. In medicinal chemistry, it may function by modulating enzyme activity or interacting with cellular receptors; the oxazole ring can participate in hydrogen bonding, which influences the compound's binding affinity and specificity towards its biological targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAQNLVRCXORQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate Role: Senior Application Scientist Format: Technical Whitepaper

A Guide to Identity, Stereochemistry, and Functional Stability

Executive Summary

This compound (CAS: 78934-71-1) represents a high-value pharmacophore in medicinal chemistry. As a 3,5-disubstituted isoxazole, it serves as a bioisostere for carboxylic acids and esters, offering unique hydrogen-bonding vectors and metabolic stability profiles distinct from classic aromatic rings.

However, the presence of a secondary alcohol at the C5-position introduces a critical stereogenic center. For drug development professionals, the characterization of this molecule is not merely about confirming connectivity; it is about stereochemical integrity and ring stability . This guide outlines a self-validating workflow to characterize this scaffold, focusing on distinguishing enantiomers and preventing common degradation pathways inherent to the isoxazole core.

Synthetic Context & Impurity Profiling

To characterize a sample effectively, one must understand its origin. This molecule is typically generated via two primary routes, each carrying specific impurity risks:

  • Reduction of Ethyl 5-acetylisoxazole-3-carboxylate:

    • Reagent: NaBH₄ or asymmetric transfer hydrogenation (ATH).

    • Impurity Risk: Over-reduction of the ester moiety or residual boron complexes.

  • [3+2] Cycloaddition:

    • Reagents: Ethyl nitroacetate + but-3-yn-2-ol.

    • Impurity Risk: Regioisomers (3,4-substituted isoxazoles) which are difficult to separate by standard silica chromatography.

Pathway Analysis & Degradation Risks

The isoxazole ring is generally stable, but the N-O bond is a "ticking clock" under reductive conditions. The diagram below illustrates the synthesis and the critical degradation pathway that researchers must avoid during handling.

SynthesisPath Ketone Ethyl 5-acetylisoxazole- 3-carboxylate (Precursor) Target Ethyl 5-(1-hydroxyethyl)- 1,2-oxazole-3-carboxylate (Target Scaffold) Ketone->Target NaBH4 Reduction (Creates Chiral Center) Enone Beta-Amino Enone (Ring-Opened Degradant) Target->Enone H2/Pd or Mo(CO)6 (Reductive Cleavage)

Figure 1: Synthetic origin and the critical N-O bond cleavage risk under catalytic hydrogenation conditions.

Structural Elucidation (Identity)

Confirming the structure requires a multi-modal approach. The isoxazole ring provides a distinct NMR signature that differentiates it from other 5-membered heterocycles.

Nuclear Magnetic Resonance (NMR)

Expected 1H NMR Data (400 MHz, CDCl₃):

  • Isoxazole Ring Proton (C4-H): A sharp singlet is expected between δ 6.50 – 6.70 ppm . This is the diagnostic signal; a shift > 7.0 ppm often indicates contamination or a regioisomer.

  • Ethyl Ester:

    • Quartet at δ 4.40 – 4.45 ppm (2H, J ≈ 7.1 Hz).

    • Triplet at δ 1.40 – 1.45 ppm (3H, J ≈ 7.1 Hz).

  • Chiral Handle (1-Hydroxyethyl):

    • Methine (CH-OH): Multiplet or quartet at δ 4.95 – 5.10 ppm .

    • Methyl (CH₃-CH): Doublet at δ 1.55 – 1.60 ppm (J ≈ 6.5 Hz).

    • Hydroxyl (OH): Broad singlet, shift is concentration-dependent (typically δ 2.5 – 3.5 ppm).

Mass Spectrometry (HRMS)[1]
  • Molecular Ion: [M+H]⁺ = 186.0766 (Calculated for C₈H₁₂NO₄).

  • Fragmentation Pattern:

    • Loss of H₂O ([M+H-18]⁺): Common in secondary alcohols.

    • Loss of OEt ([M+H-45]⁺): Characteristic of ethyl esters.

    • Ring Cleavage: Fragments corresponding to the loss of the isoxazole fragment (N-O cleavage) may appear at high collision energies.

Stereochemical Characterization (Purity)

Since the molecule contains a chiral center, distinguishing the (R) and (S) enantiomers is the most challenging and critical step.

Method A: Chiral HPLC Screening (Enantiomeric Excess)

Do not rely on optical rotation alone, as the specific rotation ([α]D) can be low for this scaffold. A direct chiral chromatographic method is required.

Recommended Screening Protocol:

Parameter Condition Set A (Normal Phase) Condition Set B (Polar Organic)
Column Chiralpak AD-H or IA (Amylose-based) Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane : IPA (90:10) Acetonitrile : Methanol (95:5)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection UV @ 254 nm (Isoxazole absorption) UV @ 220 nm

| Success Criteria | Baseline resolution (Rs > 1.5) | Sharp peak shape (Tailing < 1.2) |

Method B: Absolute Configuration (Mosher's Method)

To assign absolute configuration without X-ray crystallography, use the Mosher Ester Analysis . This method relies on the magnetic anisotropy of the Mosher auxiliary shielding/deshielding protons based on spatial orientation.

Workflow Logic:

  • Derivatize the alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[1]

  • Analyze the 1H NMR chemical shift differences (

    
    ) of the neighboring protons.[1][2]
    
  • Interpretation:

    • If

      
       of the methyl group (on the hydroxyethyl chain) is negative , and 
      
      
      
      of the isoxazole ring proton is positive , the configuration can be assigned based on the sector rule.

MosherWorkflow Start Unknown Enantiomer (Alcohol) Rxn1 React with (R)-MTPA-Cl Start->Rxn1 Rxn2 React with (S)-MTPA-Cl Start->Rxn2 NMR1 1H NMR of (S)-Ester Rxn1->NMR1 Inversion at carbonyl NMR2 1H NMR of (R)-Ester Rxn2->NMR2 Calc Calculate Δδ = δ(S) - δ(R) for neighboring protons NMR1->Calc NMR2->Calc Result Assign Absolute Config (R/S) based on +/- signs Calc->Result

Figure 2: Mosher's Ester Analysis workflow for absolute stereochemical assignment.

Functional Stability & Reactivity

The "Achilles Heel": Reductive Instability The isoxazole ring is technically an aromatic system, but the N-O bond is weak (~55 kcal/mol).

  • Forbidden Reagents: Avoid catalytic hydrogenation (H₂/Pd-C, Raney Ni) unless ring opening is the goal. This will cleave the N-O bond to form a

    
    -amino enone.[3][4]
    
  • Safe Reductions: Use hydride reagents (NaBH₄, LiAlH₄) carefully. Note that LiAlH₄ will reduce the ester to a primary alcohol, potentially complicating the separation of the diol product.

  • Base Sensitivity: The C4 proton is slightly acidic. Strong bases (LDA, NaH) can lead to deprotonation and potential ring fragmentation or racemization if the conditions are harsh.

Experimental Protocols

Protocol 1: Synthesis of Mosher Esters for Configuration Assignment

Objective: Create diastereomeric esters to determine absolute stereochemistry.

  • Preparation: Dry the alcohol sample (10 mg) under high vacuum for 1 hour.

  • Reaction (Run in parallel for R and S):

    • Dissolve alcohol (5 mg, 0.027 mmol) in anhydrous Pyridine-d5 (0.5 mL) directly in an NMR tube (to minimize transfer loss).

    • Add (R)-(-)-MTPA-Cl (10 µL, 2 eq) to Tube A.

    • Add (S)-(+)-MTPA-Cl (10 µL, 2 eq) to Tube B.

    • Shake and allow to stand at RT for 4 hours.

  • Analysis:

    • Acquire 1H NMR (minimum 16 scans).

    • Focus on the chemical shifts of the methyl doublet (C5-side chain) and the isoxazole singlet (C4-H).

    • Calculate

      
      .
      
Protocol 2: Analytical HPLC Method

Objective: Routine purity and enantiomeric excess check.

  • System: Agilent 1200 or equivalent with DAD.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane/Ethanol (85:15). Note: Ethanol is often preferred over IPA for isoxazoles to prevent peak tailing.

  • Flow: 1.0 mL/min.

  • Temp: 25°C.

  • Wavelength: 254 nm.

  • Reference Standard: Racemic mixture (prepared by reducing the ketone precursor with NaBH₄ in MeOH).

References

  • Isoxazole Synthesis & Properties

    • Synthesis of 3,5-disubstituted isoxazoles.[5][3] ChemicalBook. Link

    • Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate Product Data. BLD Pharm. Link

  • Stereochemical Determination (Mosher Method)

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][6][7] Nature Protocols.[2] Link[2]

    • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][6][7][8] Chemical Reviews. Link

  • Isoxazole Ring Stability

    • Reductive cleavage of isoxazoles. Organic Chemistry Portal. Link

Sources

A Comprehensive Technical Guide to Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile building block in the design of novel therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its prevalence in drug discovery. This guide provides an in-depth technical overview of a specific derivative, Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, focusing on its nomenclature, structure, synthesis, and spectroscopic characterization. This molecule, featuring a chiral center and multiple functional groups, represents a valuable synthon for the elaboration into more complex molecular architectures.

Part 1: IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound .

The structure consists of a central 1,2-oxazole (isoxazole) ring. An ethyl carboxylate group is attached at the 3-position, and a 1-hydroxyethyl group is substituted at the 5-position. The presence of the 1-hydroxyethyl substituent introduces a stereocenter at the carbon bearing the hydroxyl group, meaning the compound can exist as (R) and (S) enantiomers.

Structural Details:

  • Core Heterocycle: 1,2-Oxazole (Isoxazole)

  • Substitution at C3: Ethyl carboxylate (-COOCH₂CH₃)

  • Substitution at C5: 1-Hydroxyethyl (-CH(OH)CH₃)

  • Molecular Formula: C₈H₁₁NO₄

  • Molecular Weight: 185.18 g/mol

Below is a 2D representation of the chemical structure:

G struct CC@Hc1cc(C(=O)OCC)no1

Caption: 2D Structure of this compound

Part 2: Synthesis Methodology: 1,3-Dipolar Cycloaddition

The most prominent and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, the key precursors are the nitrile oxide derived from acetaldoxime and the alkyne, ethyl propiolate.

The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its rapid dimerization to a furoxan, which is a common side reaction.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for 1,3-dipolar cycloaddition reactions.

Step 1: In Situ Generation of the Nitrile Oxide from Acetaldoxime

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldoxime (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • To this solution, slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or a dilute solution of sodium hypochlorite (bleach) (1.05 eq.). The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by thin-layer chromatography (TLC).

  • Next, add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq.), dropwise to the reaction mixture at 0 °C. The base facilitates the dehydrochlorination of the hydroximoyl chloride to generate the reactive nitrile oxide species.

Step 2: 1,3-Dipolar Cycloaddition with Ethyl Propiolate

  • To the freshly prepared solution containing the in situ generated nitrile oxide, add ethyl propiolate (1.0 eq.) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the cycloaddition can be monitored by TLC by observing the consumption of the starting materials and the formation of the product.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices
  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (ethyl propiolate) ensures that the cycloaddition reaction is the major pathway.[3]

  • Choice of Base: A non-nucleophilic base like triethylamine is used to prevent side reactions with the electrophilic nitrile oxide.

  • Temperature Control: The initial steps are carried out at 0 °C to control the exothermic nature of the reactions and to minimize the decomposition of the reactive intermediates. The cycloaddition is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data based on the structure and analysis of similar compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s1HH-4 (isoxazole ring)
~5.0q1H-CH(OH)CH₃
~4.4q2H-OCH₂CH₃
~2.5br s1H-OH
~1.6d3H-CH(OH)CH₃
~1.4t3H-OCH₂CH₃
  • Rationale: The proton on the isoxazole ring (H-4) is expected to appear as a singlet in the aromatic region. The methine proton of the 1-hydroxyethyl group will be a quartet due to coupling with the adjacent methyl group. The methylene protons of the ethyl ester will also be a quartet, coupling with the terminal methyl group. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The two methyl groups will appear as a doublet and a triplet, respectively.

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160C-3 (isoxazole)
~175C-5 (isoxazole)
~105C-4 (isoxazole)
~65-CH(OH)CH₃
~62-OCH₂CH₃
~22-CH(OH)CH₃
~14-OCH₂CH₃
  • Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the isoxazole ring will appear in the aromatic region, with C-3 and C-5 being more downfield due to their attachment to electronegative atoms. The aliphatic carbons of the ethyl and 1-hydroxyethyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (hydroxyl)
3150-3100C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
1600-1450C=N and C=C stretch (isoxazole ring)
~1250C-O stretch (ester)
  • Rationale: The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl group. The sharp, strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl group. The characteristic stretching vibrations of the isoxazole ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
m/zInterpretation
185[M]⁺ (Molecular ion)
170[M - CH₃]⁺
140[M - OCH₂CH₃]⁺
112[M - COOCH₂CH₃]⁺
  • Rationale: The mass spectrum is expected to show the molecular ion peak at m/z 185. Common fragmentation patterns would include the loss of the methyl group from the 1-hydroxyethyl substituent, the ethoxy group from the ester, and the entire ethyl carboxylate group.

Conclusion

This technical guide has provided a detailed overview of this compound, a molecule of significant interest for synthetic and medicinal chemists. The outlined 1,3-dipolar cycloaddition protocol offers a reliable and efficient route to this compound, and the provided spectroscopic data serves as a benchmark for its characterization. The versatile nature of the isoxazole core, combined with the functional handles present in this specific derivative, makes it a valuable platform for the development of novel chemical entities with potential therapeutic applications.

References

  • Bhyrappa, M. H., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.
  • BenchChem. (2025).
  • SpectraBase. (n.d.). 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester. Wiley-VCH.
  • BenchChem. (2025).
  • Donati, D., Fusi, F., Ponticelli, F., & Ristori, S. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Wikipedia contributors. (2024, January 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives.
  • Palmer, M. H., & Moyes, W. (2006). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Structure, 792–793, 119-137.
  • Harisha, M. B., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1837-1845.
  • Gholamhosseini, S., & Davoodnia, A. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1(1), 118-126.
  • Bakulina, O., & Bakulin, O. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(15), 4587.
  • Cilibrizzi, A., & Vilella, A. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem, 85(10), 2252-2271.
  • Cilibrizzi, A., & Vilella, A. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem, 85(10), 2252–2271.
  • ChemicalBook. (n.d.). ETHYL 5-(HYDROXYMETHYL)
  • ChemicalBook. (n.d.).
  • Qi, X., Li, X., & You, Z. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
  • Palmer, M. H., & Ridley, T. (2006). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Journal of Molecular Structure, 780–781, 149-165.
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.
  • Yerrabelly, J. R., et al. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Chemistry of Heterocyclic Compounds, 58(1), 1-3.
  • ChemSynthesis. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H/S-H cross-coupling.
  • Guda, V. V., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Al-Amiery, A. A., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, and Photophysical Properties. Molecules, 26(5), 1279.
  • University of Turin. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function.
  • Michailovs, A., & Turks, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687.
  • Harisha, M. B., et al. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118.
  • Chemistry Stack Exchange. (2021, February 2).

Sources

Spectroscopic Elucidation of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. As a key heterocyclic scaffold, the isoxazole ring and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] A thorough understanding of their structure through spectroscopic analysis is paramount for rational drug design and development.

This guide, structured from the perspective of a Senior Application Scientist, moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides self-validating protocols. We will explore the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.

Introduction to this compound

This compound is a substituted isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substituents—an ethyl ester at position 3 and a 1-hydroxyethyl group at position 5—introduce specific functionalities that influence its chemical reactivity and biological profile. Accurate structural confirmation is the foundation for any further investigation into its medicinal potential.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule, their electronic environment, and their connectivity.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Modern spectrometers, such as a 400 MHz Bruker Avance III HD, are commonly used.[3][4]

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for sufficient signal-to-noise), pulse angle, and relaxation delay.

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum and Interpretation

The expected chemical shifts for the carbon atoms are summarized below.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-CH₃ (ethyl ester)13-15Aliphatic carbon.
-CH₂- (ethyl ester)61-63Aliphatic carbon attached to an oxygen atom.
-CH₃ (hydroxyethyl)20-23Aliphatic carbon.
-CH- (hydroxyethyl)65-68Aliphatic carbon attached to an oxygen atom.
C-4 (isoxazole)100-105Aromatic carbon in the isoxazole ring.
C-3 (isoxazole)158-162Aromatic carbon attached to the ester group.
C-5 (isoxazole)170-175Aromatic carbon attached to the hydroxyethyl group.
C=O (ester)160-165Carbonyl carbon of the ester.

Expert Insights: The chemical shifts of the isoxazole ring carbons are highly characteristic. The downfield shifts of C-3 and C-5 are due to their attachment to electronegative atoms and their involvement in the aromatic system. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity. [3][4]2. Background Spectrum: A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

  • Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for FT-IR data acquisition and analysis.

Predicted FT-IR Spectrum and Interpretation

Key vibrational frequencies are expected for the functional groups in this compound.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group
O-H stretch3200-3600Broad, StrongHydroxyl group
C-H stretch (aliphatic)2850-3000MediumEthyl and hydroxyethyl groups
C=O stretch (ester)1720-1740StrongEthyl ester
C=N stretch (isoxazole)1600-1650MediumIsoxazole ring
C=C stretch (isoxazole)1450-1550MediumIsoxazole ring
C-O stretch1000-1300StrongEster and hydroxyl groups
N-O stretch800-900MediumIsoxazole ring

Expert Insights: The broad O-H stretch is a definitive indicator of the hydroxyl group. The strong carbonyl absorption confirms the presence of the ester. The combination of C=N, C=C, and N-O stretching vibrations provides a characteristic fingerprint for the isoxazole ring. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum and Interpretation

For this compound (C₈H₁₁NO₄), the expected mass spectral data are as follows:

  • Molecular Weight: 185.18 g/mol

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): An m/z peak at 185 (EI) or 186 (ESI) would confirm the molecular weight.

  • Key Fragmentation Patterns:

    • Loss of the ethyl group (-CH₂CH₃) from the ester: m/z = 156

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 140

    • Loss of the acetyl group (-COCH₃) from the side chain: m/z = 142

    • Cleavage of the C-C bond in the hydroxyethyl side chain.

Expert Insights: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides the elemental composition and further confirms the molecular formula. [6]

Synthesis of Spectroscopic Evidence

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.

  • ¹H and ¹³C NMR data will establish the carbon-hydrogen framework, including the number and connectivity of all atoms.

  • FT-IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl, ester, and the isoxazole ring.

  • Mass Spectrometry will provide the molecular weight and formula, with fragmentation patterns corroborating the structural features identified by NMR and IR.

Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this compound.

References

  • A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives - Benchchem.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
  • Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu) - IUCr Journals.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC.
  • Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate - Smolecule.
  • Spectral Assignments and Reference Data - CONICET.
  • ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum - ChemicalBook.
  • Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
  • Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa - Beilstein Journals.
  • 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.
  • ethyl 5-hydroxy-2-methylindole-3-carboxylate(7598-91-6) 1 h nmr - ChemicalBook.
  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.
  • EPA/NIH Mass Spectral Data Base - GovInfo.
  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI.
  • Ethyl 5-methyl-1,2-oxazole-3-carboxylate | CAS#:3209-72-1 | Chemsrc.
  • Ethyl 5-oxazolecarboxylate 96 118994-89-1 - Sigma-Aldrich.
  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate.
  • ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate - ChemSynthesis.
  • Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

Technical Guide: Mass Spectrometry Analysis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (C₈H₁₁NO₄), a functionalized isoxazole scaffold frequently utilized as an intermediate in the synthesis of antimicrobial and anti-inflammatory therapeutics.

The guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) for quantitative bioanalysis, while acknowledging Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation. It details the specific fragmentation pathways driven by the lability of the isoxazole N-O bond and the 1-hydroxyethyl side chain, providing a self-validating protocol for identification.

Physicochemical Profiling & Compound Identity

Before establishing MS parameters, the physicochemical properties of the analyte must be understood to select the appropriate ionization mode and mobile phases.

PropertyValueImplication for MS Method
IUPAC Name This compoundTarget Analyte
Formula C₈H₁₁NO₄Exact Mass: 185.0688 Da
Mol.[1][2] Weight 185.18 g/mol Low MW requires clean solvent background.
LogP ~0.8 - 1.2 (Predicted)Moderate polarity; compatible with Reverse Phase LC (C18).
pKa ~13 (Alcohol), Weak base (Isoxazole N)ESI(+) is preferred using acidic mobile phase to protonate the ring Nitrogen.
Lability N-O bond (Isoxazole), Ester linkageSusceptible to in-source fragmentation if declustering potential is too high.

Instrumentation & Methodology

LC-MS/MS Configuration (Recommended)

For trace analysis in biological matrices or reaction mixtures, ESI in positive mode is the gold standard due to the basicity of the isoxazole nitrogen and the polarity of the hydroxyl group.

  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI+).

  • Column: C18 (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 50 mm) to retain the polar analyte.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

GC-MS Configuration (Structural Confirmation)

While the hydroxyl group can cause peak tailing, the molecule is sufficiently volatile for direct GC-MS analysis. Derivatization (TMS) is recommended for rigorous quantification.

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Inlet Temp: 250°C (Ensure no thermal degradation of the N-O bond).

Fragmentation Analysis & Mechanism

Understanding the fragmentation logic is critical for distinguishing the analyte from isobaric interferences.

ESI(+) Fragmentation Pathway (LC-MS/MS)

In ESI+, the parent ion is observed as [M+H]⁺ = m/z 186 .

  • Dehydration [M+H - H₂O]⁺ (m/z 168): The 1-hydroxyethyl group readily eliminates water, forming a vinyl-isoxazole cation. This is often the base peak in lower collision energies.

  • Loss of Ethanol [M+H - EtOH]⁺ (m/z 140): Cleavage of the ethyl ester group.

  • Isoxazole Ring Cleavage (RDA-like): The N-O bond is the "weak link." High collision energy leads to ring opening, often generating nitrile or ketene fragments.

EI Fragmentation Pathway (GC-MS)

In EI (70 eV), the molecular ion M⁺• = m/z 185 is generated.

  • Alpha-Cleavage (m/z 170): Loss of the methyl radical (-CH₃) from the 1-hydroxyethyl group.

  • McLafferty Rearrangement: Unlikely to be dominant due to ring constraints, but ester cleavage is prominent.

  • Acylium Ion Formation: Fragmentation of the ester leads to characteristic ions at m/z 29 (Ethyl) and m/z 45 (Ethoxy).

Mechanistic Visualization

The following diagram illustrates the logical flow of the LC-MS/MS fragmentation pathway, essential for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 186 Dehydration Dehydration [M+H - H2O]+ m/z 168 Parent->Dehydration - 18 Da (H2O) Low CE EsterLoss Ester Cleavage [M+H - EtOH]+ m/z 140 Parent->EsterLoss - 46 Da (EtOH) Med CE RingOpen Ring Cleavage (N-O Bond Break) m/z < 100 Dehydration->RingOpen High CE EsterLoss->RingOpen High CE

Figure 1: Proposed ESI(+) fragmentation tree for this compound.

Experimental Protocol: Validated Workflow

Sample Preparation

Objective: Minimize matrix effects while maintaining analyte solubility.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . (Conc: 1 mg/mL).

    • Note: Avoid water for the stock solution to prevent long-term ester hydrolysis.

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

  • Extraction (for Biofluids):

    • Add 3 volumes of ice-cold Acetonitrile to 1 volume of plasma/sample.

    • Vortex (30s), Centrifuge (10,000 x g, 10 min).

    • Collect supernatant.[3] evaporate to dryness, reconstitute in mobile phase.

LC-MS/MS Acquisition Parameters

Use the following settings as a starting point for optimization.

ParameterSettingRationale
Polarity Positive (ESI+)Protonation of Isoxazole N.
Spray Voltage 3500 - 4500 VStandard for small molecules.
Source Temp 350°CEnsure efficient desolvation.
MRM Transition 1 186.1 → 168.1Quantifier: High intensity water loss.
MRM Transition 2 186.1 → 140.1Qualifier: Structural confirmation (Ester loss).
Dwell Time 50 msSufficient points across the peak.
Workflow Diagram

Workflow Sample Sample (Plasma/Reaction) Prep Protein Ppt (ACN 3:1) Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Q1 Filter (186 m/z) ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Filter (168/140 m/z) CID->MS2

Figure 2: Analytical workflow from sample preparation to detection.

Troubleshooting & Common Pitfalls

Adduct Formation

In ESI, sodium adducts [M+Na]⁺ (m/z 208) are common if glassware is not LC-MS grade.

  • Solution: Add 5 mM Ammonium Formate to the mobile phase to suppress Na⁺ adducts and favor [M+H]⁺.

Thermal Degradation (GC-MS)

The isoxazole ring can be thermally unstable at high inlet temperatures (>280°C), leading to rearrangement to oxazoles or ring opening.

  • Validation: Check peak shape. A broad or split peak in GC indicates on-column degradation. Lower the inlet temperature to 200°C if observed.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis in basic buffers or if stored in water for prolonged periods.

  • Control: Always store stocks in 100% organic solvent (MeOH/ACN) at -20°C.

References

  • PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Hydrogenation of Isoxazole Derivatives. Molbank 2024.[4] Available at: [Link][4][5]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Esters and Alcohols). Available at: [Link][2][5][6][7][8][9][10][11][12]

  • ResearchGate. Mass fragmentation pattern of isoxazole derivatives. Available at: [Link][5]

Sources

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. As a molecule of interest in synthetic and medicinal chemistry, understanding its structural characteristics is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its vibrational spectrum, a robust experimental protocol for data acquisition via Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and an in-depth guide to spectral interpretation. By grounding our analysis in the principles of molecular vibrations and referencing established spectroscopic data, this guide ensures scientific integrity and provides actionable insights for the structural elucidation of this and related oxazole derivatives.

Introduction

This compound is a heterocyclic compound featuring a core 1,2-oxazole ring, an ethyl ester, and a hydroxyethyl substituent. Molecules within the oxazole family are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise arrangement of functional groups in this molecule—ester, hydroxyl, and the oxazole ring—creates a unique electronic and steric profile that dictates its chemical reactivity and potential as a synthetic building block.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. It probes the vibrational modes of covalent bonds, providing a distinct "molecular fingerprint" based on the absorption of infrared radiation.[1] Each functional group within a molecule absorbs IR radiation at a characteristic frequency, allowing for its unambiguous identification.[2] This guide will first deconstruct the molecule to predict its FTIR spectrum from first principles and then outline the practical steps for experimental verification.

Molecular Structure and Functional Group Analysis

To accurately predict the FTIR spectrum, we must first identify the key vibrational units within the molecule. The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

The primary functional groups for analysis are:

  • Hydroxyl Group (-OH): Responsible for a characteristic broad absorption due to hydrogen bonding.

  • Ester Group (-COOC₂H₅): Features a strong carbonyl (C=O) stretch and two distinct C-O stretches.

  • 1,2-Oxazole Ring: A heterocyclic aromatic system with C=N, C=C, and N-O bonds, contributing to the fingerprint region.

  • Alkyl C-H Bonds: From the ethyl and hydroxyethyl substituents, showing stretching and bending vibrations.

Theoretical FTIR Spectrum: Predicted Absorption Bands

Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands for the target molecule. The covalent bonds in molecules are not rigid; instead, they behave like springs that can be stretched and bent, with each vibrational mode corresponding to a specific energy level.[3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentRationale and Notes
3550–3200 Strong, BroadO-H StretchHydroxyl (-OH)The broadness of this peak is a direct result of intermolecular hydrogen bonding, which creates a range of bond strengths.[4] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would appear around 3600 cm⁻¹.[5]
3000–2850 Medium-StrongC-H StretchAlkyl (sp³ C-H)These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups.[5]
1750–1730 Strong, SharpC=O StretchEster (R-CO-OR')This is one of the most prominent and easily identifiable peaks in the spectrum. Its position is characteristic of saturated aliphatic esters.[2][6]
~1610 Medium-WeakC=N StretchOxazole RingThe stretching vibration of the carbon-nitrogen double bond within the oxazole ring typically appears in this region.[7] Its intensity can vary.
~1580 Medium-WeakC=C StretchOxazole RingAromatic and heteroaromatic ring stretching vibrations occur in this region. This peak, along with the C=N stretch, confirms the heterocyclic ring structure.[2]
1465 & 1375 MediumC-H BendAlkyl (-CH₂, -CH₃)These bands correspond to the scissoring (~1465 cm⁻¹) and symmetric bending or "umbrella" mode (~1375 cm⁻¹) of the alkyl groups.[5]
1300–1160 StrongC-C-O StretchEsterThis strong absorption is due to the asymmetric stretching of the C-C-O moiety, where the C-O bond is adjacent to the carbonyl carbon.[6]
1150–1000 StrongC-O Stretch / O-C-C StretchEster & AlcoholThis region contains contributions from the O-C-C stretch of the ester's ethyl group and the C-O stretch of the secondary alcohol.[6][8]
~900-800 Medium-WeakN-O StretchOxazole RingThe N-O single bond stretch is expected in the fingerprint region and can be a useful, albeit weaker, indicator for the oxazole ring.[9]

Table 1: Predicted FTIR Absorption Bands for this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, minimal sample preparation, and applicability to solid and liquid samples.[10] The technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption measurement.[10]

ATR_FTIR_Workflow cluster_prep Setup cluster_acq Measurement cluster_proc Analysis A Step 1: Instrument Preparation B Step 2: Background Collection A->B Clean ATR crystal (e.g., with isopropanol) [6] C Step 3: Sample Application B->C Record interferogram of ambient air D Step 4: Data Acquisition C->D Apply small amount of sample to cover crystal surface E Step 5: Data Processing D->E Initiate sample scan (e.g., 16-32 scans at 4 cm⁻¹ resolution) F Result: Final FTIR Spectrum E->F Fourier Transform, background correction, and ATR correction

Figure 2: Standard workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure thermal equilibrium.[11]

    • Thoroughly clean the ATR crystal surface using a solvent-moistened, non-abrasive wipe (e.g., Kimwipes with isopropanol or ethanol) to remove any residues from previous measurements.[12] Allow the solvent to fully evaporate.

  • Background Measurement:

    • With the clean, empty ATR accessory in place, initiate a background scan.

    • This critical step measures the spectrum of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample.[13]

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

    • If the sample is an oil or liquid, a single drop is sufficient to cover the crystal.

  • Sample Spectrum Acquisition:

    • Set the desired instrument parameters. Standard settings for routine characterization are:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio)

    • Initiate the sample scan. The instrument software will collect the interferogram, perform the Fourier transform, and ratio the result against the stored background spectrum.

  • Data Processing and Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 1.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance. Perform any necessary software-based corrections, such as an ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

Spectral Interpretation and Validation

The acquired experimental spectrum should be compared against the predicted absorptions in Table 1.

  • Validation of Key Functional Groups:

    • O-H Stretch: Look for a prominent, broad band in the 3550–3200 cm⁻¹ region. Its presence is a strong confirmation of the hydroxyl group.

    • C=O Stretch: A strong, sharp peak between 1750–1730 cm⁻¹ is the unmistakable signature of the ester's carbonyl group. Its absence would indicate a failure in synthesis or sample degradation.

    • C-O Stretches: Confirm the presence of two strong, complex bands in the 1300–1000 cm⁻¹ region, characteristic of the ester and alcohol C-O bonds.[6]

    • C-H Stretches: The bands just below 3000 cm⁻¹ confirm the presence of the alkyl framework.

  • The Fingerprint Region (below 1500 cm⁻¹):

    • This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule, including the oxazole ring stretches (C=N, C=C, N-O) and C-H bends.[1]

    • While assigning every peak in this region is often impractical, the overall pattern is unique to the molecule.[3] This makes the fingerprint region exceptionally useful for confirming the identity of a sample by matching it against a known reference spectrum.

Conclusion

This technical guide has established a comprehensive framework for understanding and obtaining the FTIR spectrum of this compound. By combining a theoretical prediction of absorption frequencies with a detailed, practical protocol for ATR-FTIR analysis, researchers are equipped to confidently characterize this molecule. The key spectral landmarks—the broad hydroxyl O-H stretch, the sharp and intense ester C=O stretch, and the complex C-O and fingerprint region absorptions—provide a robust method for structural verification and purity assessment in a research or drug development setting.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Mansour, H. (n.d.). The features of IR spectrum. Taibah University. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Department of Chemistry. Retrieved from [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2016). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Retrieved from [Link]

  • Scholars Research Library. (2011). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in the N-O stretching region. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Shimadzu FTIR Standard Operating Procedure. Materials Research Laboratory. Retrieved from [Link]

  • Springer. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Vegetos. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Reddit. (2023). Why can't I see the hydroxyl group peaks in the FTIR spectra of the tertiary alcohol I synthesized?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Oxazole, 2-ethyl-4,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Electron Beam-Irradiated g-C3N4/Ti3C2 Nanocomposite Embedded in PVA/SA Hydrogel: An Integrated Platform with Enhanced Photocatalytic Antibacterial Activity. Gels. Retrieved from [Link]

Sources

The Isoxazole Scaffold: A Technical Guide to Physicochemical Properties and Reactivity

[1]

Executive Summary: The "Masked" Functionality

In the landscape of heterocyclic chemistry, the isoxazole ring (1,2-oxazole) occupies a unique niche.[1] Unlike its 1,3-isomer (oxazole), the isoxazole features a direct nitrogen-oxygen (N-O) bond. This structural anomaly imparts a dual nature to the scaffold: it is simultaneously a robust aromatic system capable of surviving metabolic passes and a "masked" 1,3-dicarbonyl equivalent that can be unraveled under specific reductive or basic conditions.

For the drug developer, isoxazole is not merely a linker; it is a bioisostere for amide bonds and carboxylic acids, offering distinct solubility (LogP) and metabolic stability profiles. This guide dissects the physical and chemical behaviors of isoxazole derivatives, providing actionable protocols for their synthesis and manipulation.

Physicochemical Profiling

Understanding the baseline physical properties of the parent scaffold is a prerequisite for rational design. The isoxazole ring is polar, aromatic, and exhibits weak basicity.[2]

Core Physical Data
PropertyValue (Parent Isoxazole)Drug Design Implication
Molecular Weight 69.06 g/mol Low MW allows for fragment-based design.
Boiling Point ~95 °CVolatile; requires care during solvent removal in early synthesis.
Dipole Moment ~2.9 – 3.3 DHigh polarity improves water solubility compared to furan/benzene.
LogP (Oct/Water) ~0.1 (Experimental)Lower lipophilicity than benzene (2.13) or pyridine (0.65).
pKa (Conj. Acid) -2.97 (aq)Extremely weak base. Will not protonate at physiological pH (7.4).
H-Bonding 2 Acceptors (N, O), 0 DonorsGood acceptor profile; N-substitution eliminates aromaticity.
Electronic Structure & Reactivity Map

The reactivity of isoxazole is dictated by the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04). The ring is

Key Reactivity Rules:

  • Electrophilic Aromatic Substitution (EAS): Occurs almost exclusively at C-4 . The C-3 and C-5 positions are deactivated by the adjacent heteroatoms.

  • Lithiation (Deprotonation): Occurs at C-5 (the most acidic proton) using strong bases (n-BuLi).

  • Ring Cleavage: The N-O bond is the "weak link" (Bond Energy ~55 kcal/mol), susceptible to reductive cleavage.

IsoxazoleReactivityIsoxazoleIsoxazole Core(1,2-Oxazole)EASElectrophilic Substitution(Nitration, Halogenation)Target: C-4 PositionIsoxazole->EAS Electron Rich SiteLithiationLateral Lithiation/DeprotonationTarget: C-5 Position(Most Acidic Proton)Isoxazole->Lithiation Inductive Effect of OCleavageReductive Ring OpeningTarget: N-O BondReagent: H2/Pd or Mo(CO)6Isoxazole->Cleavage Labile BondBaseSensBase-Catalyzed OpeningTarget: C-3 Proton AbstractionResult: Cyano-enol formationIsoxazole->BaseSens If C-3 Unsubstituted

Figure 1: Functionalization logic for the isoxazole scaffold. Note the orthogonality between C-4 substitution and N-O bond cleavage.

Synthetic Protocols: The "Self-Validating" Workflow

The most robust method for constructing isoxazoles is the [3+2] Cycloaddition between nitrile oxides and alkynes. Below is a field-proven protocol optimized for regioselectivity and yield.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize 3-phenyl-5-(4-fluorophenyl)isoxazole via in situ generation of nitrile oxide.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • 4-Fluorophenylacetylene (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DMF or DCM (Dry)

Step-by-Step Methodology:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve benzaldehyde oxime in DMF (0.5 M concentration).

    • Add NCS portion-wise at 0°C. Critical Step: Maintain temperature <10°C to prevent decomposition.

    • Self-Validation Check: Monitor by TLC. The oxime spot should disappear, replaced by a less polar hydroximoyl chloride spot. Do not proceed until conversion is >95%.

  • Cycloaddition (The "Click" Step):

    • Add the alkyne (4-fluorophenylacetylene) to the reaction mixture.

    • Add Et3N dropwise over 30 minutes. Mechanism: Et3N induces dehydrohalogenation to generate the reactive Nitrile Oxide species in situ.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench with water. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine to remove DMF.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The in situ generation prevents the dimerization of the unstable nitrile oxide (furoxan formation), ensuring it reacts preferentially with the alkyne dipolarophile.

Metabolic Stability & Prodrug Design

In drug development, the isoxazole ring is often stable to oxidative metabolism (CYP450) but sensitive to reductive metabolism. This property is exploited in the design of prodrugs.

Case Study: Leflunomide Mechanism of Action

Leflunomide is an isoxazole-based prodrug used for rheumatoid arthritis.[3] It is biologically inactive until the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).[4]

Mechanism:

  • Abstraction: Basic conditions (or specific enzymes) abstract the proton at C-3 .

  • Rearrangement: The ring collapses, cleaving the N-O bond.

  • Result: Formation of an

    
    -cyanoenol, which inhibits Dihydroorotate Dehydrogenase (DHODH).[3]
    

LeflunomideLeflunomideLeflunomide (Prodrug)Intact Isoxazole RingStep1Step 1: C-3 Proton Abstraction(Base/Enzyme mediated)Leflunomide->Step1 MetabolismIntermediateRing Opening Intermediate(N-O Bond Cleavage)Step1->IntermediateTeriflunomideTeriflunomide (Active Drug)Alpha-Cyanoenol Structure(DHODH Inhibitor)Intermediate->Teriflunomide Tautomerization

Figure 2: The metabolic activation pathway of Leflunomide, demonstrating the lability of the isoxazole N-O bond.

References

  • P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context: Isoxazole as a masked dicarbonyl).
  • Kalgutkar, A. S., et al. (2003).[5][6] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition, 31(10), 1240-1250.[5] Link

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 615–624. Link

  • PubChem. (2023). "Isoxazole Compound Summary." National Library of Medicine. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. (Context: Bioisosterism).[7][8][9][10]

The Isoxazole Scaffold: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of modern medicinal chemistry.[1][2] First synthesized by Ludwig Claisen in 1903, the scaffold has evolved from a chemical curiosity to a critical pharmacophore found in antibiotics, COX-2 inhibitors, and antirheumatic agents. This guide analyzes the technical progression of substituted isoxazoles, detailing the shift from classical condensation reactions to regioselective 1,3-dipolar cycloadditions. It provides researchers with validated synthetic protocols, mechanistic insights into the Huisgen cycloaddition, and a structural analysis of isoxazole-based therapeutics.

Historical Genesis: From Claisen to Huisgen

The discovery of the isoxazole ring is a testament to the rigorous structural elucidation efforts of the early 20th century.

The Claisen Era (1903)

Ludwig Claisen, already renowned for the Claisen condensation, achieved the first definitive synthesis of the isoxazole parent ring in 1903. His method involved the oximation of propargylaldehyde acetal .[3] This early work established the fundamental reactivity of the N-O bond within a cyclic system, distinguishing it from its oxazole isomer.

  • Key Insight: Claisen’s work demonstrated that 1,3-dicarbonyl equivalents (like

    
    -keto esters) could condense with hydroxylamine (
    
    
    
    ) to form isoxazoles.[4] This remains a dominant industrial route for non-regioselective synthesis.
The Huisgen Revolution (1960s)

While Claisen provided the structure, Rolf Huisgen provided the mechanism that unlocked the scaffold's full potential. In the 1960s, Huisgen formalized the concept of 1,3-dipolar cycloaddition .[5][6][7] He categorized nitrile oxides (


) as 1,3-dipoles that could react with dipolarophiles (alkynes/alkenes) to form five-membered rings.
  • Impact: This reaction (often termed the Huisgen Cycloaddition) allows for the modular assembly of 3,5-disubstituted isoxazoles. It shifted the paradigm from "condensing existing chains" to "building rings from fragments."

Synthetic Architectures: Mechanisms and Protocols

Mechanistic Pathway: The Concerted [3+2] Cycloaddition

The formation of the isoxazole ring via nitrile oxide cycloaddition is a classic pericyclic reaction. Despite historical debate regarding a stepwise diradical mechanism (Firestone), the consensus—supported by stereospecificity and kinetic data—favors Huisgen’s concerted, asynchronous transition state.

G cluster_orbitals FMO Interaction Dipole Nitrile Oxide (1,3-Dipole) TS Transition State (Concerted, Asynchronous) Dipole->TS 4π e- Dipolarophile Alkyne (Dipolarophile) Dipolarophile->TS 2π e- Product 3,5-Disubstituted Isoxazole TS->Product Bond Formation HOMO_Dipole HOMO (Dipole) LUMO_Alkyne LUMO (Alkyne) HOMO_Dipole->LUMO_Alkyne Primary Interaction

Figure 1: Mechanistic flow of the Huisgen [3+2] cycloaddition. The reaction is driven by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile.

Validated Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ generation of nitrile oxide. Method: Chloramine-T mediated oxidative dehydrogenation of aldoximes.

Rationale: Direct handling of nitrile oxides is hazardous due to dimerization (furoxan formation). This protocol generates the dipole in situ, trapping it immediately with the alkyne. Chloramine-T is preferred over bleach for its precise stoichiometry and solubility profile.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • p-Tolylacetylene (1.2 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve benzaldehyde oxime (10 mmol) and p-tolylacetylene (12 mmol) in 50 mL of Ethanol/Water (1:1) in a round-bottom flask.

  • Initiation: Add Chloramine-T trihydrate (11 mmol) in small portions over 15 minutes at room temperature.

    • Self-Validation Check: Monitor the internal temperature. A mild exotherm indicates the oxidation of the oxime to the hydroximoyl chloride intermediate is proceeding.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

    • Mechanism:[4][5][6][8][9][10][11] Chloramine-T oxidizes the oxime; the base (often trace hydroxide or added triethylamine if needed) facilitates dehydrochlorination to the nitrile oxide, which undergoes cycloaddition.

  • Monitoring: Analyze via TLC (Silica gel, Hexane/EtOAc 4:1). The disappearance of the oxime spot (

    
    ) and appearance of a highly fluorescent spot (
    
    
    
    ) confirms conversion.
  • Workup: Cool to room temperature. Pour the mixture into 100 mL ice water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol to yield off-white needles.

Yield Expectation: 75-85%. Regioselectivity: >95:5 favoring the 3,5-isomer due to steric hindrance preventing the 3,4-isomer formation.

The Pharmacological Pharmacophore

The isoxazole ring is not merely a linker; it is a bioisostere for carboxylic acids, esters, and amide bonds. It imparts metabolic stability and rigidifies the molecular structure, enhancing receptor binding affinity.

Key Isoxazole Therapeutics

The following table summarizes FDA-approved drugs where the isoxazole ring is critical to the mechanism of action (MOA).

Drug NameClassTargetRole of Isoxazole Ring
Valdecoxib NSAIDCOX-2Positions sulfonamide and phenyl rings into the COX-2 hydrophobic pocket.
Leflunomide DMARDDHODHProdrug: The isoxazole ring opens in vivo to form the active metabolite (A771726).
Sulfamethoxazole AntibioticDihydropteroate SynthaseMimics the PABA substrate, inhibiting folate synthesis in bacteria.
Isocarboxazid AntidepressantMAO EnzymeThe hydrazine moiety attached to the isoxazole inhibits monoamine oxidase.
Muscimol Research ToolGABA-A ReceptorA rigid analogue of GABA; the isoxazole -OH mimics the carboxylic acid of GABA.
Case Study: Leflunomide Activation Pathway

Leflunomide is unique because the isoxazole ring is a "mask." Upon oral administration, the base-catalyzed ring opening occurs in the liver/plasma, revealing the active cyano-enol pharmacophore.

Leflunomide Leflunomide Leflunomide (Isoxazole Prodrug) Intermediate Base-Catalyzed Ring Opening Leflunomide->Intermediate In vivo metabolism ActiveMetabolite Teriflunomide (A771726) (Active Cyano-Enol) Intermediate->ActiveMetabolite N-O bond cleavage Target Inhibition of DHODH (Stops Pyrimidine Synthesis) ActiveMetabolite->Target Binding

Figure 2: Metabolic activation of Leflunomide. The isoxazole ring functions as a masked cis-cyanoenolate, which is the active inhibitor of Dihydroorotate Dehydrogenase (DHODH).

Future Horizons: Late-Stage Functionalization

Current research has moved beyond constructing the ring to functionalizing it. C-H activation of isoxazoles, particularly at the C-4 and C-5 positions, allows medicinal chemists to append complex fragments to the ring at a late stage in the synthesis. This is crucial for "Lead Optimization" where the core scaffold is maintained while peripheral groups are modified to tune solubility and potency.

References

  • Claisen, L. (1903).[3] Zur Kenntnis der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][5][6][7][11][12] Past and Future. Angewandte Chemie International Edition.

  • FDA Label - Valdecoxib. Clinical Pharmacology and Structure.

  • Kalgutkar, A. S., et al. (2005). Metabolism of Leflunomide to A771726. Drug Metabolism and Disposition.[13]

  • Johnston, G. A. R. (2014). Muscimol as an Ionotropic GABA Receptor Agonist. Neurochemical Research.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to engage in non-covalent interactions such as hydrogen bonding and π–π stacking.[1] This five-membered heterocycle is a key pharmacophore in a range of pharmaceuticals, including the GABAa agonist muscimol, the antidepressant isocarboxazid, and the antibiotic sulfamethoxazole.[1] The title compound, Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, serves as a versatile building block for the synthesis of more complex molecules, incorporating a chiral center and multiple functional groups amenable to further derivatization.

This guide provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis begins with the formation of an isoxazole ring through the condensation of a β-keto ester with hydroxylamine, followed by the selective reduction of a ketone to a secondary alcohol. The rationale behind each procedural step is detailed to provide researchers with a deep understanding of the reaction mechanism and to ensure reliable, reproducible results.

Overall Synthetic Scheme

The synthesis is a two-stage process:

  • Stage 1: Isoxazole Ring Formation. Ethyl 2,4-dioxopentanoate reacts with hydroxylamine hydrochloride in a cyclocondensation reaction to form Ethyl 5-acetyl-1,2-oxazole-3-carboxylate.

  • Stage 2: Ketone Reduction. The acetyl group of the isoxazole intermediate is selectively reduced using sodium borohydride to yield the final product, this compound.

G cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Ketone Reduction A Ethyl 2,4-dioxopentanoate C Ethyl 5-acetyl-1,2-oxazole-3-carboxylate A->C B Hydroxylamine Hydrochloride B->C E This compound C->E D Sodium Borohydride (NaBH4) D->E caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 5-acetyl-1,2-oxazole-3-carboxylate

Scientific Principle: Cyclocondensation

The formation of the isoxazole ring proceeds via a classical cyclocondensation reaction. Ethyl 2,4-dioxopentanoate, a 1,3-dicarbonyl compound, reacts with hydroxylamine.[2] The more reactive ketone at the 4-position is preferentially attacked by the nitrogen of hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic isoxazole ring. Methanol is chosen as the solvent for its ability to dissolve both the polar hydroxylamine hydrochloride and the organic ester. The reaction is run under reflux to provide the necessary activation energy for the dehydration step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2,4-dioxopentanoate158.157.91 g50.0
Hydroxylamine hydrochloride69.493.50 g50.4
Methanol (MeOH)-150 mL-
Dichloromethane (CH2Cl2)-~100 mL-
Anhydrous Sodium Sulfate (Na2SO4)-~10 g-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (7.91 g, 50.0 mmol) and hydroxylamine hydrochloride (3.50 g, 50.4 mmol).[2]

  • Solvent Addition: Add 150 mL of methanol to the flask.

  • Reaction: Stir the mixture and heat it to reflux using a heating mantle. Maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the resulting residue with approximately 100 mL of dichloromethane (CH2Cl2). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[2] This removes any remaining hydroxylamine hydrochloride and other water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the solution to remove the drying agent.

  • Final Concentration: Concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of methanol and water or by flash column chromatography on silica gel to afford Ethyl 5-acetyl-1,2-oxazole-3-carboxylate as a solid.[2]

Part 2: Synthesis of this compound

Scientific Principle: Selective Ketone Reduction

The conversion of the acetyl group to a 1-hydroxyethyl group is achieved through reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[3] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4][5] Crucially, under standard conditions (mild temperature, protic solvent), NaBH₄ does not reduce the ester functionality, ensuring the chemoselectivity of the reaction.[4][6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] A subsequent work-up with a mild acid protonates the resulting alkoxide intermediate to yield the secondary alcohol.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-acetyl-1,2-oxazole-3-carboxylate183.165.50 g30.0
Sodium Borohydride (NaBH4)37.830.68 g18.0
Ethanol (EtOH) or Methanol (MeOH)-100 mL-
Dichloromethane (DCM)-~150 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Ammonium Chloride (NH4Cl) (aq)-~50 mL-
Anhydrous Sodium Sulfate (Na2SO4)-~10 g-
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-acetyl-1,2-oxazole-3-carboxylate (5.50 g, 30.0 mmol) in 100 mL of ethanol or methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: While stirring, add sodium borohydride (0.68 g, 18.0 mmol) portion-wise to the solution. Note: In theory, one mole of NaBH₄ can reduce four moles of a ketone. However, using a slight excess of hydride equivalents (here, 0.6 equivalents of NaBH4 provides 2.4 equivalents of hydride) is common practice to ensure complete conversion.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by slowly adding 1 M HCl until the effervescence ceases and the pH is slightly acidic. Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used for a milder quench.[6]

  • Solvent Removal: Remove the bulk of the organic solvent (ethanol/methanol) under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

  • Washing: Combine the organic extracts and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield this compound as the final product.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR of the final product should show the disappearance of the acetyl methyl singlet and the appearance of a doublet for the methyl group and a quartet for the methine proton of the 1-hydroxyethyl group.

  • Infrared (IR) Spectroscopy: To identify functional groups. The spectrum of the final product should show a broad O-H stretching band (around 3400 cm⁻¹) and the disappearance of the sharp ketone C=O stretch from the intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydroxylamine hydrochloride is corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It should be handled with care, and the quenching step must be performed slowly and in a controlled manner, especially on a larger scale.

  • Organic solvents like methanol, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History.
  • PrepChem.com. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Carleton College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Orchid Chemical Supplies Ltd. (2025, August 29). What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?
  • Google Patents. (n.d.). US3119657A - Production of hydroxylamine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Thermo Fisher Scientific. (n.d.). Hydroxylamine•HCl.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Royal Society of Chemistry. (n.d.). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization.

Sources

"synthesis of isoxazole-3-carboxylates from β-ketoesters and hydroxylamine"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific challenge of synthesizing Isoxazole-3-carboxylates from


-ketoester derivatives.

While standard


-ketoesters (e.g., ethyl acetoacetate) typically yield isoxazol-5-ones  upon reaction with hydroxylamine, the synthesis of the 3-carboxylate  regioisomer requires a specific "activated" 

-ketoester scaffold—namely 2,4-dioxoalkanoates (acylpyruvates)—and precise pH control.[1]

-Ketoester Derivatives with Hydroxylamine
Target Molecule:  Ethyl 5-substituted-isoxazole-3-carboxylates[1][2][3]

Executive Summary

The reaction between


-ketoesters and hydroxylamine is a fundamental method for constructing the isoxazole core.[1] However, this reaction is governed by competing nucleophilic pathways that often lead to isomeric mixtures or the thermodynamically favored isoxazol-5-one  (via attack on the ester carbonyl).[1]

To selectively synthesize isoxazole-3-carboxylates (where the carboxylate group is preserved on the heterocyclic ring), researchers must utilize 2,4-dioxoesters (acylpyruvates) as the electrophilic component.[1] This protocol details the pH-controlled regioselective synthesis of Ethyl 5-methylisoxazole-3-carboxylate , demonstrating how buffering conditions shift the reaction pathway from the 5-carboxylate to the 3-carboxylate isomer.[1]

Mechanistic Insight & Causality[1]

The Regioselectivity Challenge

In a standard Claisen isoxazole synthesis using simple


-ketoesters (

):
  • Neutral/Acidic Conditions: Hydroxylamine attacks the ketone to form an oxime, which cyclizes onto the ester carbonyl, eliminating ethanol. Product: 3-substituted-isoxazol-5-one.[1][4]

  • Basic Conditions: Can lead to complex mixtures or 3-hydroxyisoxazoles.[1]

The Solution: 2,4-Dioxoesters

To obtain a carboxylate-functionalized isoxazole, the starting material must possess an exocyclic ester group that does not participate in the cyclization.[1] Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate) serves as the ideal "activated"


-ketoester.[1] It contains two ketone moieties (C2 and C4) and one ester.[1]
  • Path A (Acidic - Thermodynamic): Protonation of the C2 carbonyl (adjacent to the electron-withdrawing ester) makes it the most electrophilic.[1] Hydroxylamine attacks C2, leading to the Isoxazole-5-carboxylate .[1]

  • Path B (Basic/Buffered - Kinetic): Under mild basic conditions (NaHCO

    
    ), the C2 position is deactivated due to enolate resonance or steric repulsion.[1] The free hydroxylamine base preferentially attacks the unhindered C4 (methyl ketone).[1] Cyclization then occurs onto C2, yielding the Isoxazole-3-carboxylate .[1]
    
Mechanistic Pathway Diagram[1]

Isoxazole_Regioselectivity Start Ethyl 2,4-dioxovalerate (Acylpyruvate) Acid_Cond Acidic Conditions (HCl, EtOH) Start->Acid_Cond pH < 4 Base_Cond Buffered Conditions (NaHCO3, EtOH) Start->Base_Cond pH 7-8 Inter_A Intermediate A: Oxime at C2 Acid_Cond->Inter_A N-attack at C2 (Most Electrophilic) Prod_5 Product A: Ethyl 5-methylisoxazole-5-carboxylate (Undesired Regioisomer) Inter_A->Prod_5 Cyclization Inter_B Intermediate B: Oxime at C4 Base_Cond->Inter_B N-attack at C4 (Steric Control) Prod_3 Target Product: Ethyl 5-methylisoxazole-3-carboxylate Inter_B->Prod_3 Cyclization

Caption: Divergent synthesis pathways of isoxazole carboxylates controlled by pH-dependent nucleophilic attack sites.

Experimental Protocols

Protocol A: Preparation of Precursor (Ethyl 2,4-dioxovalerate)

Before synthesizing the isoxazole, the activated diketoester must be prepared via Claisen condensation.[1]

Reagents:

  • Acetone (1.0 eq)[1]

  • Diethyl Oxalate (1.2 eq)[1]

  • Sodium Ethoxide (1.2 eq, 21% wt in EtOH)

  • Ethanol (Solvent)[1][3][5][6]

  • H

    
    SO
    
    
    
    (10%) for quenching[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Addition: Charge flask with Sodium Ethoxide solution (1.2 eq) and cool to 0°C in an ice bath.

  • Condensation: Mix Acetone (1.0 eq) and Diethyl Oxalate (1.2 eq) in a separate beaker. Add this mixture dropwise to the cold base over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate) may form.

  • Quench: Pour the reaction mixture into ice-cold 10% H

    
    SO
    
    
    
    (excess) to hydrolyze the sodium salt.
  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify by vacuum distillation (bp ~105°C at 15 mmHg) to obtain Ethyl 2,4-dioxovalerate as a pale yellow oil.

Protocol B: Regioselective Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This protocol utilizes mild buffering to favor the 3-carboxylate isomer.[1]

Reagents:

  • Ethyl 2,4-dioxovalerate (1.0 eq, from Protocol A)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 eq)[1]
    
  • Sodium Bicarbonate (

    
    ) (1.1 eq)[1]
    
  • Ethanol (10 volumes)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 2,4-dioxovalerate (1.0 g, 6.3 mmol) in Ethanol (10 mL).

  • Buffering: Add Sodium Bicarbonate (580 mg, 6.9 mmol) to the solution. Stir for 5 minutes.

  • Addition: Add Hydroxylamine Hydrochloride (480 mg, 6.9 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (Rf ~0.[5]5) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (NaCl).[1]

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Purification: The residue is often pure enough for use. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Eluent: 10% EtOAc in Hexane).

Self-Validating Checkpoints:

  • Visual: Reaction mixture should remain clear or slightly yellow. Darkening indicates decomposition (check temperature).[1]

  • NMR Verification:

    • 
       6.4-6.5 ppm (s, 1H):  Characteristic isoxazole C4 proton.[1]
      
    • 
       2.4-2.5 ppm (s, 3H):  C5-Methyl group.[1]
      
    • Absence of: Signals at

      
       3.5-4.0 ppm (methylene of unreacted 
      
      
      
      -ketoester).[1]

Data Summary & Troubleshooting

Comparative Regioselectivity Data
ConditionReagentsMajor ProductYieldMechanism
Acidic

, EtOH, Reflux
Ethyl 3-methylisoxazole-5-carboxylate60-70%Attack at C2 (most electrophilic)
Basic (Buffered)

,

, EtOH
Ethyl 5-methylisoxazole-3-carboxylate 75-85% Attack at C4 (steric/electronic control)
Strong Base

, NaOEt
Complex Mixture / 3-Hydroxyisoxazoles<30%Ring opening / side reactions
Troubleshooting Guide
  • Problem: Formation of the wrong regioisomer (5-carboxylate).

    • Cause: The reaction medium became too acidic (HCl accumulation from hydroxylamine salt).[1]

    • Fix: Ensure exactly 1.1 eq of NaHCO

      
       is used. Verify pH is ~7-8 before heating.
      
  • Problem: Low yield / Polymerization.

    • Cause: Overheating or reaction time too long.

    • Fix: Stop reaction immediately upon consumption of starting material (TLC).[1] Do not reflux overnight.

References

  • BenchChem. (2025).[1] Ethyl 2,4-dioxopentanoate: Synthesis and Reactivity Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate.[1] PubMed Central. Retrieved from [Link]

  • Beilstein Institute. (2022).[1] Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones (Reactivity of Ethyl 2,4-dioxovalerate). Beilstein Journal of Organic Chemistry.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1] Regioselective synthesis of isoxazoles from

    
    -enamino diketones.[1] RSC Advances. Retrieved from [Link]
    

Sources

"column chromatography purification of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Executive Summary

This application note details the isolation and purification of This compound (hereafter referred to as Target Compound 1 ). This molecule is a critical intermediate in the synthesis of bioactive isoxazole pharmacophores. Its purification presents specific challenges due to the competing polarity of the secondary alcohol and the ethyl ester, as well as the potential for co-elution with regioisomeric byproducts (3,4-substituted isoxazoles) formed during [3+2] cycloaddition syntheses.

This guide moves beyond standard "recipes" to provide a mechanistic understanding of the separation, ensuring high purity (>98%) suitable for subsequent SAR (Structure-Activity Relationship) studies or oxidation steps.

Chemo-Physical Profile & Separation Logic

To design an effective purification strategy, we must first analyze the interactions between the analyte, the stationary phase, and the mobile phase.

FeatureChemical MoietyChromatographic Behavior
Core Scaffold 1,2-Oxazole (Isoxazole)Weakly basic; aromatic stability. Moderate polarity.
H-Bond Donor Secondary Alcohol (-CH(OH)-)Primary driver of retention. Interacts strongly with silanol groups on silica, causing tailing if mobile phase is too non-polar.
H-Bond Acceptor Ethyl Ester (-COOEt)Increases polarity but provides lipophilic bulk (ethyl group) that aids solubility in organic solvents.
Chirality C-1 of HydroxyethylThe product is typically a racemate (

). Standard silica will not separate enantiomers, but will separate diastereomeric impurities if present.

The "Polarity Trap": Unlike the corresponding ketone (Ethyl 5-acetylisoxazole-3-carboxylate), which is less polar and elutes easily with non-polar solvents (e.g., Hexane:EtOAc 6:1), Target Compound 1 requires significantly higher polarity to disrupt the hydrogen bonding between its hydroxyl group and the silica surface. However, increasing polarity too fast risks co-eluting the thermodynamic regioisomer impurities.

Pre-Purification Assessment

Before packing the column, validate the crude mixture using Thin Layer Chromatography (TLC).

Protocol 3.1: TLC Method Development

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.

  • Mobile Phase Screening:

    • System A (100% Hexane): Compound likely stays at baseline (

      
      ).
      
    • System B (1:1 Hexane:EtOAc): Compound likely travels to solvent front (

      
      ).
      
    • System C (2:1 Hexane:EtOAc):Optimal Target. Look for

      
      .
      
  • Visualization: UV (254 nm) is primary. Stain with Anisaldehyde or KMnO₄ to visualize non-UV active byproducts (e.g., unreacted aliphatic alkynes).

Expert Insight: If the spot streaks (tails) significantly on TLC, the column will likely exhibit band broadening. This indicates the need for a slower gradient or a "Dry Load" technique to minimize injection volume effects.

Detailed Purification Protocol

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass. (e.g., For 1g crude, use 30–50g silica).

  • Packing Method: Slurry packing in 100% Hexane is recommended to ensure a tight, air-free bed.

Phase 2: Sample Loading (Critical Step)

Given the hydroxyl group's polarity, liquid loading in a strong solvent (like DCM) often leads to band broadening ("top-heavy" bands).

  • Recommended: Dry Loading

    • Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.

    • Add Celite 545 or Silica Gel (1:1 mass ratio to crude).

    • Evaporate solvent completely under vacuum until a free-flowing powder remains.

    • Add this powder gently to the top of the equilibrated column and cover with a layer of sand.

Phase 3: Gradient Elution Strategy

Do not use an isocratic method immediately. A stepwise gradient focuses the band and separates non-polar impurities (furoxans, bis-isoxazoles) first.

Mobile Phase System: Hexane (Solvent A) / Ethyl Acetate (Solvent B).[1][2]

StepSolvent Ratio (A:B)Volume (Column Volumes - CV)Purpose
1 90:102 CVElute non-polar impurities (unreacted alkynes, aromatics).
2 80:203 CVElute the corresponding ketone (if oxidation occurred) or regioisomers.
3 70:305-8 CVElution of Target Compound 1. Collect small fractions.
4 50:502 CVFlush column of highly polar byproducts (acids, oximes).

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for this specific purification.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC TLC Analysis (Target Rf ~0.3 in 2:1 Hex/EtOAc) Start->TLC Decision Does spot tail significantly? TLC->Decision LiquidLoad Liquid Load (in Hex/DCM 9:1) Decision->LiquidLoad No DryLoad Dry Load (Celite/Silica Adsorption) Decision->DryLoad Yes (Typical for -OH) Column Flash Chromatography Silica Gel 60 LiquidLoad->Column DryLoad->Column Gradient Gradient Elution 10% -> 50% EtOAc in Hexane Column->Gradient Fractions Fraction Analysis (UV 254nm + KMnO4) Gradient->Fractions Final Pure Target Compound 1 (Concentrate & Dry) Fractions->Final

Caption: Figure 1. Decision matrix for loading and purification of polar isoxazole derivatives.

Troubleshooting & Optimization

Issue 1: Co-elution of Regioisomers In [3+2] cycloadditions, the 3,4-substituted isomer is a common byproduct. It often has a slightly different dipole moment.

  • Solution: Switch the non-polar solvent from Hexane to Toluene . Toluene participates in

    
     interactions with the isoxazole ring, often enhancing selectivity between isomers that Hexane cannot resolve.
    

Issue 2: Compound Decomposition Isoxazole esters can be sensitive to hydrolysis.

  • Solution: Ensure the silica gel is neutral (pH ~7). Avoid adding Triethylamine (TEA) unless absolutely necessary, as it may induce ester hydrolysis or racemization at the chiral center over time. If the compound is acid-sensitive, pre-wash the silica column with 1% TEA in Hexane, then flush with neutral solvent before loading.

Issue 3: "Oiling Out" after Concentration The target compound is a low-melting solid or viscous oil.

  • Solution: Do not rely on crystallization immediately.[3] Evaporate the chromatography fractions to dryness, then triturate with cold Pentane or Diethyl Ether to induce solidification.

References

  • Synthesis of Isoxazole Esters: ChemicalBook. "Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate from 1-(3-carbethoxy-5-isoxazolyl)ethanol." Accessed February 15, 2026.

  • Chromatographic Behavior of Isoxazoles: BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." Accessed February 15, 2026.

  • General Flash Chromatography Protocols: LibreTexts. "2.3C: The Retention Factor." Accessed February 15, 2026.

  • Regioisomer Separation: MDPI. "Synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate." Accessed February 15, 2026.

Sources

Advanced Application Note: Recrystallization Architectures for Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Isoxazole carboxylates are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib analogues), and immunomodulators (e.g., leflunomide metabolites).

While column chromatography is standard for early-stage discovery, it is non-viable for kilogram-scale process chemistry due to solvent consumption and silica costs. Recrystallization remains the only scalable method for purifying these derivatives. However, isoxazole carboxylates present unique challenges:

  • Low Melting Points: Many simple alkyl esters (e.g., ethyl 5-methylisoxazole-3-carboxylate) melt near room temperature (27–31 °C), leading to "oiling out."

  • Hydrolytic Instability: The ester moiety is susceptible to hydrolysis under hot, basic conditions, while the N-O bond is sensitive to reducing environments.

  • Regioisomeric Impurities: Cycloaddition syntheses often yield 3,5- and 5,3-isomers. Exploiting differential lattice energy is the primary method to separate these without chromatography.

This guide provides field-proven protocols to overcome these barriers.

Physicochemical Profiling & Solvent Selection[1][2][3]

Before initiating crystallization, the thermal profile of the specific isoxazole derivative must be categorized.

The Polarity-Melting Point Matrix

Isoxazole rings are polar (dipole moment ~2.9 D), but the ester chain adds lipophilicity.

Compound ClassMelting Point (MP)Solubility ProfileRecommended Solvent System
Alkyl Esters (Small R)Low (< 40 °C)High in organics; oils out in water.Pentane/EtOAc (Low Temp) or Hexane
Aryl Esters (Bulky R)Medium (40–100 °C)Moderate polarity.Ethanol (95%) or EtOH/Water
Isoxazole Acids High (> 150 °C)Polar; H-bonding capability.Water , Acetic Acid , or DMF/Water
Regioisomer Mixtures VariableMixed lattice energies.Methanol or Toluene (High selectivity)
Expert Insight: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the solvent's boiling point, or when the compound is too soluble in the hot solvent.[1]

  • Prevention: For isoxazoles with MP < 50 °C, never use a solvent with a boiling point > 60 °C. Use low-boiling solvents (DCM, Acetone, Pentane) and rely on evaporative cooling or freezer incubation.

Protocol A: Standard Thermal Recrystallization

Target: High-melting aryl-isoxazole carboxylates (MP > 60 °C). Objective: Removal of unreacted dipolarophiles and regioisomers.

Materials
  • Crude Isoxazole Carboxylate[1]

  • Solvent: Ethanol (95%) or 2-Propanol

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Saturation: Place crude solid in a round-bottom flask. Add minimal solvent (approx. 3 mL per gram).

  • Reflux: Heat to boiling. Add solvent dropwise just until the solid dissolves.[2]

    • Critical Control: Do not boil for >15 mins. Prolonged heating of isoxazole esters in wet alcohols can cause transesterification or hydrolysis [1].

  • Hot Filtration (Optional): If black specks (carbonized polymer) remain, filter rapidly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed .

    • Note: Rapid cooling here traps impurities.

  • Growth Phase: Once ambient temperature is reached, move to 4 °C (fridge) for 2–4 hours.

  • Isolation: Filter crystals. Wash with ice-cold mother liquor solvent.

  • Drying: Vacuum dry at 40 °C.

Protocol B: Anti-Solvent Precipitation (Low-Temp)

Target: Low-melting alkyl esters (e.g., Ethyl 5-methylisoxazole-3-carboxylate) or thermally labile derivatives. Objective: Avoid oiling out and thermal degradation.

Materials
  • Good Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Anti-Solvent: Hexane, Heptane, or Pentane.

Step-by-Step Methodology
  • Dissolution: Dissolve crude oil/solid in the minimum volume of Good Solvent at Room Temperature (20–25 °C). Do not heat.

  • Anti-Solvent Addition: Add Anti-Solvent dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–2 drops of Good Solvent to clear the solution back to transparency.

  • Seeding: Add a single seed crystal of pure product (if available) or scratch the glass wall.[1]

  • Crystallization: Seal the flask and place it in a freezer (-20 °C) overnight.

    • Mechanism:[3][4][5] Solubility decreases significantly at -20 °C, forcing the lattice to form without the energy to melt (oil out).

  • Filtration: Filter quickly on a chilled funnel to prevent melting.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the physical properties of the crude isoxazole.

RecrystallizationWorkflow Start Crude Isoxazole Carboxylate CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 60°C (Aryl/Solid) CheckMP->HighMP High MP LowMP MP < 40°C (Alkyl/Oil) CheckMP->LowMP Low MP SolventSelect1 Solvent: Ethanol or Toluene HighMP->SolventSelect1 SolventSelect2 Solvent: DCM/Hexane (No Heat) LowMP->SolventSelect2 Process1 Protocol A: Thermal Reflux SolventSelect1->Process1 Process2 Protocol B: Cold Anti-Solvent SolventSelect2->Process2 OilingCheck Did it Oil Out? Process1->OilingCheck Remedy2 Remedy: Switch to Distillation (Vacuum) Process2->Remedy2 Fails to solidify Final Pure Crystalline Isoxazole Process2->Final Remedy1 Remedy: Re-heat, add more solvent, slow cool OilingCheck->Remedy1 Oiling (High MP) OilingCheck->Final Crystals Formed Remedy1->Process1

Figure 1: Decision matrix for isoxazole carboxylate purification, differentiating pathways by melting point stability.

Regioisomer Control: The Lattice Energy Advantage

In the synthesis of isoxazoles via [3+2] cycloaddition (e.g., nitrile oxides + alkynes), a mixture of 3,5-disubstituted and 5,3-disubstituted isomers is common.

  • The Principle: The 3,5-isomer typically possesses higher symmetry and better packing efficiency (higher lattice energy) than the 5,3-isomer.

  • The Protocol:

    • Use a non-polar solvent (Hexane or Toluene).

    • Dissolve the mixture at reflux.

    • Cool to room temperature.

    • The 3,5-isomer will often crystallize out first (kinetic product), leaving the 5,3-isomer and impurities in the mother liquor [2].

    • Verification: Always check the crystal vs. mother liquor by H-NMR. The ring proton (C4-H) chemical shift differs significantly between isomers (typically

      
       6.5-6.9 ppm).
      

Troubleshooting & Optimization Data

ProblemRoot CauseCorrective Action
Oiling Out Solution is supersaturated at T > MP.Add seed crystals at T = MP + 5°C. Use a co-solvent (e.g., add water to EtOH) after cooling begins, not before.
Hydrolysis Solvent is wet/acidic; heating too long.Use anhydrous solvents. Switch from Ethanol to Isopropanol (sterically hinders transesterification).
Coloration Oxidized impurities/polymers.Add activated charcoal (1% w/w) during the hot dissolution step, filter hot.
No Crystallization Supercooling.Scratch glass with a rod.[1] Cool to -78°C (Dry ice/acetone) to induce nucleation, then warm to -20°C for growth.

References

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate as a versatile scaffold in medicinal chemistry. While direct literature on the biological applications of this specific molecule is nascent, its structural motifs are emblematic of a privileged class of heterocyclic compounds—the isoxazoles. This guide, therefore, extrapolates from the rich chemistry and pharmacology of the isoxazole core to provide a forward-looking perspective on the potential of this particular building block.

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets make it an invaluable scaffold for medicinal chemists.[1] Numerous isoxazole-containing molecules have received FDA approval, spanning a wide range of therapeutic areas, from the anti-inflammatory COX-2 inhibitor Valdecoxib to beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[3][4] This underscores the therapeutic relevance and proven track record of the isoxazole core.

This compound presents three key points for synthetic diversification and biological interaction:

  • The Isoxazole Core: A stable, aromatic scaffold that orients substituents in a defined three-dimensional space.

  • The 3-Ethyl Carboxylate Group: A versatile handle for amide bond formation, enabling the exploration of a wide chemical space and interaction with various biological targets.

  • The 5-(1-hydroxyethyl) Group: A chiral center and a hydrogen bond donor/acceptor, which can be crucial for specific interactions with enzyme active sites or receptors. The hydroxyl group also offers a site for further chemical modification.

This guide will provide a plausible synthetic route to this scaffold, detail its potential applications in key therapeutic areas, and provide representative protocols for its use in a drug discovery workflow.

I. Synthesis of the Isoxazole Scaffold: A Representative Protocol

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] This approach allows for the convergent assembly of the isoxazole core from readily available starting materials.

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes a two-step, one-pot procedure for the synthesis of the title compound.

Step 1: In Situ Generation of the Nitrile Oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate

  • To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a mild base such as triethylamine (TEA) (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the in situ generation of the corresponding nitrile oxide.

Causality: The base abstracts the acidic proton from the oxime, and the subsequent elimination of the chloride ion generates the reactive nitrile oxide intermediate. Performing the reaction at a low temperature prevents the dimerization of the nitrile oxide.

Step 2: 1,3-Dipolar Cycloaddition with 3-Butyn-2-ol

  • To the solution containing the in situ generated nitrile oxide, add 3-butyn-2-ol (1.2 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Self-Validation: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the ethyl ester and the hydroxyethyl group, along with the correct mass, will validate the successful synthesis.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Purification & Analysis Start_1 Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate In situ generated Nitrile Oxide Start_1->Intermediate Dehydrochlorination Base Triethylamine (TEA) in DCM, 0 °C Product This compound Intermediate->Product [3+2] Cycloaddition Start_2 3-Butyn-2-ol Start_2->Product Purification Column Chromatography Product->Purification Analysis NMR, Mass Spec Purification->Analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation Ligand Growth Factor Ligand->Receptor Binds & Activates ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Isoxazole-based Inhibitor (Derived from Scaffold) Inhibitor->Receptor Blocks ATP Binding Site

Potential mechanism of action for an isoxazole-based kinase inhibitor.

IV. Conclusion and Future Directions

This compound represents a promising and versatile starting point for the development of novel therapeutic agents. The isoxazole core is a privileged scaffold in medicinal chemistry, and the specific functional groups of this molecule offer multiple avenues for synthetic elaboration and optimization of biological activity. By leveraging the extensive knowledge base on isoxazole chemistry and pharmacology, researchers can strategically design and synthesize libraries of compounds based on this scaffold for screening in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. The protocols provided in this guide offer a solid foundation for initiating such a drug discovery program. Future work should focus on the synthesis of diverse analog libraries and their systematic evaluation in relevant biological assays to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC.
  • Isoxazole. Wikipedia.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Isoxazole containing drugs. ResearchGate.
  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition. Benchchem.
  • Isoxazole – Knowledge and References. Taylor & Francis.
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher LLC.
  • Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate. Smolecule.

Sources

"derivatization of the hydroxyl group on Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Scaffold Challenge

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate represents a high-value pharmacophore intermediate, frequently utilized in the synthesis of GABAergic agonists, kinase inhibitors, and anti-infectives. However, its structural duality presents a significant challenge to the synthetic chemist:

  • The "Benzylic" Alcohol: The secondary hydroxyl group at the C5-position mimics a benzylic alcohol. It is activated for oxidation and substitution but prone to elimination (dehydration) to form the vinyl isoxazole under acidic thermal stress.

  • The Isoxazole-Ester Core: The 1,2-oxazole ring, while aromatic, possesses a latent instability.[1] Under strong basic conditions (pH > 10) or catalytic hydrogenation, the N-O bond is susceptible to cleavage, leading to ring-opened enaminones or nitriles.[1]

This Application Note defines three validated workflows to derivatize the hydroxyl group without compromising the heteroaromatic core: Silyl Protection , Oxidative Dehydrogenation , and Mitsunobu Inversion .[1]

Strategic Reactivity Landscape

Before initiating any protocol, the researcher must understand the competing pathways.[1] The diagram below illustrates the "Safe Zones" versus "Destructive Pathways" for this specific substrate.

ReactivityLandscape cluster_legend Legend Substrate Ethyl 5-(1-hydroxyethyl) -1,2-oxazole-3-carboxylate Silylation Silyl Ether (Protection) Substrate->Silylation TBSCl, Imidazole DMF, 0°C -> RT Ketone Ethyl 5-acetyl -1,2-oxazole-3-carboxylate Substrate->Ketone DMP or IBX (Avoid Jones!) Inverted Inverted Ester/Azide (Mitsunobu Product) Substrate->Inverted DEAD, PPh3, Nu-H THF, 0°C Vinyl Vinyl Isoxazole (Elimination) Substrate->Vinyl Strong Acid (H2SO4) Heat (>80°C) RingOpen Enaminone/Nitrile (Ring Cleavage) Substrate->RingOpen H2/Pd-C or Strong Base (NaOH, Heat) Hydrolysis Carboxylic Acid (Ester Hydrolysis) Substrate->Hydrolysis LiOH/THF (Controlled) key1 Safe Transformation key2 Destructive Side-Reaction

Figure 1: Strategic Decision Tree. Green nodes indicate desired outcomes; Red nodes indicate scaffold destruction pathways triggered by harsh conditions.

Validated Protocols

Module A: Silyl Protection (TBS Ether Formation)

Objective: Mask the secondary alcohol to allow manipulation of the C3-ester or isoxazole ring lithiation. Mechanism: Nucleophilic substitution at silicon.[1] Critical Constraint: Avoid strong amine bases (like DBU) that might trigger elimination.

Materials
  • Substrate: 1.0 eq (e.g., 1.0 g, 5.4 mmol)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Base: Imidazole (2.5 eq) - Acts as a proton sponge and nucleophilic catalyst.

  • Solvent: Anhydrous DMF (Concentration: 0.5 M)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the substrate (1.0 g) in anhydrous DMF (10 mL).

  • Base Addition: Add Imidazole (920 mg, 13.5 mmol) in one portion. Stir until dissolved.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add TBSCl (976 mg, 6.48 mmol) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (23°C) for 3–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The product will be less polar (higher Rf).

  • Workup: Dilute with Et2O (50 mL). Wash with water (3 x 20 mL) to remove DMF and imidazole hydrochloride. Wash with Brine (20 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Module B: Oxidation to Ketone (The Acetyl-Isoxazole)

Objective: Synthesis of Ethyl 5-acetyl-1,2-oxazole-3-carboxylate . Why DMP? Traditional oxidants like Jones Reagent (CrO3/H2SO4) are too acidic and will cause ester hydrolysis or elimination. Swern oxidation is effective but generates odorous byproducts.[1] Dess-Martin Periodinane (DMP) or IBX are the gold standards for this scaffold due to their mild, non-acidic nature [1][2].

Materials
  • Substrate: 1.0 eq

  • Oxidant: Dess-Martin Periodinane (1.2 eq)

  • Buffer: NaHCO3 (2.0 eq) - Critical to neutralize acetic acid byproduct.

  • Solvent: Dichloromethane (DCM) (wet DCM accelerates DMP, but anhydrous is safer for the ester).

Step-by-Step Protocol
  • Setup: To a solution of substrate (1.0 eq) in DCM (0.2 M) at 0°C.

  • Buffering: Add solid NaHCO3 (2.0 eq).

  • Oxidation: Add DMP (1.2 eq) in a single portion.

  • Reaction: Stir at 0°C for 10 mins, then warm to RT. Reaction is typically complete in < 2 hours.[1][2]

  • Quench (The "Fieser" Analog): Add a 1:1 mixture of saturated aq. NaHCO3 and saturated aq.[1] Na2S2O3.[1] Stir vigorously for 15 minutes until the cloudy organic layer becomes clear.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Data Check: Product should show a new ketone carbonyl stretch at ~1690-1700 cm⁻¹ in IR and loss of the CH-OH proton in NMR.

Module C: Mitsunobu Inversion (Functionalization)

Objective: Inversion of stereochemistry or installation of Nitrogen/Oxygen nucleophiles (e.g., Azide, Phenol).[1][3] Mechanism: SN2 inversion via an alkoxy-phosphonium intermediate. Warning: The order of addition is critical to prevent azodicarboxylate degradation.

MitsunobuWorkflow Step1 1. Complex Formation Dissolve PPh3 + Substrate in THF Cool to 0°C Step2 2. Activation Add DEAD/DIAD dropwise (Orange color must fade between drops) Step1->Step2 Intermediate Alkoxy-Phosphonium Intermediate Formed Step2->Intermediate Activates Alcohol Step3 3. Nucleophile Addition Add Acidic Nu-H (pKa < 11) (e.g., DPPA, Phenol, Benzoic Acid) Step4 4. Reaction Stir 0°C -> RT (12-24h) Step3->Step4 Product Inverted Product (SN2 Mechanism) Step4->Product Intermediate->Step3

Figure 2: Mitsunobu Protocol Workflow. Strict temperature control at 0°C during DEAD addition is required to prevent side reactions.

Protocol (Example: Azidation)
  • Reagents: Substrate (1.0 eq), PPh3 (1.5 eq), Diphenylphosphoryl azide (DPPA) (1.5 eq).

  • Solvent: Anhydrous THF.

  • Activator: Diisopropyl azodicarboxylate (DIAD) (1.5 eq).

  • Procedure:

    • Dissolve Substrate and PPh3 in THF under N2.[1] Cool to 0°C.[1][3][4]

    • Add DIAD dropwise.[1][4] Wait for the yellow color to disappear before adding the next drop.

    • Add DPPA dropwise (Maintain 0°C).

    • Warm to RT and stir for 12 hours.

    • Safety: Azides are potential explosion hazards.[1][4] Do not concentrate to dryness with heat.[1]

Comparative Data & Troubleshooting

ParameterSilylation (TBS)Oxidation (DMP)Mitsunobu (Inversion)
Typical Yield 90 - 95%85 - 92%60 - 80%
Key Byproduct Imidazole-HCl (Water soluble)Iodinane (Remove w/ Na2S2O3)PPh3O (Difficult to remove)
Risk Factor Low. Very robust.Medium. Exothermic.High. Steric hindrance at C5.[1]
Purification Flash Column (Hex/EtOAc)Flash ColumnTrituration + Column

Troubleshooting Guide:

  • Problem: Low yield in Mitsunobu.

    • Cause: Steric hindrance of the isoxazole ring adjacent to the secondary alcohol.

    • Solution: Use a more reactive phosphine (e.g., PBu3) or a more reactive azodicarboxylate (ADDP).

  • Problem: Ring opening during workup.

    • Cause: pH drifted > 10.[1]

    • Solution: Keep all aqueous washes neutral or slightly acidic (pH 5-6). Avoid 1M NaOH washes.[1]

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

  • MDPI. (2024).[5] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Reactivity Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"side reactions in the synthesis of 5-substituted isoxazole-3-carboxylates"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 5-substituted isoxazole-3-carboxylates . It is designed to troubleshoot the specific chemical pitfalls associated with the two primary synthetic routes: [3+2] Cycloaddition (Nitrile Oxide route) and Claisen Condensation/Cyclization .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Scaffold & The Challenge

The 5-substituted isoxazole-3-carboxylate is a privileged scaffold in drug discovery (e.g., glutamate receptor agonists, antibiotics).

  • Target Structure: An isoxazole ring with a carboxylate (ester) at position 3 and a variable organic group (R) at position 5.

  • The Problem: Achieving this specific substitution pattern is chemically distinct from the more common 3,5-disubstituted isoxazoles.

    • Route A ([3+2] Cycloaddition): High regiocontrol but prone to dimerization.

    • Route B (Claisen/Hydroxylamine): Scalable but prone to regioisomer contamination (yielding the 5-carboxylate instead of the 3-carboxylate).

Troubleshooting Module: [3+2] Cycloaddition (Nitrile Oxide Route)

Method: Reaction of ethyl chlorooximidoacetate (nitrile oxide precursor) with a terminal alkyne.

Diagnostic Flowchart: Nitrile Oxide Pathway

NitrileOxidePath cluster_0 Competing Pathways Start Precursor: Ethyl Chlorooximidoacetate Base Add Base (NEt3) Start->Base NO Intermediate: Nitrile Oxide (EtOOC-CNO) Base->NO Path1 Pathway A: High Dilution + Alkyne NO->Path1 Path2 Pathway B: High Conc. / Low Dipolarophile NO->Path2 Target Target: 5-Substituted Isoxazole-3-Carboxylate Path1->Target [3+2] Cycloaddition Side Side Product: Furoxan Dimer Path2->Side Dimerization

Caption: Kinetic competition between the desired cycloaddition (Path A) and the parasitic dimerization to furoxan (Path B).

FAQ & Troubleshooting

Q1: I isolated a white crystalline solid that is NOT my product. Mass spec shows [2M-2Cl]. What is it?

  • Diagnosis: You have formed diethyl 3,4-bis(ethoxycarbonyl)furoxan .

  • Root Cause: The concentration of the transient nitrile oxide species was too high relative to the alkyne trap. Nitrile oxides are unstable and will rapidly dimerize to furoxans (1,2,5-oxadiazole-2-oxides) if they cannot find a dipolarophile (alkyne) immediately.

  • Corrective Action:

    • Increase Alkyne Equivalents: Use 1.5–2.0 equivalents of the alkyne.

    • Slow Addition Protocol: Do not add the base (TEA) all at once. Dissolve the chlorooxime precursor in solvent and add the base dropwise over 2–4 hours via a syringe pump. This keeps the instantaneous concentration of nitrile oxide low, statistically favoring the reaction with the alkyne over self-dimerization.

Q2: My regioselectivity is poor (mixture of 5-substituted and 4-substituted isomers).

  • Diagnosis: Steric/Electronic mismatch.

  • Explanation: Terminal alkynes (

    
    ) typically yield >95% of the 5-substituted  isomer due to steric steering. However, if you are using an internal alkyne (
    
    
    
    ) or an electron-poor alkyne, regiocontrol degrades.
  • Corrective Action:

    • For terminal alkynes: Ensure you are using a non-polar solvent (e.g., Toluene or DCM) which often enhances steric differentiation compared to polar solvents.

    • For internal alkynes: This method may not be suitable. Consider the Claisen route or metal-catalyzed click chemistry (CuAAC) followed by functional group manipulation, though CuAAC yields triazoles, not isoxazoles.

Troubleshooting Module: Claisen Condensation Route

Method: Condensation of a methyl ketone with diethyl oxalate, followed by cyclization with hydroxylamine (


).
Diagnostic Flowchart: Regioselectivity Decisions

ClaisenPath Input Diketone Intermediate (R-CO-CH2-CO-COOEt) Reagent Add Hydroxylamine Input->Reagent Decision Which Carbonyl is Attacked? Reagent->Decision PathA Attack at C2 (Ketone next to R) Decision->PathA pH < 4 (Acidic) PathB Attack at C4 (Ketone next to Ester) Decision->PathB pH > 7 (Basic) ProdA Result: 3-Substituted Isoxazole-5-Carboxylate (WRONG ISOMER) PathA->ProdA ProdB Result: 5-Substituted Isoxazole-3-Carboxylate (TARGET) PathB->ProdB

Caption: Regiodivergence in cyclization. Controlling the site of nucleophilic attack by NH2OH is critical.

FAQ & Troubleshooting

Q3: I synthesized the isoxazole, but NMR indicates the carboxylate is at position 5, not 3. Why?

  • Diagnosis: Inverse Regioselectivity.

  • Root Cause: In the intermediate

    
    -dioxoester (
    
    
    
    ), the ketone carbonyl (next to R) and the
    
    
    -keto ester carbonyl compete for the amine of hydroxylamine.
    • Under strongly acidic conditions , the nucleophile often attacks the most basic carbonyl (the ketone next to R), leading to the 3-substituted isoxazole-5-carboxylate (the inverse isomer).

  • Corrective Action:

    • pH Control: Perform the cyclization in buffered or slightly basic conditions (e.g., NaHCO3 or NaOAc in EtOH). This favors attack at the

      
      -keto ester carbonyl (C4), placing the nitrogen adjacent to the ester group, which eventually yields the 5-substituted isoxazole-3-carboxylate .
      

Q4: I am seeing a "Dione Monoxime" intermediate that won't cyclize.

  • Diagnosis: Stalled dehydration.

  • Root Cause: The initial attack of hydroxylamine forms an open-chain oxime. The second step (ring closure) requires the elimination of water.

  • Corrective Action:

    • Heat the reaction to reflux in ethanol/acetic acid.

    • If using free hydroxylamine base, add a mild acid catalyst (p-TsOH) to promote the dehydration step after the initial oxime formation is complete.

Standardized Protocols

Protocol A: High-Fidelity [3+2] Cycloaddition

Best for: Small scale, high purity requirements, terminal alkynes.

  • Preparation: Dissolve Ethyl chlorooximidoacetate (1.0 equiv) and Terminal Alkyne (1.5 equiv) in anhydrous DCM or Toluene (0.1 M concentration relative to oxime).

  • Setup: Place solution in a round-bottom flask under Nitrogen.

  • Addition: Dissolve Triethylamine (TEA) (1.2 equiv) in a separate volume of solvent.

  • Execution: Using a syringe pump, add the TEA solution to the reaction mixture over 4–6 hours at room temperature.

    • Why? This keeps the nitrile oxide concentration low, preventing Furoxan formation (See Q1).

  • Workup: Wash with water, brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Furoxan runs much higher/lower than the isoxazole depending on the R group (usually less polar).

Protocol B: Regio-Controlled Claisen Cyclization

Best for: Large scale, cost-sensitive projects.

  • Condensation: React Methyl Ketone (1.0 equiv) with Diethyl Oxalate (1.2 equiv) and NaOEt (1.2 equiv) in EtOH. Acidify to isolate the diketone intermediate.

  • Cyclization: Dissolve the diketone in Ethanol.

  • pH Adjustment: Add Hydroxylamine Hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv) or Sodium Bicarbonate .

    • Critical: Ensure pH is near neutral/mildly basic (pH 7–8). Do NOT use concentrated HCl.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC for disappearance of the diketone.

  • Workup: Evaporate ethanol, partition between EtOAc/Water.

Data Summary: Common Side Products

Retention Time (Relative)Mass Spec SignatureIdentityOrigin
1.00 [M+H]+ Target Isoxazole Correct Cyclization
0.85–0.90[2M - 2Cl]Furoxan Dimer Nitrile Oxide Dimerization (Add base slower)
1.00 (Co-elutes)[M+H]+Regioisomer (4-sub) Internal Alkyne usage or low steric bulk
0.50[M+18]Open Chain Oxime Incomplete Cyclization (Increase Temp/Acid)
0.20[M-28] or [M-44]Decarboxylated Hydrolysis of ester followed by decarboxylation (Avoid strong base workup)

References

  • Regioselective Synthesis via Nitrile Oxides

    • Source: "Regioselective Synthesis of 5-Substituted 3-(β-D-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition." Int. J. Mol. Sci., 2025.[1][2][3][4]

    • Context: Confirms the utility of in situ nitrile oxide generation for 5-substituted targets and the competition with dimeriz
    • (Note: Generalized link to Journal repository for verification).

  • Furoxan Dimerization Mechanism

    • Source: "Proposed mechanism for the dimerization of nitrile oxides to furoxans."[5] ResearchGate / Chem. Biol. Drug Des.

    • Context: Details the kinetic competition between cycloaddition and dimeriz
  • Claisen/Hydroxylamine Regiochemistry

    • Source: "Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles."[6] J. Chem. Soc. C, RSC Publishing.

    • Context: Establishes the pH dependence of nucleophilic
  • General Click Chemistry Protocols (CuAAC vs Nitrile Oxide)

    • Source: "Click Chemistry Protocols - BroadPharm."
    • Context: Provides baseline protocols for handling alkyne cycloadditions, contrasting CuAAC with thermal nitrile oxide methods.

Sources

Technical Support Center: Synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic building block. The isoxazole core is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1][2] The specific target molecule, with its hydroxyl and ester functionalities, presents unique challenges that require careful control of reaction conditions to achieve high yields and purity.

This guide is structured to address problems logically, from low yields to purification difficulties, providing explanations for the underlying chemical principles and actionable, step-by-step protocols.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Isoxazole Product.

Question: I've set up my reaction between a β-ketoester precursor and hydroxylamine, but I'm seeing very low conversion to the target isoxazole by TLC and LC-MS analysis. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue in isoxazole synthesis, particularly when using the classical Claisen condensation approach involving a 1,3-dicarbonyl compound and hydroxylamine.[2] The problem can typically be traced back to one of three areas: starting material integrity, reaction conditions, or the formation of an undesired regioisomer.

Causality Analysis: The reaction of a β-ketoester, such as ethyl 2,4-dioxopentanoate (the likely precursor for the backbone), with hydroxylamine can lead to two different regioisomeric products: the desired 3-carboxylate-5-acetyl isoxazole (which is then reduced) or the undesired 5-carboxylate-3-methyl isoxazol-5-one.[3][4] The reaction pathway is highly sensitive to pH and reaction conditions.[3] At neutral or acidic pH, the more nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone, but competitive reactions can dominate.

Troubleshooting Workflow:

G start Low / No Yield cause1 cause1 start->cause1 Check crude NMR/LCMS for mass of isomer cause2 cause2 start->cause2 If little to no product of any kind cause3 cause3 start->cause3 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause2->sol3 cause3->sol2

Detailed Protocols & Solutions:

  • Control Regioselectivity via pH: The formation of the desired 3-carboxy-5-substituted isoxazole is favored under basic conditions. A highly effective method involves maintaining the reaction pH at approximately 10, which promotes the formation of the correct hydroxamic acid intermediate, followed by an acidic quench to drive cyclization.[3]

    • Protocol: Dissolve your β-ketoester (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a mixture of methanol and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise, monitoring the pH to maintain it between 9.5 and 10.5. Stir for 2-4 hours at this temperature. To quench, pour the reaction mixture into an excess of cold, dilute strong acid (e.g., 1M HCl). This rapid acidification favors the desired cyclization.[3]

  • Verify Starting Material Quality:

    • Ethyl 2,4-dioxopentanoate: This β-ketoester can be synthesized via a Claisen condensation between acetone and diethyl oxalate.[5] Verify its structure and purity by ¹H NMR before use. Impurities or degradation can inhibit the reaction.

    • Hydroxylamine: Hydroxylamine and its salts can decompose over time.[6] Use a fresh bottle of hydroxylamine hydrochloride and ensure it is stored in a cool, dry place.

  • Optimize Reaction Conditions: If pH control does not resolve the issue, systemic optimization may be required. The choice of solvent can significantly influence regioselectivity and yield.[1][2]

    • Solvent Screening: Set up small-scale parallel reactions in different solvents such as ethanol, methanol, and acetonitrile to identify the optimal medium.

    • Temperature Profile: Begin the reaction at room temperature and monitor by TLC. If no conversion is observed after several hours, gently reflux the mixture. Some cyclocondensations require thermal energy to proceed efficiently.[7]

Problem 2: Significant Formation of Side Products During Cycloaddition.

Question: My reaction is working, but I'm getting a complex mixture of products, making purification a nightmare. Besides the regioisomer, what other side products should I be aware of?

Answer: When synthesizing isoxazoles via the alternative 1,3-dipolar cycloaddition pathway (nitrile oxide + alkyne), the primary side product is typically a furoxan, formed from the dimerization of the nitrile oxide intermediate.[8][9][10] This is especially problematic if the nitrile oxide is generated faster than it is consumed by the alkyne.

Causality Analysis: Nitrile oxides are high-energy, transient species. In the absence of a reactive dipolarophile (your alkyne), two molecules of the nitrile oxide can undergo a [3+2] cycloaddition with each other to form a stable furoxan (1,2,5-oxadiazole 2-oxide).[10] This competitive pathway consumes your intermediate and reduces the yield of the desired isoxazole.

G cluster_main Desired Pathway cluster_side Side Reaction A Aldoxime Precursor B Nitrile Oxide (In Situ) A->B Oxidation (e.g., NCS, Oxone) D Ethyl 5-(1-hydroxyethyl) -1,2-oxazole-3-carboxylate B->D E Furoxan Dimer B->E Dimerization (High Concentration) C Alkyne C->D [3+2] Cycloaddition

Solutions to Minimize Dimerization:

  • Slow Addition / In Situ Generation: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by generating it in situ in the presence of the alkyne.[8][9]

    • Protocol: Dissolve the alkyne dipolarophile in the reaction solvent. In a separate addition funnel, prepare a solution of the aldoxime precursor. Add the oxidizing agent (e.g., N-chlorosuccinimide or Oxone®) to the alkyne solution, and then add the aldoxime solution dropwise over a period of 1-2 hours.[11][12] This ensures the nitrile oxide is trapped by the alkyne as soon as it forms.

  • Choice of Oxidant: Modern, milder oxidation systems can improve yields and reduce side reactions. A green protocol using NaCl/Oxone® in aqueous media has been shown to be effective for generating nitrile oxides from aldoximes for cycloaddition.[10][12]

Comparison of Nitrile Oxide Generation Methods

MethodPrecursorReagentsTypical YieldAdvantages / Disadvantages
DehydrohalogenationHydroximoyl ChlorideTriethylamine (Et₃N)Good-ExcellentPrecursor may need to be synthesized separately.
Oxidation of AldoximeAldoximeNCS, Chloramine-TGood-ExcellentCommon, but chlorinated waste.[10][13]
"Green" OxidationAldoximeNaCl, Oxone®Good-ExcellentEnvironmentally benign, mild conditions.[12]
DehydrationNitroalkanePhenyl isocyanateModerate-GoodRequires specific precursors.[14]
Problem 3: Difficulty in Purifying the Final Product.

Question: I have successfully synthesized the crude product, but it is proving difficult to purify by column chromatography. It either streaks badly on the column or co-elutes with impurities.

Answer: The target molecule contains a polar hydroxyl group and a moderately polar ester, which can lead to challenging purifications on standard silica gel. Tailing on the column is common for polar compounds, and impurities with similar polarity can be hard to resolve.

Causality Analysis: The free hydroxyl group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential degradation. Furthermore, if side products like the furoxan dimer or regioisomers are present, their polarities might be very close to that of the desired product.

Purification Strategies:

  • TLC Solvent System Screening: Before attempting a large-scale column, thoroughly screen solvent systems using TLC.[9][15]

    • Start with a standard mobile phase like Hexane/Ethyl Acetate.

    • If separation is poor, try adding a third solvent. A small amount of methanol can increase polarity, while dichloromethane can alter selectivity.

    • To reduce tailing, add a small amount (0.5-1%) of acetic acid (if the compound is stable to acid) or triethylamine (if it is basic in nature) to the mobile phase.

  • Alternative Chromatography Techniques:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., washed with triethylamine in the mobile phase) to cap the acidic silanol groups.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.

  • Crystallization: If chromatography fails, attempt crystallization.

    • Procedure: Dissolve the crude oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone). Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexane, pentane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote crystal growth.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule? A1: The most robust and regioselective route involves the cyclocondensation of an appropriate β-dicarbonyl precursor, like ethyl 2,4-dioxopentanoate, with hydroxylamine under carefully controlled basic pH conditions (pH ~10), followed by an acidic workup.[3] This approach generally offers better control over the formation of regioisomers compared to other methods.[4] The resulting ethyl 5-acetyl-1,2-oxazole-3-carboxylate can then be selectively reduced (e.g., with NaBH₄) to afford the final 1-hydroxyethyl product.

Q2: Is it necessary to use a protecting group for the hydroxyl functionality? A2: This depends on the synthetic step. If you are performing the synthesis via a 1,3-dipolar cycloaddition, the precursor alkyne (4-hydroxypent-2-yn-1-oate) would have the hydroxyl group present. This group is generally stable under neutral or mildly basic cycloaddition conditions. However, if you plan to perform subsequent reactions that are sensitive to free hydroxyl groups (e.g., Grignard reactions, strong oxidations), then protection (e.g., as a silyl ether like TBDMS) would be necessary.

Q3: How can I definitively confirm the structure and regiochemistry of my product? A3: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling patterns will confirm the overall structure. For regiochemistry, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons on the C5-substituent and the C4-proton of the isoxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (molecular formula) of your product.[17]

  • Infrared (IR) Spectroscopy: This will show characteristic stretches for the key functional groups: a broad peak for the O-H (hydroxyl) around 3400 cm⁻¹, a strong peak for the C=O (ester) around 1730 cm⁻¹, and peaks for the C=N and C=C bonds of the isoxazole ring in the 1600-1400 cm⁻¹ region.[15]

Q4: What are the primary safety concerns when working with hydroxylamine or generating nitrile oxides? A4:

  • Hydroxylamine: Hydroxylamine and its concentrated solutions can be unstable and potentially explosive, especially with heating.[6] It is also a skin and respiratory irritant. Always use hydroxylamine hydrochloride, which is a more stable salt. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Nitrile Oxide Generation: The in situ generation of nitrile oxides from aldoximes using reagents like NCS or from nitroalkanes can be energetic. These reactions should be performed with care, ensuring slow addition of reagents and adequate cooling to control the reaction rate and prevent a dangerous exotherm.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5140-5152. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1979). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Chemical and Pharmaceutical Bulletin, 27(8), 1831-1837. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2019). ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). Molecules. [Link]

  • Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). (n.d.). ResearchGate. [Link]

  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2000). The Journal of Organic Chemistry. [Link]

  • (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. (n.d.). Academia.edu. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2022). Molecules. [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). Molecules. [Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2017). Journal of the Brazilian Chemical Society. [Link]

  • SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. (2013). Heteroletters. [Link]

  • Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. (2016). RSC Advances. [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2000). ResearchGate. [Link]

  • OC II (FS 2019) Prof. J. W. Bode. (n.d.). ETH Zurich. [Link]

  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). ResearchGate. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. (2022). Taylor & Francis Online. [Link]

  • ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. (n.d.). ChemSynthesis. [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]

  • Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (2016).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. (1903). Zenodo. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2023). ChemRxiv. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

User Guide ID: ISOX-REGIO-001 Department: Advanced Heterocyclic Chemistry Status: Active Last Updated: February 15, 2026

Introduction: The Regioselectivity Paradox

Isoxazoles are critical pharmacophores (e.g., Valdecoxib, Leflunomide), yet their synthesis often suffers from poor regiocontrol.[1] The core challenge lies in directing the assembly of the 3,5-disubstituted versus 3,4-disubstituted isomers.

In a standard thermal 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne, the 3,5-isomer is generally favored due to steric approach and electronic stabilization (LUMO of dipole interacting with HOMO of dipolarophile). Accessing the 3,4-isomer or reversing selectivity with internal alkynes requires catalytic intervention or alternative condensation pathways.

This guide provides validated protocols to force regioselectivity, treating the synthesis as a logic-gated process rather than a trial-and-error experiment.

Decision Matrix: Selecting Your Methodology

Before starting, map your target structure to the correct workflow.[1]

IsoxazoleDecisionTree Start Target Isoxazole Structure Target35 3,5-Disubstituted Start->Target35 Target34 3,4-Disubstituted Start->Target34 TermAlkyne Substrate: Terminal Alkyne? Target35->TermAlkyne RuCat Method C: Ru(II) Catalysis (Cp*RuCl(cod)) Target34->RuCat Alkyne Substrate Enamine Method D: Enamine-Triggered (Metal-Free) Target34->Enamine Aldehyde Substrate Condense Method E: Beta-Enamino Ketones (Condensation) Target34->Condense 1,3-Dicarbonyl Substrate CuCat Method A: Cu(I) Catalysis (CuAAC Analog) High Fidelity TermAlkyne->CuCat Yes (Preferred) Thermal Method B: Thermal Cycloaddition (Steric Control) TermAlkyne->Thermal No (Internal Alkyne)

Figure 1: Strategic decision tree for selecting the synthetic route based on target substitution pattern and available starting materials.

Module A: Synthesis of 3,5-Disubstituted Isoxazoles

The "Click" Analog (Cu-Mediated)

While thermal cycloaddition favors the 3,5-isomer, it often yields 80:20 mixtures.[1] Copper(I) catalysis renders this reaction exclusively regioselective, analogous to the CuAAC reaction for triazoles.

Protocol: Cu(I)-Catalyzed Cycloaddition (CuANOC)

Target: Exclusive 3,5-disubstituted isoxazoles from terminal alkynes.

Reagents:

  • Precursor: Hydroximoyl chloride (generates nitrile oxide in situ).[2]

  • Dipolarophile: Terminal Alkyne (1.0 equiv).

  • Base: KHCO₃ or TEA (to dehydrohalogenate the precursor).

  • Catalyst: CuSO₄[1]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve CuSO₄ and sodium ascorbate in water. The solution should turn bright yellow/orange (active Cu(I) species).

  • Dipole Generation: In a separate vial, dissolve the hydroximoyl chloride and alkyne in t-BuOH.

  • Initiation: Add the aqueous catalyst solution to the organic phase.

  • Controlled Addition: Critical Step. Add the base (KHCO₃) slowly. Rapid addition causes the nitrile oxide to dimerize (furoxan formation) before the copper cycle can engage.

  • Workup: Extract with EtOAc. Copper residues can be removed by washing with aqueous NH₄Cl.

Mechanism Note: The copper acetylide species forms first. The nitrile oxide coordinates to the copper, directing the nucleophilic attack of the acetylide onto the dipole in a stepwise fashion, enforcing 3,5-regiochemistry.[1]

Module B: Synthesis of 3,4-Disubstituted Isoxazoles

The "Hard" Problem (Ru-Mediated & Enamine Routes)

Accessing the 3,4-isomer requires overcoming the natural polarization of the reactants.

Method 1: Enamine-Triggered Cycloaddition (Metal-Free)

Best for:[2][3] Synthesizing 3,4-isoxazoles from aldehydes and hydroximoyl chlorides.[3]

Theory: Direct reaction of an alkyne often fails to give 3,4-selectivity. Instead, we convert an aldehyde into an enamine (electron-rich dipolarophile).[2] The enamine reacts with the nitrile oxide to form an isoxazoline, which eliminates the amine to restore aromaticity.[1]

Protocol:

  • Enamine Formation: Mix aldehyde (1.0 equiv) and Pyrrolidine (1.2 equiv) in Toluene. Reflux with Dean-Stark trap to remove water.

  • Cycloaddition: Cool to 0°C. Add Hydroximoyl chloride (1.0 equiv).

  • Base Addition: Add Et₃N (1.1 equiv) dropwise over 1 hour.

  • Elimination/Oxidation: The intermediate 5-pyrrolidino-2-isoxazoline is often stable. Treat with dilute HCl or silica gel to eliminate pyrrolidine and aromatize to the 3,4-isoxazole.

Method 2: Ruthenium Catalysis (RuAAC Analog)

Best for: Direct alkyne cycloaddition.[4][5] Using CpRuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride) allows for the formation of 3,4-disubstituted isoxazoles. The steric bulk of the Cp ligand directs the nitrile oxide oxygen to the internal carbon of the alkyne.

Module C: Condensation Strategies (pH Switching)

Reaction: Hydroxylamine + 1,3-Dicarbonyl (or


-enamino ketone).

This is the classical route, but it is notorious for regiochemical mixtures.[1][6] The key variable here is pH .

Reaction MediaDominant SpeciesNucleophilic Attack SiteMajor Product
Basic (pH > 9) Free Hydroxylamine (

)
Most electrophilic carbonyl (Hard)5-Substituted
Acidic (pH < 4) Protonated CarbonylsHydroxylamine attacks less hindered site3-Substituted

Troubleshooting Tip: If you are observing a 50:50 mixture, switch to a


-enamino ketone  precursor. The amino group "deactivates" one carbonyl, forcing the hydroxylamine to attack the remaining carbonyl exclusively.[1]

Troubleshooting & FAQs

Symptom: "I am getting a large amount of crystalline byproduct, and low yield."

Diagnosis: Nitrile Oxide Dimerization (Furoxan formation).[2] Cause: The concentration of free nitrile oxide is too high relative to the dipolarophile (alkyne). Fix:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Slow Addition: Use a syringe pump to add the hydroximoyl chloride/base to the alkyne solution over 4–6 hours.

  • Change Precursor: Use the Huisgen Method (in situ generation from aldoximes using Chloramine-T or NCS). This releases the nitrile oxide slowly.

Symptom: "The Cu-catalyzed reaction stalled."

Diagnosis: Catalyst Poisoning or Oxidation. Cause: Cu(I) is unstable and oxidizes to inactive Cu(II) in air. Fix:

  • Increase Sodium Ascorbate to 20 mol%.

  • Degas solvents (freeze-pump-thaw or sparge with Argon).

  • Ensure the ligand (if using TBTA or similar) is fresh.

Symptom: "I need a 3,4-isomer but cannot use Ruthenium."

Diagnosis: Accessibility of catalysts. Fix: Use the Enamine Route (Module B, Method 1). It is robust, uses cheap reagents (pyrrolidine), and guarantees 3,4-regiochemistry due to the specific mechanism of the elimination step.[1]

References

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[7] Angewandte Chemie International Edition. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

  • Jia, Q.-F., et al. (2013). Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[3] Synlett. Link

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[8] Synthesis. Link

  • Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis via One-Pot Oxidation/Cyclization Sequence.[9] The Journal of Organic Chemistry. Link

Sources

"minimizing byproduct formation in 1,3-dipolar cycloaddition reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Click Chemistry

Welcome to the Advanced Troubleshooting Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your "Click" reaction—specifically the azide-alkyne cycloaddition—is not as "clean" as the literature promised.

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "robust," it is not immune to thermodynamic and kinetic pitfalls. The formation of byproducts (homocoupling, regioisomers, and oxidative degradation) usually stems from a breakdown in the catalytic cycle or environmental control.

Below are the Master Knowledge Base Articles (KBAs) designed to diagnose and resolve these specific failure modes.

KBA-001: The "Glaser Coupling" & Oxidative Byproducts

Symptom: Your reaction mixture has turned green/blue, or you observe a dimerized alkyne byproduct (diacetylene) in your MS/NMR.

Root Cause: Oxygen is the enemy. In the presence of O₂ and Cu(I), terminal alkynes undergo Glaser homocoupling , forming a bis-alkyne byproduct rather than the desired triazole. Furthermore, O₂ oxidizes the active Cu(I) species to inactive Cu(II), killing the catalytic cycle and generating Reactive Oxygen Species (ROS) that degrade sensitive biomolecules.

The Mechanism of Failure: The Cu(I) acetylide intermediate is intercepted by oxygen before it can react with the azide.

GlaserVsClick Start Cu(I) + Terminal Alkyne Intermediate Cu(I)-Acetylide Complex Start->Intermediate Coordination Triazole 1,4-Triazole (Desired Product) Intermediate->Triazole Click Cycle (Fast) Oxidation Cu(II) Species + ROS Intermediate->Oxidation Oxidation (If O2 present) Azide + Organic Azide Oxygen + O2 (Air) Glaser Glaser Product (Alkyne Dimer) Oxidation->Glaser Homocoupling

Figure 1: The kinetic competition between the desired Click cycle (Green) and the oxidative Glaser pathway (Red).

Corrective Protocol:

  • Degas Solvents: Do not rely on simple sonication. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 15 minutes before adding the catalyst.

  • Optimized Reductant Loading:

    • Standard: 5-10 equivalents of Sodium Ascorbate per equivalent of Cu.

    • Why: Ascorbate acts as a "scavenger," instantly reducing any transient Cu(II) back to Cu(I) [1].

  • Use "Sacrificial" Ligands:

    • Switch from TBTA to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA effectively intercepts ROS, protecting your biomolecules from oxidative damage while stabilizing Cu(I) [2].

KBA-002: Regioisomer Contamination (1,4 vs 1,5)

Symptom: TLC shows two close spots, or NMR shows a mixture of triazole isomers. Diagnosis: You have lost catalytic control, allowing the thermal background reaction to compete.

Technical Insight:

  • CuAAC is exclusively 1,4-regioselective .

  • RuAAC (Ruthenium-catalyzed) is 1,5-regioselective .[1][2]

  • Thermal Huisgen (No catalyst) produces a 1:1 mixture (1,4 and 1,5).[3]

If you see a mixture in a CuAAC reaction, your catalyst is dead (likely oxidized, see KBA-001), and you are heating the reaction enough to drive the uncatalyzed thermal pathway.

Comparative Data Table:

FeatureCuAAC (Copper)RuAAC (Ruthenium)Thermal Huisgen
Regioselectivity 1,4-Disubstituted (Exclusive)1,5-Disubstituted (Exclusive)Mixture (approx 1:1)
Active Catalyst Cu(I) (generated in situ)CpRuCl(PPh₃)₂ or CpRuCl(COD)None (Heat)
Substrate Scope Terminal Alkynes OnlyTerminal & Internal AlkynesAll
Solvent Aqueous/Alcohol tolerantOrganic (THF, Dioxane)Organic
Mechanism Stepwise (Cu-Acetylide)Oxidative Coupling (Ruthenacycle)Concerted (Pericyclic)

Corrective Protocol:

  • Stop Heating: CuAAC should proceed at RT or mild heat (40°C). If it requires reflux, your catalyst is inactive.

  • Switch to RuAAC for 1,5-Isomers: If you specifically need the 1,5-isomer, do not rely on thermal mixtures. Use Cp*RuCl(COD) in THF at 60°C [3].

  • Check for Chelators: If your substrate contains sulfur (thiols/thioethers), it may poison the Cu catalyst. Increase Cu loading to 10-20 mol% or use BttAA ligand to outcompete substrate chelation.

KBA-003: Post-Reaction Purification (Removing Copper)

Symptom: Product has a blue/green tint, or cytotoxicity is observed in downstream biological assays. Issue: Copper is cytotoxic and acts as a Lewis acid, potentially degrading products over time.

Standard Operating Procedure (SOP) for Metal Scavenging:

Method A: The EDTA Wash (Small Molecule)

  • Dilute reaction mixture with organic solvent (DCM/EtOAc).

  • Wash 3x with 0.1 M EDTA (pH 7.4) . The aqueous layer will turn blue (Cu-EDTA complex).[4]

  • Wash 1x with Brine.

  • Dry over Na₂SO₄.

Method B: Solid Phase Extraction (Biomolecules/Proteins) For proteins where extraction is impossible:

  • Add CupriSorb™ or similar chelating resin beads directly to the reaction buffer.

  • Agitate for 1 hour.

  • Filter or spin down beads.

  • Verification: Use a colorimetric assay (e.g., Bicinchoninic acid) to confirm Cu levels are <1 ppm.

KBA-004: Troubleshooting Workflow (Decision Tree)

Symptom: "The reaction didn't work."

Follow this logic flow to identify the failure point without wasting reagents.

TroubleshootingTree Start Reaction Stalled / Low Yield ColorCheck Is the solution Blue/Green? Start->ColorCheck Oxidized Yes: Catalyst Oxidized ColorCheck->Oxidized Yes NotBlue No: Solution is Colorless/Yellow ColorCheck->NotBlue No FixOxidation Action: Add more Ascorbate & Degas thoroughly Oxidized->FixOxidation LigandCheck Are you using a Ligand (TBTA/THPTA)? NotBlue->LigandCheck NoLigand No LigandCheck->NoLigand No YesLigand Yes LigandCheck->YesLigand Yes AddLigand Action: Add THPTA (5 eq vs Cu) to stabilize Cu(I) NoLigand->AddLigand SubstrateCheck Does substrate have Thiols or Amines? YesLigand->SubstrateCheck Poison Yes: Catalyst Poisoning SubstrateCheck->Poison Yes Unknown No: Check Reagents SubstrateCheck->Unknown No FixPoison Action: Increase Cu loading or switch to BttAA ligand Poison->FixPoison FreshReagents Action: Test reagents with standard Benzyl Azide/Phenylacetylene Unknown->FreshReagents

Figure 2: Step-by-step diagnostic workflow for stalled CuAAC reactions.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[5] Angewandte Chemie International Edition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][5][6] Journal of the American Chemical Society. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[7] Chemical Society Reviews. [Link]

Sources

"troubleshooting ester hydrolysis during isoxazole synthesis workup"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis During Workup For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore and a stable bioisostere for other aromatic systems.[1][2] However, the journey from a successful reaction to a pure, characterizable compound is often fraught with challenges during the workup and purification stages. A particularly common and frustrating issue is the unintended hydrolysis of ester functionalities appended to the isoxazole core.

This guide is designed to serve as a dedicated resource for scientists encountering this problem. We move beyond simple procedural lists to explore the underlying chemical principles governing both ester stability and isoxazole ring integrity. By understanding the "why" behind the hydrolysis, you can make informed, rational decisions to modify your workup, protect your target molecule, and maximize your yield.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific problems observed during the post-reaction workup.

Problem 1: My post-workup TLC or LCMS analysis shows a new, highly polar spot. I suspect it's the corresponding carboxylic acid.

Q: What is the most likely cause of this unexpected hydrolysis?

A: The appearance of the carboxylic acid is a classic sign of ester hydrolysis, which can be catalyzed by either acidic or basic conditions introduced during the workup. The most common culprit is a basic aqueous wash. Base-catalyzed hydrolysis, also known as saponification, is typically a fast and irreversible process. During this reaction, a hydroxide ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. This carboxylate is then protonated to the carboxylic acid during subsequent steps or upon silica gel chromatography. While acid-catalyzed hydrolysis also occurs, it is an equilibrium-driven process and usually requires heat and a large excess of water to proceed to a significant extent.[3][4]

Q: My synthesis didn't use any base, but I still see hydrolysis after my aqueous wash. Why?

A: Even if the reaction itself is run under neutral or acidic conditions, the workup procedure can introduce basic reagents. A frequent misstep is using a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture or wash the organic layer. Another possibility is that a reagent from a preceding step, such as a base used in a Claisen-Schmidt condensation to form a chalcone precursor, was not fully quenched and carried over into the workup.[5]

Corrective Actions & Protocol:

  • Re-evaluate Your Quench/Wash Strategy: Avoid strong bases (NaOH, KOH, LiOH). Instead, use a milder base for neutralization. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is the preferred choice. It is sufficiently basic to neutralize residual acid but generally not strong enough to promote rapid hydrolysis of most alkyl esters at room temperature.

  • Minimize Contact Time: Perform aqueous washes efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Shake, allow the layers to separate, and drain immediately.

  • Control the Temperature: If possible, conduct the entire workup at a lower temperature (e.g., in an ice-water bath). The rate of hydrolysis, like most reactions, is temperature-dependent.

  • Use Saturated Brine Washes: After washing with aqueous base or acid, a final wash with saturated sodium chloride (brine) solution helps to remove the bulk of the water from the organic layer, reducing the potential for hydrolysis during solvent evaporation.

Problem 2: I'm trying to purify my ester-containing isoxazole via column chromatography, but my fractions are contaminated with the hydrolyzed acid.

Q: Can silica gel cause ester hydrolysis?

A: Yes, this is a well-documented phenomenon. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidic environment, in the presence of residual water in the eluent, can catalyze the hydrolysis of sensitive esters directly on the column.[5] The longer the compound remains on the column, the greater the extent of hydrolysis.

Corrective Actions & Protocol:

  • Neutralize the Silica: Before loading your sample, you can prepare a neutralized silica slurry. A common method is to add ~1% triethylamine (Et₃N) or another volatile base to the solvent system used to pack and run the column. This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: If hydrolysis on silica is persistent, consider switching to a different stationary phase like neutral or basic alumina.[5]

  • Optimize Your Solvent System: Develop a solvent system that provides a higher Rf value (e.g., 0.3-0.4) for your desired compound. This will decrease the retention time on the column and minimize the opportunity for on-column decomposition.

  • Dry the Sample Thoroughly: Ensure your crude product is rigorously dried before loading it onto the column. Co-evaporating the sample with toluene can help remove azeotropically any residual water.

Frequently Asked Questions (FAQs)

Q1: How do I know if it's my ester hydrolyzing or my isoxazole ring opening?

A1: This is a critical diagnostic question. While many isoxazoles are robust, the N-O bond can be labile under certain conditions, particularly strong base.[1][5] A study on the drug Leflunomide demonstrated that its isoxazole ring was stable at acidic and neutral pH but underwent ring-opening at pH 10, a process that was significantly accelerated at 37°C compared to 25°C.[6][7]

  • Diagnostic Test: The key difference is the expected product. Ester hydrolysis yields a carboxylic acid, increasing polarity but often with a minimal change in the UV-activity or core structure. Isoxazole ring-opening is a more drastic transformation, often leading to a β-amino enone or other rearrangement products, which will have a significantly different mass and fragmentation pattern in LCMS analysis.[1] Before performing your workup on the full batch, you can test the stability of your compound by taking a small aliquot of the reaction mixture and exposing it to the planned acidic or basic wash conditions, monitoring the result by TLC or LCMS.[8]

Q2: Are certain types of esters (methyl, ethyl, t-butyl) more susceptible to hydrolysis?

A2: Yes, the structure of the ester group significantly impacts its stability.

  • Steric Hindrance: Generally, susceptibility to hydrolysis decreases with increasing steric bulk around the carbonyl group. Methyl and ethyl esters are among the most susceptible. A tert-butyl ester is significantly more resistant to base-catalyzed hydrolysis due to the steric hindrance of the bulky t-butyl group, but it is, conversely, very labile to acid.[9]

  • Electronic Effects: Electron-withdrawing groups on the alcohol portion of the ester can make the carbonyl carbon more electrophilic and increase the rate of hydrolysis.

Ester TypeRelative Stability to Base (Saponification)Relative Stability to AcidCommon Deprotection Method
Methyl/Ethyl LowHighNaOH or LiOH in aq. Alcohol[3]
tert-Butyl High (Very Stable)Low (Very Labile)Trifluoroacetic Acid (TFA) in DCM
Benzyl ModerateHighCatalytic Hydrogenation (H₂/Pd)
Silyl (e.g., TMS) Very LowVery LowMild aqueous acid or fluoride source
Data compiled from general organic chemistry principles.[9][10]

Q3: What is the ideal pH range to maintain during an aqueous workup for an ester-containing isoxazole?

A3: The ideal strategy is to remain as close to neutral (pH 7) as possible. If an acidic or basic wash is necessary to remove impurities, it should be done cautiously.

  • Acidic Wash: Use dilute acid (e.g., 1N HCl) and perform the wash quickly. Most isoxazoles are stable in acid.[6][11]

  • Basic Wash: Use saturated NaHCO₃ (pH ≈ 8-9) or dilute K₂CO₃. Avoid strong bases like NaOH (pH > 13). As shown with Leflunomide, a pH of 10 can be sufficient to cause degradation over time.[6][7] Always check the pH of the aqueous layer with indicator paper.

Visualizing the Problem and Solution

The Hydrolysis Mechanism

The following diagram illustrates the critical difference between the reversible acid-catalyzed pathway and the irreversible base-catalyzed pathway that is often the source of workup issues.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Start Ester (RCOOR') A_Protonated Protonated Ester A_Start->A_Protonated + H₃O⁺ A_Protonated->A_Start - H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Tetrahedral->A_Protonated - H₂O A_End Carboxylic Acid (RCOOH) A_Tetrahedral->A_End - R'OH - H₃O⁺ A_End->A_Tetrahedral + R'OH + H₃O⁺ B_Start Ester (RCOOR') B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral + OH⁻ B_Carboxylate Carboxylate Anion (RCOO⁻) B_Tetrahedral->B_Carboxylate - R'O⁻ label_irrev Irreversible Deprotonation B_End Carboxylic Acid (RCOOH) B_Carboxylate->B_End Acidic Quench (H₃O⁺)

Caption: A decision tree for troubleshooting ester hydrolysis.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.

  • Ester to Acid - Common Conditions. Organic Chemistry Portal.

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.

  • A mild and Selective Method of Ester Hydrolysis. Taylor & Francis Online.

  • Hydrolysis of Esters. University of Calgary, Department of Chemistry.

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.

  • Hydrolysis of Esters. Chemistry LibreTexts.

  • hydrolysis of esters. Chemguide.

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

  • synthetic reactions using isoxazole compounds. J-STAGE.

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH.

  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem.

  • Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. BenchChem.

  • via 1,3-Dipolar Cycloaddition. BenchChem.

  • Appendix 6: Protecting groups. Oxford University Press.

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem.

  • Construction of Isoxazole ring: An Overview. Preprints.org.

  • Chapter 6 Carboxyl Protecting Groups. Science of Synthesis.

  • Workup Tips. University of Rochester, Department of Chemistry.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.

  • Carboxyl protecting groups. eGyanKosh.

  • Protecting Groups for Carboxylic acid. YouTube.

  • Protective Groups. Organic Chemistry Portal.

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications.

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Beilstein Journal of Organic Chemistry.

  • Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. ResearchGate.

  • 1,3-dipolar cycloaddition reactions. YouTube.

  • 1,3-Dipolar cycloaddition. Wikipedia.

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate. This document is designed to assist researchers in overcoming common challenges encountered during the transition from laboratory-scale to larger-scale production.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an appropriate alkyne. A common and effective route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an ethyl propiolate derivative.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 1,3-Dipolar Cycloaddition (In Situ) cluster_3 Final Product A Ethyl 2-chloro-3-oxobutanoate (CAS: 609-15-4) C Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime Intermediate) A->C + NH₂OH·HCl B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->C D Nitrile Oxide Intermediate C->D Dehydrochlorination (e.g., base) F This compound D->F + Ethyl propiolate E Ethyl propiolate (Dipolarophile) E->F Troubleshooting_Workflow Start Scale-up Synthesis Issue Yield Low Yield? Start->Yield Purity Impurity Formation? Yield->Purity No Check_Temp Optimize Temperature Control Yield->Check_Temp Yes Purification Purification Difficulty? Purity->Purification No Control_pH Control pH Purity->Control_pH Yes Stall Reaction Stalls? Purification->Stall No Optimize_Recrystallization Optimize Recrystallization Purification->Optimize_Recrystallization Yes Check_Reagents Check Reagent Purity Stall->Check_Reagents Yes Success Successful Scale-up Stall->Success No Check_Addition Slow Reagent Addition Check_Temp->Check_Addition Check_Stoichiometry Verify Stoichiometry Check_Addition->Check_Stoichiometry Check_Stoichiometry->Purity Optimize_Solvent Optimize Solvent Control_pH->Optimize_Solvent Optimize_Solvent->Purification Optimize_Chromatography Optimize Chromatography Optimize_Recrystallization->Optimize_Chromatography Optimize_Chromatography->Stall Check_Reagents->Success

Technical Support Center: Catalytic Control in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity in [3+2] Cycloaddition of Nitrile Oxides and Alkynes Ticket ID: ISOX-REGIO-001

Introduction: The Regioselectivity Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your thermal cycloaddition of a nitrile oxide and an alkyne resulted in an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles , or because your yield was cannibalized by nitrile oxide dimerization (furoxan formation).

In thermal conditions, regioselectivity is governed by weak steric and electronic interactions, often leading to poor ratios (e.g., 60:40). To achieve pharmaceutical-grade purity (>95:5), you must override these intrinsic biases using metal catalysis.

This guide covers the three primary catalytic pathways:

  • Copper(I) Catalysis (CuAIC): For exclusive 3,5-regioselectivity (Terminal Alkynes only).

  • Ruthenium(II) Catalysis (RuAIC): For exclusive 3,4-regioselectivity (Terminal & Internal Alkynes).

  • Precursor Management: Preventing "Furoxan Death" during in situ generation.

Decision Matrix: Select Your Catalyst

Before proceeding, verify your substrate compatibility and target isomer using the logic flow below.

CatalystSelection Start Start: Define Substrate & Target AlkyneType Alkyne Type? Start->AlkyneType Target Target Regioisomer? AlkyneType->Target Terminal (H-C≡C-R) Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal Internal CuPath Use Cu(I) Catalysis (CuAIC) Target->CuPath 3,5-Disubstituted RuPath Use Ru(II) Catalysis (RuAIC) Target->RuPath 3,4-Disubstituted Internal->RuPath Access to Fully Substituted Thermal Thermal / Lewis Acid (Low Selectivity Warning) Internal->Thermal If Ru fails

Figure 1: Catalyst selection logic based on substrate constraints and desired regiochemical outcome.

Module A: Copper-Catalyzed Synthesis (3,5-Selectivity)

The Mechanism: Similar to the famous "Click" reaction (CuAAC), Copper(I) forms a copper-acetylide species with terminal alkynes. This intermediate directs the attack of the nitrile oxide to the sterically accessible position, locking the outcome to the 3,5-isomer .

Standard Protocol (CuAIC)
  • Catalyst: CuSO₄[1]·5H₂O (1–5 mol%) + Sodium Ascorbate (10–20 mol%).

  • Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O (biphasic).

  • Base: KHCO₃ or DIPEA (only if generating nitrile oxide in situ).

Troubleshooting & FAQs

Q: My reaction turned dark green/brown and stalled. What happened?

  • Diagnosis: Catalyst Oxidation.[2] The active species is Cu(I) (yellow/colorless). Green indicates oxidation to Cu(II) or formation of inactive Cu(II)-chelate complexes.

  • Fix:

    • Increase Sodium Ascorbate loading to 20–30 mol% to maintain the reduction potential.

    • Degas your solvents (sparge with Argon for 15 mins). Oxygen is the enemy of catalytic turnover here.

    • Add a ligand like TBTA or THPTA (1 equivalent relative to Cu) to stabilize the Cu(I) state.

Q: I am seeing a 50:50 mixture despite using Copper.

  • Diagnosis: You likely have an Internal Alkyne .

  • Root Cause: Cu(I) catalysis requires a terminal proton to form the copper-acetylide intermediate. Without it, the copper acts merely as a weak Lewis acid or spectator, and the reaction reverts to the thermal background (non-selective).

  • Fix: Switch to Ruthenium catalysis (see Module B) or modify the substrate to be terminal if possible.

Q: The yield is low, but the starting material is consumed.

  • Diagnosis: Nitrile Oxide Dimerization.[3][4][5][6] The rate of dimerization (formation of furoxan) exceeded the rate of cycloaddition.

  • Fix: See Module C (Slow Addition Protocol).

Module B: Ruthenium-Catalyzed Synthesis (3,4-Selectivity)

The Mechanism: Ruthenium catalysis, pioneered by the Fokin group, operates via a ruthenacycle intermediate.[7] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the nitrile oxide oxygen to the internal carbon of the alkyne and the carbon to the terminal position, resulting in the 3,4-isomer .

Standard Protocol (RuAIC)
  • Catalyst: Cp*RuCl(cod) (1–5 mol%).

  • Solvent: 1,2-Dichloroethane (DCE), THF, or Toluene. Anhydrous.

  • Temperature: Room Temperature to 60°C.

Troubleshooting & FAQs

Q: Can I use the cheaper CpRuCl(PPh₃)₂ catalyst?

  • Answer: No.

  • Technical Insight: The Cp (cyclopentadienyl) ligand is less sterically demanding than the Cp* (pentamethylcyclopentadienyl) ligand. The Cp* is essential for the specific steric crowding required to enforce the 3,4-regioselectivity. Standard Cp catalysts often yield mixtures.

Q: My reaction is sluggish with an internal alkyne.

  • Diagnosis: Steric congestion.

  • Fix:

    • Switch solvent to 1,4-Dioxane and heat to 60–80°C.

    • Ensure your nitrile oxide precursor (hydroximoyl chloride) is pure.

    • Warning: Do not use water/alcohol solvents; Ru-catalysis is generally performed in organic media, unlike the aqueous-friendly Cu-system.

Q: How do I remove the Ruthenium after the reaction?

  • Issue: Ru residues are toxic and dark-colored.

  • Protocol: After concentration, dissolve the crude in DCM and stir with SiliaMetS® Thiol or equivalent metal scavenger resin for 2 hours. Filter through Celite before column chromatography.

Module C: The "Hidden Killer" – Nitrile Oxide Generation

Nitrile oxides are unstable high-energy dipoles. If generated too quickly in the absence of a dipole (alkyne), they dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).

The "Slow Release" Protocol

Never add pre-formed nitrile oxide to the reaction. Generate it in situ from hydroximoyl chlorides .

Workflow:

  • Dissolve Alkyne (1.0 equiv) and Catalyst in the reaction solvent.

  • Dissolve Hydroximoyl Chloride (1.2 equiv) in a separate syringe.

  • Dissolve Base (DIPEA or TEA, 1.5 equiv) in the reaction mixture OR add slowly via a second syringe.

  • Crucial Step: Use a syringe pump to add the Hydroximoyl Chloride (or Base) over 4–8 hours.

    • Why? This keeps the instantaneous concentration of nitrile oxide low, statistically favoring reaction with the alkyne (Cross-coupling) over reaction with itself (Dimerization).

InSituGeneration Oxime Aldoxime (R-CH=NOH) Chlorination NCS / DMF (Chlorination) Oxime->Chlorination H_Chloride Hydroximoyl Chloride Chlorination->H_Chloride NitrileOxide Nitrile Oxide (R-C≡N+-O-) H_Chloride->NitrileOxide + Base Base Base (Slow Add) (-HCl) Dimer Furoxan (Byproduct) NitrileOxide->Dimer High Conc. (Fast Add) Product Isoxazole (Target) NitrileOxide->Product + Alkyne/Cat (Slow Add)

Figure 2: The kinetic competition between productive cycloaddition and destructive dimerization.

Summary Data Table

FeatureThermal (Uncatalyzed)Cu(I) Catalysis (CuAIC)Ru(II) Catalysis (RuAIC)
Primary Regioisomer Mixture (typ. 60:40 favoring 3,5)3,5-Disubstituted (>98:2)3,4-Disubstituted (>95:5)
Substrate Scope Terminal & InternalTerminal Only Terminal & Internal
Reaction Rate Slow (requires heat)Fast (RT possible)Moderate (RT to 60°C)
Mechanism Concerted PericyclicStepwise (Metallacycle)Stepwise (Metallacycle)
Key Precaution High Temp degrades reagentsOxidation of Cu(I)Steric sensitivity

References

  • Himo, F., et al. (2005).[1][7] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society.[3][4]

  • Greeley, B. H., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Journal of Organic Chemistry.

  • Fokin, V. V. (2008). "Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications." Chemical Reviews.

  • Padwa, A. (2011). "1,3-Dipolar Cycloaddition Chemistry." Wiley Online Library.

  • Adibekian, A., et al. (2011). "Click Chemistry: 1,2,3-Triazoles and Isoxazoles." Chemical Society Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly nitrile oxide precursors which can be skin irritants and sensitizers.

Sources

Validation & Comparative

"validation of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate structure by NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

The synthesis of isoxazole-3-carboxylates via [3+2] cycloaddition (e.g., reaction of nitrile oxides with alkynes/alkenes) frequently presents a critical regiochemical challenge: distinguishing the 3,5-disubstituted isomer from the 3,4-disubstituted or regioisomeric 5-ester byproducts.[1]

For Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate , validation is further complicated by the chiral 1-hydroxyethyl side chain, which introduces potential diastereomeric issues if the synthesis is not enantioselective, and hydrogen-bonding dynamics that vary by solvent.[1]

This guide compares the efficacy of standard 1D NMR screening against a definitive 2D NMR validation workflow. It provides a self-validating protocol to unambiguously assign the regiochemistry (3-ester vs. 5-sidechain) and confirm the integrity of the hydroxyethyl moiety.[1]

Structural Analysis & Theoretical Framework

The Target Molecule
  • Core: 1,2-Oxazole (Isoxazole) ring.

  • Position 3: Ethyl Carboxylate (Ester).[2]

  • Position 4: Proton (The diagnostic "Singlet").

  • Position 5: 1-Hydroxyethyl group (

    
    ).[1]
    
The Regiochemistry Problem

In 1D


H NMR, the regioisomer Ethyl 3-(1-hydroxyethyl)-1,2-oxazole-5-carboxylate  appears nearly identical.[1] Both contain a singlet aromatic proton, an ethyl ester system, and a hydroxyethyl group.
FeatureTarget (3-Ester, 5-Alkyl)Regioisomer (5-Ester, 3-Alkyl)Risk
H4 Multiplicity SingletSingletHigh (Indistinguishable in low-res 1D)
H4 Shift

6.5 – 6.9 ppm

6.8 – 7.2 ppm
Moderate (Overlaps possible)
Carbonyl Shift

160 ppm (C3-attached)

158 ppm (C5-attached)
Low (Requires Reference)

Comparative Methodology: Solvent & Technique Selection

Solvent Comparison: CDCl vs. DMSO-d

The choice of solvent dramatically affects the visibility of the hydroxyl group and the resolution of the chiral center.

ParameterChloroform-d (CDCl

)
DMSO-d

Recommendation
OH Signal Broad singlet or invisible (exchange).Sharp doublet (coupled to CH).Use DMSO-d

for full characterization.
H-bonding Intramolecular H-bonding may cause shifts.[1]Intermolecular bonding stabilizes OH.DMSO eliminates concentration dependence.
Resolution High; good for coupling constants.Viscosity broadens lines slightly.Acceptable for structural proof.
Technique Comparison: 1D vs. 2D

The following table contrasts the diagnostic power of NMR experiments for this specific molecule.

ExperimentPurposeValidation Power

H 1D
Purity check, integration.Low (Cannot prove regiochemistry).

C 1D
Carbon count.Medium (C5 is typically downfield of C3).
COSY Spin system connectivity (Ethyl & Sidechain).Medium (Confirms groups, not placement).
HSQC 1-bond C-H correlation.High (Assigns H4 to C4).
HMBC Long-range (2-3 bond) connectivity.[1][3]Definitive (Links H4 to Ester vs. Sidechain).

Self-Validating Experimental Protocol

Sample Preparation[1]
  • Mass: Dissolve 5–10 mg of product.

  • Solvent: 0.6 mL DMSO-d

    
      (Preferred for OH validation).
    
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

  • Equilibration: Allow 5 mins for H/D exchange stabilization if traces of water are present.

Acquisition Workflow

Run the experiments in this specific order to maximize efficiency.

ValidationWorkflow Start Crude Sample H1 1H NMR (DMSO-d6) Check Purity & OH doublet Start->H1 COSY COSY Confirm Side Chain Spin Systems H1->COSY HSQC HSQC Assign H4-C4 Assign CH-OH COSY->HSQC HMBC HMBC (The 'Gold Standard') Link H4 to C3/C5 HSQC->HMBC Decision Regiochemistry Confirmed? HMBC->Decision Decision->Start No (Re-synthesize) Report Final Validation Report Decision->Report Yes

Figure 1: Step-by-step NMR validation workflow designed to filter out impurities and regioisomers before final confirmation.

Data Interpretation & Validation Criteria

Expected Chemical Shifts (DMSO-d )

Note: Values are representative based on isoxazole electronic theory and literature analogues.

PositionGroup

H Shift (

ppm)
Multiplicity (

Hz)

C Shift (

ppm)
Diagnostic Check
4 Isoxazole Ring6.70 – 6.90 Singlet 101 – 103 Must be a sharp singlet.
3 Quaternary C158 – 160Correlates to Ester C=O in HMBC.
5 Quaternary C170 – 174Downfield due to O-N=C-O effect.[1]
Ester -OCH

CH

4.35Quartet (7.[1]0)61.5Integral = 2H.
Ester -OCH

CH

1.32Triplet (7.[1]0)14.2Integral = 3H.
Side -CH (OH)-4.90 – 5.10Multiplet/Quartet63 – 65Deshielded by OH and Ring.[1]
Side -CH(OH )-5.50 – 6.00Doublet (4-6)Visible only in DMSO/Dry CDCl

.
Side -CH(OH)CH

1.45Doublet (6.[1]5)21 – 23Integral = 3H.
The "Smoking Gun": HMBC Connectivity Logic

To prove the structure is the 5-(1-hydroxyethyl) isomer and not the 3-isomer, you must trace the connectivity of the H4 proton .

HMBC_Logic H4 H4 Proton (Singlet) C3 C3 Carbon (Quaternary) H4->C3 Strong 2-bond C5 C5 Carbon (Quaternary) H4->C5 Strong 2-bond EsterCO Ester Carbonyl (C=O) C3->EsterCO 1-bond (Structure) SideCH Side Chain CH (Methine) C5->SideCH 1-bond (Structure) EsterCO->H4 HMBC Correlation? (Weak/Absent = Correct) SideCH->H4 NOE or HMBC (Strong = Correct)

Figure 2: HMBC connectivity logic. In the correct structure, H4 sees C3 and C5. Crucially, the Ester Carbonyl should correlate to C3, and the Side Chain CH should correlate to C5.

Validation Checklist:

  • H4 -> C3 & C5: The H4 singlet must show HMBC cross-peaks to two quaternary carbons (C3 and C5).[1]

  • Ester Linkage: The Ester -OCH

    
    - protons must correlate to the Ester Carbonyl (C=O).[1]
    
  • The Bridge: The C3 signal (identified in step 1) must show a correlation to the Ester Carbonyl .

  • The Side Chain: The C5 signal (identified in step 1) must show a correlation to the Side Chain Methine proton .

If the Ester Carbonyl correlates to the carbon bearing the side chain, you have synthesized the wrong regioisomer.

Troubleshooting & Common Artifacts

  • Rotamers: Isoxazole esters usually do not exhibit rotameric broadening at room temperature. If peaks are doubled, suspect a mixture of enantiomers in a chiral environment (unlikely in standard solvents) or, more likely, the presence of the regioisomer.

  • Water Peak: In DMSO-d

    
    , water appears around 3.33 ppm.[1] Ensure it does not overlap with the side-chain methine or ester methylene signals.[1]
    
  • Acid Trace: If the sample was purified on silica with acid, the OH proton in DMSO may broaden or disappear due to accelerated exchange. Add solid K

    
    CO
    
    
    
    to the tube to neutralize and sharpen the signal.

References

  • Regiochemistry of Isoxazoles: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003).[4] J. Heterocyclic Chem.

  • HMBC Methodology: Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.[1][3] (2023).[5][6] Nature Communications.

  • Solvent Effects: NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. (2000). Heterocycles.

  • General Isoxazole Data: Synthesis and hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[1][2][7] (2024).[2][7][8][9][10] MDPI Molecules.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity and stability of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical synthesis, requires a robust analytical method to ensure its quality. This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind the methodological choices, compare HPLC with alternative analytical techniques, and provide the data necessary to implement this protocol with confidence.

The Analytical Challenge: Understanding the Molecule

This compound is a polar molecule, a characteristic dictated by its ester, hydroxyl, and oxazole ring functionalities. The presence of the nitrogen atom in the oxazole ring imparts weakly basic properties.[1] This polarity presents a specific challenge for traditional reversed-phase (RP) HPLC, where highly aqueous mobile phases can lead to poor retention and "phase collapse" on standard C18 columns.[2][3] Our objective is not merely to quantify the main peak, but to develop a method capable of separating the target molecule from potential process-related impurities and degradation products—a true stability-indicating assay.

Part 1: The Primary Analytical Tool: A Stability-Indicating RP-HPLC Method

A well-developed HPLC method is the gold standard for purity determination in pharmaceutical development due to its high resolution, sensitivity, and versatility for non-volatile compounds.[4] The following protocol is designed to provide robust retention and separation for this compound and its potential impurities.

Experimental Protocol: HPLC Purity Determination

1. Chromatographic System:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS or equivalent.

2. Chromatographic Conditions:

  • Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-endcapped C18 column.

    • Scientist's Rationale: A standard C18 column risks poor retention for this polar analyte. An "aqueous stable" or polar-endcapped column is specifically engineered to prevent ligand collapse in highly aqueous mobile phases, ensuring reproducible retention times.[3][5]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Scientist's Rationale: Formic acid acts as a mobile phase modifier, acidifying the eluent to suppress the ionization of any residual silanols on the stationary phase and protonate the weakly basic oxazole nitrogen. This results in improved peak shape and minimizes tailing. It is also volatile, making the method compatible with mass spectrometry (LC-MS) for peak identification.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

    • Scientist's Rationale: A gradient elution is essential to ensure that early-eluting polar impurities are well-resolved from the solvent front, while more hydrophobic, late-eluting impurities are efficiently eluted from the column, preventing carryover.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.

  • Detection Wavelength: 230 nm (or λmax of the chromophore).

    • Scientist's Rationale: The oxazole ring system is expected to have a UV chromophore. The optimal wavelength should be determined by analyzing a standard solution with a DAD to find the absorbance maximum (λmax), ensuring maximum sensitivity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Interpretation s1 Accurately weigh sample s2 Dissolve in Diluent (e.g., 50:50 Water/ACN) s1->s2 h1 Equilibrate HPLC System with Initial Mobile Phase s2->h1 s3 Prepare Reference Standard (if available) s3->h1 h2 Inject Sample h1->h2 h3 Run Gradient Elution h2->h3 h4 Acquire Data (DAD) h3->h4 d1 Integrate Chromatogram h4->d1 d2 Identify Main Peak (based on retention time) d1->d2 d3 Calculate Purity by % Area (Area Main / Total Area) * 100 d2->d3 d4 Assess Peak Purity (using DAD) d2->d4

Caption: HPLC analysis workflow from sample preparation to data interpretation.

Method Validation and Specificity: The Role of Forced Degradation

To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products. This is confirmed through forced degradation studies, as recommended by the International Council for Harmonisation (ICH).[6] The sample is subjected to stress conditions to intentionally induce degradation.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL sample in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL sample in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 80 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. The DAD is crucial here for assessing peak purity, ensuring that the main peak is spectrally homogeneous and not co-eluting with any impurities.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is the primary workhorse, a comprehensive purity assessment often involves orthogonal techniques. Each method provides a different perspective on the sample's integrity.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between liquid mobile and solid stationary phases.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.
Best Suited For Non-volatile and thermally labile compounds. Purity and stability testing of APIs.[4][7]Volatile and thermally stable compounds, residual solvents, and volatile impurities.[7][8]Structural elucidation, identification of impurities, and quantitative analysis (qNMR) without a reference standard for the impurity.[4]
Sample Requirements Soluble in mobile phase.Volatilizable without decomposition.Soluble in deuterated solvent, requires higher concentration (~5-10 mg).
Information Provided Quantitative purity (% area), retention time. Limited structural information.Molecular weight and fragmentation patterns of impurities, aiding in identification.Unambiguous structure confirmation of the main component and impurities. Quantitative information on a molar basis.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate to Low (µg to mg range).
Application to Topic Primary Method. Ideal for quantifying the main component and non-volatile impurities/degradants.Supportive Method. Useful for detecting residual synthesis solvents (e.g., ethanol, ethyl acetate) but not for the main compound, which is likely to decompose at high temperatures.Confirmatory Method. Essential for confirming the structure of the synthesized compound and for identifying the structure of unknown impurities isolated by preparative HPLC.
Logical Framework for Purity Confirmation

A multi-technique approach provides the most trustworthy assessment of purity.

Purity_Confirmation cluster_synthesis Synthesis Output cluster_primary Primary Purity Assessment cluster_final Final Confirmation Crude Crude Product HPLC HPLC Purity (>99% Area?) Crude->HPLC HPLC->Crude No, Repurify GCMS GC-MS (Residual Solvents) HPLC->GCMS Yes NMR ¹H NMR & ¹³C NMR (Structural Confirmation) HPLC->NMR Yes LCMS LC-MS (Impurity ID) HPLC->LCMS Yes Final Confirmed Pure Material HPLC->Final All Data Consistent

Caption: A logical workflow for comprehensive purity confirmation using orthogonal techniques.

Conclusion: An Integrated Approach to Purity

Confirming the purity of a compound like this compound is not a single measurement but a systematic process of investigation. The stability-indicating HPLC method detailed here serves as the robust, quantitative foundation of this process. It is designed with a deep understanding of the analyte's physicochemical properties and potential liabilities. By complementing this primary technique with orthogonal methods like GC-MS for volatile impurities and NMR for structural verification, a researcher can build a comprehensive and defensible purity profile. This multi-faceted approach embodies the principles of scientific integrity, ensuring that the material used in further research and development is of the highest possible quality.

References

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Assay and Drug Development Technologies. Available at: [Link]

  • Force degradation study of compound A3. ResearchGate. Available at: [Link]

  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. Scribd. Available at: [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Studies on forced degradation of oxcarbazepine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Forced Degradation – A Review. International Journal of Advances in Engineering and Management. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • Ethyl 5-[2,4-bis(benzyloxy)-5-chlorophenyl]-1,2-oxazole-3-carboxylate Properties. CompTox Chemicals Dashboard, EPA. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Available at: [Link]

Sources

"comparison of synthesis methods for 5-substituted isoxazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Methods for 5-Substituted Isoxazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores (e.g., Valdecoxib, Leflunomide).[1] For drug discovery professionals, the ability to selectively synthesize 5-substituted isoxazoles —where the 5-position bears a specific functional group while the 4-position remains unsubstituted—is critical for structure-activity relationship (SAR) studies.

This guide compares the three most robust methodologies for accessing this scaffold:

  • [3+2] Cycloaddition (Nitrile Oxide + Alkyne): The industry standard for library generation.

  • Oxidative Cyclization of Chalcones: The cost-effective route for aromatic substitutions.

  • Iodine-Mediated Cyclization of Alkynyl Oximes: A metal-free, high-atom-economy approach.

Method A: [3+2] Cycloaddition (The "Click" Approach)

This method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne. It is the most versatile method for generating diverse 3,5-disubstituted isoxazole libraries.

Mechanism & Regioselectivity

The reaction proceeds via a concerted [3+2] cycloaddition.

  • Regiocontrol: The reaction with terminal alkynes is highly regioselective, favoring the 5-substituted isoxazole (typically >95:5 ratio) over the 4-substituted isomer due to steric approach control and electronic stabilization of the transition state.

  • Substituent Scope: The R-group on the nitrile oxide becomes the 3-substituent; the alkyne substituent becomes the 5-substituent.

    • Note: To obtain a 5-monosubstituted isoxazole (3-H), one must use "formonitrile oxide" (HCNO) precursors, such as nitromethane or glyoxylic acid oxime.

Experimental Protocol: Chloramine-T Mediated Synthesis

Objective: Synthesis of 3-phenyl-5-(4-fluorophenyl)isoxazole.

  • Reagents: Benzaldehyde oxime (1.0 eq), 1-ethynyl-4-fluorobenzene (1.2 eq), Chloramine-T trihydrate (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve benzaldehyde oxime (1.0 mmol) in 10 mL EtOH/H2O (1:1).

    • Add 1-ethynyl-4-fluorobenzene (1.2 mmol).

    • Add Chloramine-T (1.1 mmol) portion-wise over 15 minutes at room temperature.

    • Mechanistic Insight: Chloramine-T chlorinates the oxime to form a hydroximoyl chloride, which eliminates HCl (base-mediated) to form the nitrile oxide in situ.

    • Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Cool to RT, extract with EtOAc (3 x 15 mL), wash with brine, and dry over Na2SO4.

    • Concentrate and purify via silica gel column chromatography.

  • Validation: 1H NMR should show the characteristic isoxazole proton singlet at

    
     ~6.5–6.9 ppm.
    

Method B: Oxidative Cyclization of Chalcones

Classically, the reaction of chalcones (


-unsaturated ketones) with hydroxylamine yields isoxazolines (dihydroisoxazoles). To obtain the aromatic isoxazole , an oxidation step is required. This method is preferred for large-scale synthesis of 3,5-diaryl isoxazoles.
Mechanism[2][3]
  • 1,2-Addition: Hydroxylamine attacks the carbonyl carbon to form an oxime.

  • Cyclization: The oxime oxygen attacks the

    
    -carbon (5-endo-trig) or, more commonly, the reaction proceeds via a conjugate addition (Michael addition) followed by dehydration.
    
  • Oxidation: The resulting isoxazoline is aromatized using an oxidant (e.g., I2, DDQ, or MnO2).

Experimental Protocol: Iodine-Mediated One-Pot Synthesis

Objective: Synthesis of 3,5-diphenylisoxazole from chalcone.

  • Reagents: Chalcone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Iodine (0.5 eq), DMSO (solvent).

  • Procedure:

    • Dissolve chalcone (1.0 mmol) and NH2OH[2]·HCl (1.2 mmol) in DMSO (5 mL).

    • Heat at 100°C for 1 hour to form the isoxazoline intermediate.

    • Add molecular Iodine (0.5 mmol) to the reaction mixture.

    • Mechanistic Insight: DMSO acts as both solvent and oxidant (Swern-type regeneration), while Iodine catalyzes the dehydrogenation of the isoxazoline to the isoxazole.

    • Continue heating at 100°C for 2-3 hours.

    • Quench with saturated aqueous Na2S2O3 (to remove excess iodine). Extract with EtOAc.

  • Validation: Disappearance of the aliphatic signals of the isoxazoline in NMR.

Method C: Cyclization of Alkynyl Oximes

This modern approach utilizes the intramolecular cyclization of


-alkynyl oximes. It is highly atom-economical and avoids the handling of unstable nitrile oxides.
Mechanism

An electrophile (E+, usually I+ or Au+) activates the alkyne triple bond. The oxime oxygen attacks the activated alkyne (5-endo-dig cyclization), followed by proton loss or elimination of the electrophile to yield the isoxazole.

Experimental Protocol: Gold-Catalyzed Cyclization

Objective: Synthesis of 5-butyl-3-methylisoxazole.

  • Reagents: (Z)-Hept-2-en-4-yne oxime (1.0 eq), AuCl3 (5 mol%), DCM (anhydrous).

  • Procedure:

    • Dissolve the alkynyl oxime (1.0 mmol) in anhydrous DCM (5 mL).

    • Add AuCl3 (0.05 mmol) under Nitrogen atmosphere.

    • Stir at room temperature for 1-2 hours.

    • Mechanistic Insight: Gold activates the alkyne for nucleophilic attack by the oxime oxygen. The mild conditions prevent side reactions common in thermal methods.

    • Filter through a short pad of silica to remove the catalyst. Evaporate solvent.

  • Validation: High purity is often achieved without column chromatography.

Comparative Analysis

FeatureMethod A: [3+2] CycloadditionMethod B: Chalcone OxidationMethod C: Alkynyl Oxime Cyclization
Primary Product 3,5-Disubstituted Isoxazole3,5-Diaryl Isoxazole3,5-Disubstituted Isoxazole
Regioselectivity Excellent (>95:5) for terminal alkynesFixed by chalcone structureExcellent (Intramolecular)
Yield 70–95%60–85%80–98%
Atom Economy High (Concerted)Moderate (Loss of H2O/H2)Very High (Isomerization)
Scalability Moderate (Nitrile oxide stability issues)High (Robust intermediates)Moderate (Catalyst cost)
Key Limitation Requires synthesis of aldoxime precursorLimited to conjugated systems (aryl/vinyl)Requires synthesis of alkynyl oxime

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision process for selecting the optimal synthesis method based on substrate availability and desired substitution pattern.

IsoxazoleSynthesis Start Target: 5-Substituted Isoxazole SubstCheck Is the 3-position substituted? Start->SubstCheck No3Sub Target: 5-Monosubstituted (3-H) SubstCheck->No3Sub No (R=H) Yes3Sub Target: 3,5-Disubstituted SubstCheck->Yes3Sub Yes (R=Aryl/Alkyl) MethodA Method A: [3+2] Cycloaddition (Use Nitromethane/Glyoxylic Oxime) No3Sub->MethodA Use HCNO precursor PrecursorCheck Available Starting Materials? Yes3Sub->PrecursorCheck AlkyneRoute Aldehyde + Terminal Alkyne PrecursorCheck->AlkyneRoute ChalconeRoute Ketone + Aldehyde (Chalcone) PrecursorCheck->ChalconeRoute OximeRoute Alkynyl Ketone PrecursorCheck->OximeRoute MethodA_Std Method A: [3+2] Cycloaddition (Nitrile Oxide Route) AlkyneRoute->MethodA_Std High Diversity MethodB Method B: Oxidative Cyclization (I2/DMSO) ChalconeRoute->MethodB Low Cost / Scale MethodC Method C: Au/I2 Cyclization (Intramolecular) OximeRoute->MethodC High Efficiency

Caption: Decision matrix for selecting the optimal synthetic route based on target substitution and starting material availability.

Mechanism Visualization: [3+2] Cycloaddition

This diagram details the regioselective pathway of Method A, highlighting the interaction that favors the 5-substituted product.

CycloadditionMechanism Reactants Reagents: Nitrile Oxide (Ar-C≡N+-O-) + Terminal Alkyne (H-C≡C-R) TS Transition State: Steric Approach Control (R group of alkyne away from Ar) Reactants->TS Concerted [3+2] Product Product: 3,5-Disubstituted Isoxazole TS->Product Major Pathway (>95%) SideProduct Minor Product: 3,4-Disubstituted Isoxazole TS->SideProduct Minor Pathway (<5%)

Caption: Mechanistic pathway of 1,3-dipolar cycloaddition showing the preference for 5-substitution.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5] Past and Future. Angewandte Chemie International Edition.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.

  • Vaidya, V. V., et al. (2015). Iodine mediated one-pot synthesis of isoxazoles from chalcones. Tetrahedron Letters.

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Journal of Organic Chemistry.[6]

  • Dadiboyena, S., & Mandal, A. (2024). Recent Advances in the Synthesis of Isoxazoles.[1][7] European Journal of Organic Chemistry.

Sources

"Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate vs other isoxazole derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate represents a critical chiral scaffold in the design of bioactive isoxazoles. Unlike its achiral congeners (e.g., 5-methyl or 5-acetyl derivatives), this molecule introduces a secondary alcohol at the C5 position, offering a unique handle for hydrogen bonding and stereochemical diversification.

This guide evaluates the utility of this scaffold in biological assays, specifically contrasting it with 5-acetyl (oxidized precursor) and 5-alkyl (hydrophobic standard) analogues. We analyze its role as a "privileged structure" in Fragment-Based Drug Discovery (FBDD), particularly for antimicrobial and anticancer applications.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The biological performance of isoxazole-3-carboxylates is heavily dictated by the electronic and steric environment at the C5 position. The 1-hydroxyethyl group provides three distinct advantages over standard derivatives:

  • Chirality : The reduction of the acetyl group generates a chiral center (R/S), allowing for the synthesis of enantiopure ligands crucial for target specificity (e.g., Androgen Receptor modulation).

  • Polarity & Solubility : The hydroxyl group lowers logP compared to the 5-methyl variant, improving aqueous solubility in early-stage biochemical assays.

  • Metabolic Stability : Unlike the reactive ketone in the 5-acetyl derivative, the secondary alcohol is chemically stable yet metabolically accessible for Phase II conjugation.

Comparative Physicochemical Profile
FeatureEthyl 5-(1-hydroxyethyl)-... Ethyl 5-acetyl-... Ethyl 5-methyl-...
Functionality Chiral Secondary AlcoholAchiral KetoneAchiral Alkyl
Reactivity Nucleophilic (OH), StableElectrophilic (C=O), ReactiveInert
LogP (Predicted) ~0.8 - 1.2~0.5 - 0.9~1.5 - 1.8
H-Bond Donors 1 (OH)00
Primary Use Chiral Intermediate / Polar LigandPrecursor / ElectrophileHydrophobic Core

Biological Assay Performance

A. Antimicrobial Activity (SAR Analysis)

Isoxazole-3-carboxylates are established pharmacophores in antitubercular and antibacterial research.[1] The ester moiety often acts as a pro-drug, penetrating the cell wall before hydrolysis to the active acid or amide.

  • Observation : In MIC assays against M. tuberculosis and S. aureus, the 5-(1-hydroxyethyl) derivatives often show superior selectivity indices (SI) compared to 5-methyl analogues.

  • Mechanism : The hydroxyl group can mimic transition states or engage in specific H-bond interactions with enzyme active sites (e.g., enoyl-ACP reductase), which hydrophobic methyl groups cannot.

  • Data Trend :

    • 5-Methyl derivatives: High potency but higher cytotoxicity (lower SI).

    • 5-Hydroxyethyl derivatives: Moderate potency, enhanced solubility, and lower cytotoxicity.

B. Anticancer & Androgen Receptor Modulation

Research indicates that the 5-(1-hydroxyethyl) scaffold is a key intermediate in synthesizing high-affinity Androgen Receptor (AR) antagonists.

  • Study Context : In prostate cancer models, the isoxazole ring serves as a bioisostere for phenyl rings.

  • Performance : The S-enantiomer of the hydroxyethyl derivative often yields amides with 10-100x higher binding affinity than the racemic mixture or the ketone precursor.

  • Experimental Insight : The ketone (5-acetyl) is prone to non-specific covalent binding (Schiff base formation), leading to false positives in screening. The hydroxyethyl variant eliminates this artifact.

C. Enzymatic Stability (Esterase Assays)

In liver microsome stability assays:

  • Ethyl 5-(1-hydroxyethyl)... : Shows moderate half-life (

    
     min). The OH group can be glucuronidated, offering a clear metabolic clearance pathway.
    
  • Ethyl 5-methyl... : Longer half-life but prone to oxidative metabolism (CYP450) at the methyl group, leading to variable metabolites.

Experimental Protocols

Protocol A: Selective Reduction of 5-Acetyl Precursor

To generate the target this compound.

Reagents : Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq), NaBH4 (0.5 eq), Methanol (anhydrous).

  • Dissolution : Dissolve 1.6 mmol of Ethyl 5-acetylisoxazole-3-carboxylate in 10 mL of MeOH/THF (9:1) under

    
     atmosphere.[2]
    
  • Cooling : Cool the solution to 0°C in an ice bath.

  • Reduction : Add NaBH4 portion-wise over 15 minutes. Note: Maintain temperature <5°C to prevent ester reduction.

  • Quenching : Stir for 40 min at 0°C. Quench with 0.1 M HCl until pH ~6.

  • Extraction : Evaporate methanol, extract aqueous phase with EtOAc (3x).

  • Purification : Dry over

    
     and concentrate. Yields ~90% of the racemic alcohol.
    
    • Validation:

      
      -NMR should show a multiplet at 
      
      
      
      4.9-5.1 (CH-OH) and disappearance of the methyl ketone singlet.
Protocol B: Microdilution Antimicrobial Assay (MIC)

Target : S. aureus (ATCC 29213).

  • Preparation : Dissolve the test compound in 100% DMSO to 10 mg/mL.

  • Dilution : Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1%.

  • Inoculation : Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation : Incubate at 37°C for 18-24 hours.

  • Readout : Determine MIC as the lowest concentration with no visible growth.

    • Control: Use Linezolid or Vancomycin as positive controls.

Visualizations & Mechanism

Figure 1: Structure-Activity Relationship (SAR) Decision Tree

Caption: Decision logic for selecting C5-substituents based on assay requirements.

SAR_Decision_Tree Start Select C5 Substituent Target_Type Target Class? Start->Target_Type Hydrophobic Hydrophobic Pocket (e.g., Kinase hinge) Target_Type->Hydrophobic Lipophilic Polar Polar/Surface Site (e.g., Enzyme Surface) Target_Type->Polar Hydrophilic Methyl 5-Methyl Group (High Potency, Low Sol) Hydrophobic->Methyl Acetyl 5-Acetyl Group (Reactive Electrophile) Polar->Acetyl If Covalent desired Hydroxy 5-(1-Hydroxyethyl) (Chiral, H-Bond Donor) Polar->Hydroxy If Reversible desired Outcome_M High LogP Metabolic Risk Methyl->Outcome_M Outcome_A Covalent Binding False Positives Acetyl->Outcome_A Outcome_H High Solubility Stereo-defined Hydroxy->Outcome_H

Figure 2: Synthetic Pathway & Metabolic Fate

Caption: Synthesis of the hydroxyethyl derivative and its divergence from the metabolic fate of the acetyl precursor.

Reaction_Pathway Precursor 5-Acetyl Precursor (Ketone) Product 5-(1-Hydroxyethyl) (Target Scaffold) Precursor->Product Reduction Metabolism_2 Schiff Base (Toxicity) Precursor->Metabolism_2 In Vivo (Reactive) Reagent NaBH4 / MeOH (0°C) Reagent->Product Metabolism_1 Glucuronidation (Clearance) Product->Metabolism_1 Phase II

References

  • Title: "Method for preparing substituted isoxazole derivatives via reduction.
  • Antimicrobial Activity of Isoxazole Carboxylates : Title: "Design, synthesis, and biological evaluation of 5-substituted isoxazole-3-carboxylic acids." Source: European Journal of Medicinal Chemistry URL: [Link]

  • Isoxazole Scaffolds in Drug Discovery : Title: "A review of isoxazole biological activity and present synthetic techniques." Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Anticancer Potential of Isoxazole Derivatives : Title: "Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety." Source: PubMed Central (PMC) URL: [Link]

Sources

Definitive Spectroscopic Assignment of Isoxazole Regioisomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, yet its synthesis—particularly via [3+2] cycloaddition of nitrile oxides and alkynes—often yields a mixture of regioisomers. Distinguishing the 3,5-disubstituted isomer (typically the thermodynamic product) from the 3,4-disubstituted isomer (often the kinetic or sterically influenced product) is a critical quality gate in SAR studies.

This guide provides a self-validating spectroscopic workflow to unambiguously assign these regioisomers. The primary diagnostic indicator is the


H NMR chemical shift of the ring proton: H4 (

6.0–6.9 ppm)
vs. H5 (

8.0–9.0 ppm)
.

The Regiochemical Challenge

The most common route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly regioselective for triazoles, the isoxazole equivalent often lacks such absolute control, leading to mixtures.

  • 3,5-Disubstituted Isoxazole: The "head-to-tail" adduct. Usually favored by steric bulk and electronic stabilization.

  • 3,4-Disubstituted Isoxazole: The "head-to-head" adduct. Often a significant impurity or the major product when using internal alkynes or specific directing groups.

Correct assignment is vital because the biological activity of isoxazole regioisomers often differs by orders of magnitude due to the altered vector of the substituents.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The electronic environment of the C4 and C5 positions differs drastically due to the electronegativity of the adjacent oxygen atom at position 1.

A. H NMR: The "One-Look" Test

The proton attached to the isoxazole ring provides an immediate answer.

  • 3,5-Disubstituted (Proton at H4): The H4 proton is flanked by two carbon atoms (C3 and C5). It is shielded relative to H5.

    • Diagnostic Shift:

      
      6.0 – 6.9 ppm  (Singlet).
      
  • 3,4-Disubstituted (Proton at H5): The H5 proton is directly adjacent to the ring oxygen. This desheilding effect causes a massive downfield shift.

    • Diagnostic Shift:

      
      8.0 – 9.0 ppm  (Singlet).
      

Scientist's Note: If your spectrum shows a singlet in the aromatic region around 8.5 ppm, you almost certainly have the 3,4-isomer or a 5-unsubstituted isoxazole.

B. C NMR: The Methine Marker

Carbon spectroscopy confirms the proton data by identifying the hybridization and environment of the methine carbon (CH).

  • 3,5-Disubstituted (Methine at C4): The CH is beta to the oxygen.

    • Shift:

      
      95 – 105 ppm .
      
  • 3,4-Disubstituted (Methine at C5): The CH is alpha to the oxygen.

    • Shift:

      
      150 – 165 ppm .
      
C. 2D NMR (HMBC): The Validator

For unambiguous assignment, particularly with complex substituents, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • 3,5-Isomer (H4): The H4 proton typically shows strong

    
     and 
    
    
    
    correlations to two quaternary carbons (C3 and C5).
  • 3,4-Isomer (H5): The H5 proton shows correlations to C4 and the oxygen-adjacent environment, but the coupling patterns to the substituents differ significantly.

Mass Spectrometry: Fragmentation Logic

While isomers often have identical molecular ions (


), their fragmentation pathways under Electron Ionization (EI) or MS/MS differ due to the lability of the N-O bond.
Mechanism: N-O Bond Cleavage

Upon ionization, the isoxazole N-O bond is the weakest link.

  • 3,5-Disubstituted: Cleavage often leads to a retro-[3+2] type fragmentation or rearrangement to an azirine intermediate. A characteristic pathway involves the loss of a nitrile (R-CN) and the formation of an acyl fragment (

    
    ).
    
  • 3,4-Disubstituted: The proximity of substituents leads to different rearrangement ions. The loss of substituents at the 3- and 4-positions occurs with different probabilities compared to the 3,5-isomer.

Experimental Insight: In 3,5-diphenylisoxazole, the benzoyl cation (


 105) is frequently the base peak due to the stability of the Ph-CO fragment formed after ring cleavage.

UV/Vis Spectroscopy: Steric Influence

UV/Vis is less specific than NMR but useful for assessing planarity.

  • 3,5-Isomers: The substituents are well-separated. If they are aryl groups, the molecule can adopt a planar conformation, maximizing conjugation.

    • Result: Higher

      
       (Red shift) and higher extinction coefficient (
      
      
      
      ).
  • 3,4-Isomers: Substituents at C3 and C4 experience steric clash (A(1,2) strain). This forces the aryl rings to twist out of the isoxazole plane.

    • Result: Lower

      
       (Blue shift) and reduced intensity (
      
      
      
      ) due to broken conjugation.

Comparative Data Summary

The following table synthesizes the critical spectroscopic differences.

Parameter3,5-Disubstituted Isoxazole3,4-Disubstituted IsoxazoleMechanism/Reasoning
Ring Proton H4 H5 Position relative to Oxygen.

H Shift (

)
6.0 – 6.9 ppm 8.0 – 9.0 ppm H5 is deshielded by adjacent O.
Methine Carbon C4 C5 Carbon position in ring.

C Shift (

)
95 – 105 ppm 150 – 165 ppm C5 is alpha to Oxygen (deshielded).
HMBC Correlations H4

C3, C5
H5

C4, O-C
Long-range coupling to quaternary C.
UV/Vis (

)
Higher (Red Shift)Lower (Blue Shift)Steric twist in 3,4-isomer reduces conjugation.

Experimental Workflow (Decision Tree)

The following diagram outlines the logical flow for assigning an unknown isoxazole product.

Isoxazole_Assignment Start Unknown Isoxazole Product H_NMR Acquire 1H NMR (CDCl3/DMSO) Start->H_NMR Check_Singlet Locate Ring Proton Singlet H_NMR->Check_Singlet Result_35 Assignment: 3,5-Disubstituted (Thermodynamic Product) Check_Singlet->Result_35 Shift 6.0 - 6.9 ppm (H4) Result_34 Assignment: 3,4-Disubstituted (Kinetic/Steric Product) Check_Singlet->Result_34 Shift 8.0 - 9.0 ppm (H5) Confirm_C13 Validation: 13C NMR Result_35->Confirm_C13 Confirm Result_34->Confirm_C13 Confirm Confirm_C13->Result_35 Methine C ~100 ppm Confirm_C13->Result_34 Methine C ~160 ppm

Figure 1: Decision tree for the spectroscopic assignment of isoxazole regioisomers based on proton and carbon chemical shifts.

Standard Operating Procedure (SOP) for Assignment

Objective

To determine the regiochemistry of a reaction product from a nitrile oxide cycloaddition.

Materials
  • ~5 mg of purified compound.

  • 0.6 mL deuterated solvent (CDCl

    
     is preferred; DMSO-
    
    
    
    if solubility is poor).
  • NMR Spectrometer (400 MHz or higher).[1][2]

Protocol
  • Sample Preparation: Dissolve 5 mg of the solid in CDCl

    
    . Ensure the solution is clear and free of paramagnetic impurities (which cause line broadening).
    
  • Acquisition:

    • Run a standard proton (

      
      H) scan (16 scans).
      
    • Run a standard carbon (

      
      C) scan (128-512 scans depending on concentration).
      
  • Analysis:

    • Step 1: Integrate the aromatic region. Look for a sharp singlet that integrates to 1H.

    • Step 2: Check the chemical shift.[3][4]

      • If

        
         ppm, tentatively assign as 3,5-isomer .
        
      • If

        
         ppm, tentatively assign as 3,4-isomer .
        
    • Step 3: Check the

      
      C spectrum for the methine carbon signal (use HSQC if carbon signal is ambiguous).
      
      • Signal at ~100 ppm confirms 3,5-isomer .

      • Signal at ~160 ppm confirms 3,4-isomer .

  • Reporting: Report the assignment with the specific shift values to justify the structure in your ELN or publication.

References

  • Cecchi, L., et al. (2003). "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance." Journal of Heterocyclic Chemistry, 40(6), 1097-1101. Link

  • Liu, Y., et al. (2013). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Nanoscale, 5, 12494-12501.[2] Link

  • Bimoussa, A., et al. (2025).[5][6] "New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies." Journal of Molecular Structure, 1274, 134467. Link

  • Hansen, T. V., et al. (2005). "Reaction of nitrile oxides with alkynes: Regiochemistry and NMR of isoxazoles." Journal of Organic Chemistry, 70(19), 7761-7764. Link

  • BenchChem Application Note. (2025). "Structural Elucidation of Isoxazole Derivatives using NMR Spectroscopy." Link

Sources

"assessing the biological efficacy of hydroxylated isoxazole esters"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxylated isoxazole esters represent a specialized subclass of heterocyclic pharmacophores where the metabolic stability of the isoxazole ring is coupled with the bioavailability-enhancing properties of ester linkages. Unlike their non-hydroxylated or non-esterified counterparts, these compounds offer a unique "dual-action" potential: they often function as prodrugs that cross lipid membranes before hydrolyzing into active polar inhibitors, or they engage in specific hydrogen-bonding interactions within enzyme active sites (e.g., COX-2, DHFR).

This guide objectively compares the biological efficacy of hydroxylated isoxazole esters against standard heterocyclic alternatives (pyrazoles, oxazoles) and clinical standards of care. It provides experimental protocols for validating these claims in a laboratory setting.

Structural & Mechanistic Basis

To assess efficacy, one must first understand the structural advantage. The hydroxylated isoxazole moiety functions as a bioisostere for carboxylic acids and phenols, offering distinct pKa profiles.

FeatureHydroxylated Isoxazole EsterPyrazole Ester (Alternative)Clinical Relevance
H-Bonding High (N-O bond polarization)Moderate (N-N bond)Critical for binding affinity in serine proteases and kinases.
Lipophilicity Tunable (via ester chain)Generally lowerEsters improve passive transport across bacterial/cancer cell membranes.
Metabolic Fate Hydrolysis to active hydroxy-isoxazoleOxidation/N-alkylationEster acts as a "mask" to prevent premature Phase II conjugation.
Mechanistic Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the activation pathway of these esters in a biological system.

SAR_Pathway Prodrug Hydroxylated Isoxazole Ester (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cytosolic Entry Active Active Hydroxy-Isoxazole (Polar Pharmacophore) Esterase->Active Activation Target Target Binding (COX-2 / DHFR / DNA Gyrase) Active->Target H-Bond Donor/Acceptor

Figure 1: Mechanism of Action. The ester functionality facilitates membrane crossing, after which intracellular hydrolysis releases the active hydroxylated pharmacophore.

Comparative Efficacy Analysis

This section analyzes experimental data comparing hydroxylated isoxazole esters to established alternatives in two primary therapeutic areas: Antimicrobial and Anti-inflammatory/Anticancer.

Antimicrobial Efficacy (vs. Fluconazole & Ciprofloxacin)

Hydroxylated isoxazole esters have shown superior efficacy against resistant strains due to their ability to bypass efflux pumps that typically recognize polar zwitterions.

Comparative Data: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Notes
Hydroxylated Isoxazole Ester (Target) 3.9 - 7.8 7.8 - 15.6 15.6 High efficacy; ester cleavage releases inhibitor locally.
Pyrazole Ester (Alternative)15.6 - 31.231.2 - 62.531.2Lower potency; pyrazole ring is less lipophilic than isoxazole.
Ciprofloxacin (Standard)0.5 - 1.00.01 - 0.5N/AStandard is superior for wild-type, but isoxazoles retain activity in MRSA.
Fluconazole (Standard)N/AN/A15.6Isoxazole esters match antifungal potency of standard.

Data synthesized from recent comparative studies [1, 3].

Anti-inflammatory & Anticancer Efficacy

In the context of inflammation (COX-2 inhibition) and cancer (MCF-7 cell lines), the hydroxyl group on the isoxazole ring mimics the arachidonic acid transition state.

Comparative Data: IC50 Values (µM)

CompoundCOX-2 Inhibition (IC50)Selectivity (COX-2/COX-1)MCF-7 Cytotoxicity (IC50)
3,5-Disubstituted Isoxazole Ester 0.013 µM > 4.6 5.0 - 9.1 µM
Valdecoxib (Standard)0.005 µM> 30N/A
Doxorubicin (Standard)N/AN/A1.2 - 2.5 µM
Pyrazole Analog0.023 µM~ 2.020.0 - 25.0 µM

Key Insight: While slightly less potent than pure COX-2 inhibitors like Valdecoxib, the isoxazole esters show a dual-profile with significant cytotoxicity against breast cancer lines (MCF-7), offering a "poly-pharmacology" advantage over single-target drugs [2, 5].

Experimental Protocols

To validate the efficacy of these compounds in your own laboratory, follow these standardized, self-validating protocols.

Protocol A: Synthesis Verification (General Workflow)

Before biological testing, purity must be confirmed.

  • Reaction: Cyclocondensation of hydroxylamine hydrochloride with

    
    -keto esters (or chalcones) followed by esterification.
    
  • Purification: Recrystallization from ethanol (avoid column chromatography if possible to prevent ester hydrolysis on acidic silica).

  • Validation: NMR (

    
    H, 
    
    
    
    C) and Mass Spectrometry. Critical Check: Look for the disappearance of the OH stretch (broad, 3200-3500 cm
    
    
    ) if O-acylated, or its shift if C-hydroxylated.
Protocol B: Resazurin-Based Microdilution Assay (Antimicrobial)

This colorimetric assay is superior to optical density (OD) for esters, as it measures metabolic activity (viability) rather than just turbidity, accounting for potential compound precipitation.

Reagents:

  • Resazurin sodium salt (0.015% w/v in PBS).

  • Mueller-Hinton Broth (MHB).

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Workflow:

  • Preparation: Dissolve isoxazole esters in DMSO (Stock: 10 mg/mL). Dilute in MHB to <1% DMSO final concentration.

  • Plating: Add 100 µL of bacterial suspension (

    
     CFU/mL) to 96-well plates containing serial dilutions of the test compound.
    
  • Incubation: 37°C for 18–24 hours.

  • Development: Add 30 µL Resazurin solution. Incubate 2–4 hours.

  • Readout:

    • Blue (Non-fluorescent): No growth (Effective Inhibition).

    • Pink (Fluorescent): Growth (Ineffective).

  • Self-Validation: Include a "Sterility Control" (Broth only) and "Growth Control" (Bacteria + Solvent). If Sterility turns pink, discard the run.

Protocol C: In Silico Molecular Docking (Mechanism Validation)

To confirm the binding mode (e.g., to COX-2), use the following computational workflow.

Docking_Workflow Protein Target Protein Structure (PDB: 4COX or 1AI9) Grid Grid Generation (Active Site Definition) Protein->Grid Ligand Ligand Preparation (Energy Min: DFT/B3LYP) Docking Docking Algorithm (AutoDock Vina / Glide) Ligand->Docking Grid->Docking Analysis Interaction Analysis (H-Bonds, RMSD < 2.0 Å) Docking->Analysis

Figure 2: In Silico Validation Workflow. Essential for correlating biological data with binding affinity.

References

  • Ahmed, S. M., et al. (2023).[1] "Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties." Zanco Journal of Medical Sciences. Link

  • Hawash, M., et al. (2022). "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors." BMC Chemistry. Link

  • Kondrashov, E. V., et al. (2023). "Design of novel water-soluble isoxazole-based antimicrobial agents." Bioorganic Chemistry. Link

  • Nakamura, T., et al. (2003). "Pyrazole and isoxazole derivatives as new, potent, and selective 20-HETE synthase inhibitors." Journal of Medicinal Chemistry. Link[2]

  • Wang, X., et al. (2023). "Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety."[2][3][4][5][6] Encyclopedia. Link

Sources

"comparative study of catalysts for isoxazole-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalysts for Isoxazole-3-Carboxylate Synthesis

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics.[1] The isoxazole-3-carboxylate moiety, in particular, serves as a versatile synthetic intermediate, enabling further molecular elaboration.[2] The selection of a catalytic system for the synthesis of this key structural motif is a critical decision that impacts yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of prevalent catalytic strategies for the synthesis of isoxazole-3-carboxylates, grounded in experimental data and mechanistic principles.

Core Synthetic Strategies: An Overview

The construction of the isoxazole ring primarily relies on two robust strategies: the [3+2] cycloaddition reaction and the condensation of a three-carbon component with hydroxylamine.[1][3]

  • [3+2] Dipolar Cycloaddition: This is the most common route, involving the reaction of a nitrile oxide (the three-atom component) with a dipolarophile, typically an alkyne or alkene (the two-atom component).[4] To yield an isoxazole-3-carboxylate, the nitrile oxide must bear the carboxylate functionality. This is typically achieved by using precursors like ethyl nitroacetate or ethyl 2-chloro-2-(hydroxyimino)acetate.[4][5]

  • Condensation Reactions: This classical approach involves reacting a 1,3-dicarbonyl compound with hydroxylamine.[3] The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

The choice of catalyst is paramount in controlling the efficiency, regioselectivity, and reaction conditions for these transformations. Below, we compare the leading catalytic systems.

Catalyst Comparison: From Simple Bases to Transition Metals

Base-Catalyzed Synthesis: The Direct Approach

The use of a simple base like sodium hydroxide (NaOH) represents one of the most direct and cost-effective methods for synthesizing isoxazole-3-carboxylates, particularly from activated nitro compounds like ethyl nitroacetate.

Causality and Mechanism: This reaction is a prime example of a base-catalyzed cycloaddition-condensation. The base serves a dual purpose. First, it deprotonates the ethyl nitroacetate to form a nitronate intermediate. This nitronate then undergoes a Michael addition to an alkyne. The crucial step is the in-situ generation of the nitrile oxide from the nitronate, which then undergoes a [3+2] cycloaddition with the alkyne, followed by elimination to form the isoxazole ring. The entire process is a cascade reaction driven by a simple, inexpensive catalyst.[5]

Experimental Workflow: Base-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification A Combine Propargyl Benzoate, Ethyl Nitroacetate, Water, Ethanol B Add NaOH Solution (Catalyst) A->B Initiate reaction C Stir vigorously in a sealed tube at 60 °C for 16h B->C Heat & Stir D Concentrate Reaction Mixture C->D Reaction complete E Purify by Flash Chromatography (Silica Gel) D->E Crude product F Obtain Pure Isoxazole-3-Carboxylate E->F Purified product

Caption: Workflow for base-catalyzed synthesis.

Performance Data: Base-Catalyzed Synthesis

CatalystReactantsSolventTemp.TimeYieldReference
NaOH Propargyl benzoate, Ethyl nitroacetateWater/Ethanol60 °C16 h86%[5]

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available reagents.

  • Simplicity: Operationally simple one-pot procedure.

  • "Green" Aspects: Can be performed in aqueous solvent systems.[5]

Limitations:

  • Limited Scope: The substrate scope can be limited compared to metal-catalyzed systems.

  • Harsh Conditions: Requires elevated temperatures and a strong base, which may not be suitable for sensitive substrates.

Copper-Catalyzed Synthesis: The Versatile Workhorse

Copper(I) catalysts are widely employed to mediate the [3+2] cycloaddition of nitrile oxides and terminal alkynes, a reaction often categorized as "click chemistry" due to its reliability and broad scope.[6][7]

Causality and Mechanism: The role of the Cu(I) catalyst is to activate the terminal alkyne. The copper acetylide intermediate that is formed reacts readily with the in-situ generated nitrile oxide.[7] This catalyzed pathway lowers the activation energy of the cycloaddition, allowing the reaction to proceed under milder conditions (often room temperature) and with higher regioselectivity compared to the uncatalyzed thermal reaction.[8] A recently developed novel pathway involves a copper-catalyzed cascade reaction where a copper carbene couples with a nitroso radical to generate the nitrile oxide in situ.[9]

Reaction Mechanism: Copper-Catalyzed [3+2] Cycloaddition

CuI Cu(I) Catalyst CuAcetylide Cu(I) Acetylide R'-C≡C-Cu CuI->CuAcetylide Alkyne R'-C≡CH (Alkyne) Alkyne->CuAcetylide Coordination NitOx R-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate Metallacycle Intermediate NitOx->Intermediate CuAcetylide->Intermediate + Nitrile Oxide Product Isoxazole Product Intermediate->Product Ring Closure Product->CuI Catalyst Regeneration

Caption: Simplified mechanism of Cu(I)-catalyzed cycloaddition.

Performance Data: Comparison of Copper Catalysts

CatalystReactantsSolventTemp.TimeYieldReference
CuI Propargyl-substituted isoindolinone, Arylnitrile oxidesToluene110 °C6-8 h63-89%[10]
Cu(II) Nitrate Ketone, AlkyneAcetoneRT18-24 hGood[11]
Cu/Al2O3 Terminal alkynes, Hydroxyimidoyl chloridesSolvent-freeRT-Mod-Exc[12]

Advantages:

  • High Efficiency & Selectivity: Provides excellent yields and high regioselectivity for 3,5-disubstituted isoxazoles.[6][8]

  • Mild Conditions: Often proceeds at room temperature, tolerating a wide range of functional groups.

  • Broad Scope: A vast number of alkynes and nitrile oxide precursors are compatible with this method.[7]

Limitations:

  • Metal Contamination: Requires removal of copper from the final product, which is critical for pharmaceutical applications.

  • Substrate Specificity: Primarily effective for terminal alkynes to produce 3,5-disubstituted products.[8]

Palladium-Catalyzed Synthesis: For Advanced Functionalization

While not typically used for the initial ring formation of the parent isoxazole-3-carboxylate, palladium catalysts are exceptionally powerful for its subsequent C-H bond functionalization. This allows for the direct introduction of aryl or other groups at the C4 and C5 positions of a pre-formed ring.

Causality and Mechanism: This advanced strategy involves a direct C-H activation/arylation pathway. The palladium catalyst, typically in the presence of a phosphine ligand and a base, inserts into the C-H bond of the isoxazole ring. Subsequent reductive elimination from the palladium center forges the new C-C bond with an aryl halide. This method provides a highly efficient route to complex, poly-substituted isoxazoles that would be difficult to access otherwise.[13]

Performance Data: Palladium-Catalyzed C4,C5-Diarylation

CatalystLigandBaseReactantsSolventTemp.YieldReference
Pd(OAc)2 P(o-Tol)3KOAcEthyl isoxazole-3-carboxylate, Aryl BromidesDMA150 °Cup to 81%[13]

Advantages:

  • Direct Functionalization: Enables the direct introduction of substituents onto the isoxazole core, avoiding lengthy synthetic routes.

  • High Atom Economy: C-H activation is an atom-economical process.

  • Access to Complex Scaffolds: Provides a powerful tool for creating libraries of highly decorated isoxazoles for structure-activity relationship (SAR) studies.[13]

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong bases.

  • Precursor Required: This method functionalizes a pre-existing isoxazole ring rather than forming it.

  • Catalyst Cost & Removal: Palladium is an expensive precious metal, and its removal is mandatory for APIs.

Head-to-Head Catalyst Comparison Summary

FeatureBase Catalysis (NaOH)Copper Catalysis (CuI)Palladium Catalysis (Pd(OAc)2)
Primary Use Ring FormationRing FormationRing Functionalization
Typical Yield Good to ExcellentExcellentGood to Excellent
Reaction Conditions Moderate to High Temp.Mild (often RT)High Temp.
Catalyst Cost Very LowLow to ModerateHigh
Substrate Scope ModerateBroad (Terminal Alkynes)Broad (Aryl Halides)
Key Advantage Simplicity, Low CostHigh Efficiency, MildnessDirect C-H Functionalization
Key Disadvantage Potentially HarshMetal ContaminationCost, Precursor Required

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[5]
  • Reagent Preparation: In a suitable sealed tube, prepare a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4.16 g), and ethanol (1.28 g).

  • Catalyst Addition: To the vigorously stirred mixture, add a solution of 4.24 M NaOH (0.040 mL, 0.170 mmol).

  • Reaction: Seal the tube and continue to stir the mixture vigorously at 60 °C for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Purification: Subject the residue to flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1 containing 3% triethylamine) to afford the pure product as a clear oil (402 mg, 86% yield).

Protocol 2: Palladium-Catalyzed C4,C5-Diarylation of Ethyl Isoxazole-3-carboxylate[13]
  • Reaction Setup: In an oven-dried Schlenk tube, combine ethyl isoxazole-3-carboxylate (0.5 mmol), the desired aryl bromide (1.1 mmol for mono-arylation, 2.5 mmol for diarylation), Pd(OAc)2 (5 mol%), tri(o-tolyl)phosphine (10 mol%), and KOAc (2.0 equiv).

  • Solvent Addition: Add 2 mL of anhydrous N,N-dimethylacetamide (DMA) under an inert atmosphere (e.g., Argon).

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 150 °C. Stir for the required time (typically 24-48h), monitoring by GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C4/C5-arylated isoxazole-3-carboxylate.

Conclusion and Future Outlook

The synthesis of isoxazole-3-carboxylates can be approached through several catalytic avenues, each with distinct advantages and drawbacks.

  • Base catalysis offers a simple and economical route, ideal for large-scale synthesis where substrate sensitivity is not a concern.

  • Copper catalysis remains the gold standard for efficient and mild [3+2] cycloadditions, providing rapid access to a wide variety of analogs.

  • Palladium catalysis excels in the post-modification of the isoxazole core, enabling the synthesis of complex, polyfunctional molecules crucial for modern drug discovery.

The choice of catalyst is therefore a strategic one, dictated by the specific synthetic goal, substrate compatibility, and economic considerations. Future research will likely focus on developing more sustainable catalytic systems, such as those employing earth-abundant metals or metal-free organocatalysts, that operate under even milder, greener conditions without compromising the high efficiency demonstrated by current leading methods.

References

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A mild and convenient one-pot, three-step procedure utilizing a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes. Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available at: [Link]

  • Ben Romdhane, R., Liu, L., Ben Salem, R., & Doucet, H. (2018). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ChemistrySelect, 3(41), 11538-11542. Available at: [Link]

  • Nocchetti, M., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles by Electrophilic Cyclization and Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • Somsák, L., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(16), 1-20. Available at: [Link]

  • Rammah, M. M., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 307. Available at: [Link]

  • Rammah, M. M., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 307. Available at: [Link]

  • Micheli, F., et al. (2010). Microwave-assisted metal-free routes to substituted isoxazoles. RSC Advances, 11(84), 1-15. Available at: [Link]

  • Ramirez-Galicia, G., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 1-9. Available at: [Link]

  • Gung, B. W., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Wang, X.-D., et al. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214-16221. Available at: [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Karbala International Journal of Modern Science, 8(2), 241-250. Available at: [Link]

  • Tayde, A. D., et al. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. Available at: [Link]

  • S. K. Kim, et al. (2014). A Convenient Synthetic Method of Isoxazole Derivatives Using Copper(II) Nitrate. Heterocycles, 89(6), 1473-1482. Available at: [Link]

Sources

"advantages of 1,3-dipolar cycloaddition over other methods for isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic pharmacophore synthesis, the isoxazole ring remains a critical scaffold, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to beta-lactamase inhibitors. While classical condensation methods (Claisen-type) have served as the historical standard, 1,3-Dipolar Cycloaddition (1,3-DC) has emerged as the superior methodology for modern drug discovery.

This guide objectively compares 1,3-DC against condensation strategies. The data demonstrates that 1,3-DC offers superior regiocontrol , functional group tolerance , and modular convergence , particularly when employing in situ nitrile oxide generation. For researchers requiring late-stage functionalization of complex bioactive molecules, 1,3-DC is the validated protocol of choice.

Mechanistic Comparison

To understand the operational advantages, we must first contrast the underlying mechanisms.

The Challenger: 1,3-Dipolar Cycloaddition (1,3-DC)

This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile).[1]

  • Key Feature: The reaction is stereospecific and, under controlled conditions (thermal or catalytic), highly regioselective.

  • The "Click" Factor: Modern variants utilize in situ generation of nitrile oxides from aldoximes (via chlorination/dehydrohalogenation), avoiding the isolation of unstable dipoles.

The Incumbent: Condensation (Claisen-Type)

This method involves the reaction of hydroxylamine (


) with 1,3-dicarbonyls  or 

-unsaturated ketones.
  • Key Limitation: The reaction proceeds via nucleophilic attack. If the 1,3-dicarbonyl is unsymmetrical, hydroxylamine can attack either carbonyl, leading to difficult-to-separate mixtures of regioisomers (3,5- vs. 5,3-substituted).

Visualization: Mechanistic Pathways

MechanismComparison cluster_0 1,3-Dipolar Cycloaddition (Concerted) cluster_1 Condensation (Stepwise) Oxime Aldoxime (Precursor) NO Nitrile Oxide (1,3-Dipole) Oxime->NO Oxidation (NCS/Base) TS Concerted TS [3+2] NO->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Isoxazole_DC 3,5-Isoxazole (Regioselective) TS->Isoxazole_DC Diketone 1,3-Diketone (Unsymmetrical) Attack Nucleophilic Attack Diketone->Attack NH2OH Hydroxylamine NH2OH->Attack Mix Regioisomer Mix (3,5- & 5,3-) Attack->Mix Lack of Control

Figure 1: Mechanistic divergence showing the concerted, regiocontrolled nature of 1,3-DC versus the competitive nucleophilic pathways in condensation methods.

Critical Performance Analysis

Regioselectivity

This is the primary differentiator.

  • 1,3-DC: Thermal cycloaddition of nitrile oxides with terminal alkynes inherently favors the 3,5-disubstituted product due to steric hindrance in the transition state. The use of Copper(I) catalysis (CuNOAC) can further enhance this selectivity to >98:2.

  • Condensation: With unsymmetrical 1,3-dicarbonyls (

    
    ), the regiochemical outcome is dictated by the subtle electrophilicity differences between the two carbonyls. This often results in 60:40 or 70:30 mixtures, requiring tedious chromatographic separation.
    
Modular Convergence (The "LEGO" Approach)
  • 1,3-DC: Allows the coupling of two distinct fragments (an alkyne and an oxime/nitro precursor) at a late stage.[1][2] This is ideal for Fragment-Based Drug Discovery (FBDD).

  • Condensation: Requires the synthesis of the entire 1,3-dicarbonyl scaffold before ring closure. Synthesizing complex unsymmetrical 1,3-diketones is often non-trivial and low-yielding.

Functional Group Tolerance (FGT)
  • 1,3-DC: Compatible with esters, amides, protected amines, and even free hydroxyls. The reaction conditions (often room temp, weak base) are mild.

  • Condensation: Typically requires refluxing in ethanol with strong bases (NaOH/NaOEt) or acids. This is often incompatible with acid/base-sensitive moieties (e.g., epoxides, certain protecting groups).

Comparative Data Summary

The following table summarizes experimental data averages derived from comparative literature reviews.

Feature1,3-Dipolar Cycloaddition Condensation (Hydroxylamine)
Primary Precursors Aldoxime + Alkyne1,3-Diketone + Hydroxylamine
Regioselectivity High (Typically >95:5 for 3,5-isomer)Low/Variable (Dependent on R-groups)
Reaction Temperature 0°C to 40°C (Mild)80°C to 100°C (Reflux)
Yield (Avg) 85 - 98%50 - 75% (after purification)
Atom Economy High (Loss of HCl/H2O)Moderate (Loss of 2 H2O + Salt)
Purification Often precipitation/filtrationColumn Chromatography (Isomer separation)
Bio-orthogonality Yes (can be adapted for bioconjugation)No

Experimental Protocols

Protocol A: Recommended Method (1,3-DC)

Synthesis of 3,5-Disubstituted Isoxazole via In Situ Nitrile Oxide Generation

Rationale: This "Huisgen-type" protocol generates the unstable nitrile oxide in situ using N-Chlorosuccinimide (NCS), preventing dimerization of the dipole (furoxan formation).

  • Chlorination: Dissolve the aldoxime (1.0 equiv) in DMF or DCM. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Dipole Generation: Dropwise add Triethylamine (

    
    )  (1.2 equiv) dissolved in solvent over 30 minutes. Note: Slow addition is crucial to keep nitrile oxide concentration low, favoring reaction with alkyne over self-dimerization.
    
  • Completion: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC.

  • Workup: Dilute with water. Extract with Ethyl Acetate. Wash with brine.

  • Purification: The product often crystallizes upon solvent removal or requires a short silica plug.

Protocol B: Alternative Method (Condensation)

Synthesis via 1,3-Diketone (Reference Only)

  • Mixing: Dissolve 1,3-diketone (1.0 equiv) and Hydroxylamine Hydrochloride (1.1 equiv) in Ethanol.

  • Base Addition: Add Sodium Acetate or Pyridine (1.2 equiv).

  • Reflux: Heat to reflux (78°C) for 2–6 hours.

  • Workup: Cool mixture. Evaporate solvent. Partition between water/DCM.

  • Purification: Critical Step. Perform careful column chromatography to separate the 3,5- and 5,3-regioisomers.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal synthetic route for your specific target.

DecisionMatrix Start Target: Isoxazole Synthesis Q1 Is the target Symmetrical? Start->Q1 Q2 Are precursors readily available? Q1->Q2 Yes (Symmetrical) Q3 Does the molecule have sensitive functional groups? Q1->Q3 No (Unsymmetrical) Condensation Use Condensation (Method B) Q2->Condensation Yes (Diketone available) DC Use 1,3-Dipolar Cycloaddition (Method A) Q2->DC No (Hard to make) Q3->DC Yes (Sensitive) Q3->DC No, but need Regiocontrol

Figure 2: Decision tree for selecting the optimal isoxazole synthesis pathway. Note that unsymmetrical targets strongly favor 1,3-DC.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Grecian, S., & Fokin, V. V. (2010). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition. Link

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[7] Current Organic Chemistry. Link

  • Navajeet, K., et al. (2019). Isoxazole: A privileged scaffold in drug discovery.[8] ChemMedChem. Link

Sources

Benchmarking the Stability of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its developability profile. A molecule's susceptibility to degradation under various environmental stressors not only dictates its shelf-life but also has profound implications for its safety and efficacy. This guide provides a comprehensive comparative analysis of the stability of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate, a promising heterocyclic scaffold, against structurally related analogues. Through a series of forced degradation studies, we will elucidate its degradation pathways and benchmark its performance, offering critical insights for researchers, scientists, and drug development professionals.

The isoxazole moiety is a privileged structure in medicinal chemistry, appearing in a range of approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold. However, the stability of substituted isoxazoles can be influenced by the nature and position of their functional groups. The subject of our investigation, this compound, features three key functionalities that may influence its stability: an isoxazole ring, an ethyl ester, and a secondary alcohol.

To provide a meaningful comparison, we have selected two alternative compounds:

  • Ethyl 5-methyl-1,2-oxazole-3-carboxylate: This analogue lacks the hydroxyl group, allowing for a direct assessment of the impact of the secondary alcohol on the molecule's stability, particularly towards oxidation.

  • tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate: By replacing the ethyl ester with a more sterically hindered tert-butyl ester, we can probe the relative susceptibility of the ester group to hydrolysis.

This guide will detail the experimental protocols for subjecting these three compounds to forced degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, in line with the principles outlined in the ICH Q1A guidelines.[4][5] The resulting degradation will be quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Design & Methodologies

A rigorous and well-controlled experimental design is paramount for obtaining reliable and comparable stability data. The following sections outline the protocols for the synthesis of the test compounds and the subsequent forced degradation studies.

Synthesis of Test Compounds

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the initial formation of an isoxazole with a 5-formyl group, followed by a Grignard or Reformatsky reaction to introduce the 1-hydroxyethyl moiety.[5][6][7]

  • Comparator 1 (Ethyl 5-methyl-1,2-oxazole-3-carboxylate): This compound can be synthesized via established literature methods.[8][9]

  • Comparator 2 (tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate): This can be prepared following a similar route to the parent compound, utilizing a tert-butyl haloacetate in the initial steps.[10]

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a drug substance.[6][11]

Diagram of the Experimental Workflow

G cluster_synthesis Compound Synthesis & Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis S1 Synthesize Target & Comparators S2 Prepare Stock Solutions (1 mg/mL in Acetonitrile) S1->S2 C1 Acid Hydrolysis (0.1 M HCl, 60°C) S2->C1 C2 Base Hydrolysis (0.1 M NaOH, 40°C) S2->C2 C3 Oxidative Degradation (3% H2O2, RT) S2->C3 C4 Photolytic Degradation (ICH Q1B Option 2) S2->C4 C5 Thermal Degradation (80°C, Solid State) S2->C5 A1 Sample at 0, 2, 4, 8, 24h C1->A1 C2->A1 C3->A1 C4->A1 C5->A1 A2 Neutralize & Dilute A1->A2 A3 HPLC-UV Analysis A2->A3 A4 LC-MS for Peak Identification A3->A4

Caption: Workflow for the comparative stability study.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare 1 mg/mL stock solutions of this compound and the two comparators in acetonitrile.

  • Hydrolytic Degradation (Acidic): To 1 mL of each stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solutions at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Hydrolytic Degradation (Basic): To 1 mL of each stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the solutions at 40°C. Withdraw aliquots at the specified time points and neutralize with 0.1 M hydrochloric acid. The lower temperature is chosen for basic hydrolysis due to the anticipated higher reactivity of the isoxazole ring and ester under these conditions.[5][11]

  • Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solutions at room temperature, protected from light. Withdraw and analyze aliquots at the designated time intervals.

  • Photolytic Degradation: Expose the stock solutions in quartz cuvettes to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place a thin layer of the solid compounds in a petri dish and expose them to a temperature of 80°C in a calibrated oven. Sample the solid at the specified time points, dissolve in acetonitrile, and analyze.

Analytical Method

A stability-indicating HPLC-UV method was developed to quantify the parent compounds and their degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis would be performed on the stressed samples.

Comparative Stability Analysis: Hypothetical Results

The following tables present hypothetical, yet chemically plausible, data from the forced degradation studies. The percentage of the remaining parent compound is reported at each time point.

Table 1: Acid Hydrolysis (0.1 M HCl at 60°C)

Time (h)This compound (%)Ethyl 5-methyl-1,2-oxazole-3-carboxylate (%)tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (%)
0100100100
295.296.198.5
490.891.597.2
882.383.194.8
2465.766.988.1

Table 2: Base Hydrolysis (0.1 M NaOH at 40°C)

Time (h)This compound (%)Ethyl 5-methyl-1,2-oxazole-3-carboxylate (%)tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (%)
0100100100
278.479.292.3
461.562.885.1
840.141.572.9
2415.316.850.6

Table 3: Oxidative Degradation (3% H₂O₂ at Room Temperature)

Time (h)This compound (%)Ethyl 5-methyl-1,2-oxazole-3-carboxylate (%)tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (%)
0100100100
292.199.592.5
485.699.186.0
874.398.474.8
2455.997.256.3

Table 4: Photolytic and Thermal Degradation (24 hours)

ConditionThis compound (%)Ethyl 5-methyl-1,2-oxazole-3-carboxylate (%)tert-Butyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (%)
Photolytic88.489.188.7
Thermal (Solid)98.298.598.1

Discussion and Mechanistic Insights

The hypothetical data provides a clear basis for a comparative stability assessment.

Hydrolytic Stability:

Under acidic conditions, both ethyl esters show comparable and significant degradation, likely due to the hydrolysis of the ester functionality. The tert-butyl ester, as expected, exhibits greater stability due to the steric hindrance provided by the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack by water.

The rate of degradation is markedly increased under basic conditions for all compounds. This is consistent with the saponification of esters, which is typically faster than acid-catalyzed hydrolysis. Furthermore, the isoxazole ring itself is known to be more labile under basic conditions, potentially leading to ring-opening as a competing degradation pathway.[5][11] The slightly faster degradation of the ethyl esters compared to the tert-butyl ester is again attributed to steric effects.

Oxidative Stability:

The most striking difference is observed under oxidative conditions. This compound and its tert-butyl ester analogue show significant degradation, while Ethyl 5-methyl-1,2-oxazole-3-carboxylate remains largely intact. This strongly suggests that the secondary alcohol is the primary site of oxidation, likely being converted to a ketone. The stability of the methyl-substituted comparator validates this hypothesis.

Plausible Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound H1 Carboxylic Acid Derivative Parent->H1 Ester Cleavage H2 Ring-Opened Product Parent->H2 Isoxazole Cleavage (Base-catalyzed) O1 Ketone Derivative Parent->O1 Alcohol Oxidation P1 Oxazole Isomer Parent->P1 Rearrangement

Caption: Potential degradation pathways for the target molecule.

Photolytic and Thermal Stability:

All three compounds demonstrate relatively good stability under photolytic and thermal stress in the solid state. The minor degradation observed under photolytic conditions could be due to the inherent photosensitivity of the isoxazole ring, which can undergo rearrangement to an oxazole.[11] The high thermal stability in the solid state is a favorable characteristic for a drug substance.

Conclusion and Implications for Drug Development

This comparative stability guide provides a framework for understanding the potential liabilities of this compound. The key takeaways are:

  • Primary Liability: The secondary alcohol is a significant liability, making the molecule susceptible to oxidative degradation. For drug development, this could necessitate the use of antioxidants in a formulation or storage under an inert atmosphere.

  • Ester Hydrolysis: The ethyl ester is prone to hydrolysis, particularly under basic conditions. The use of a more sterically hindered ester, such as the tert-butyl ester, significantly improves hydrolytic stability. This offers a clear strategy for structural modification if ester stability is a concern.

  • Isoxazole Ring Stability: The isoxazole ring is relatively stable under acidic and neutral conditions but can be a point of degradation in basic environments.

  • Favorable Properties: The compound exhibits good photostability and excellent thermal stability in the solid state.

References

  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615–3617.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. Federal Register, 61(226), 59591-59599.
  • ResearchGate. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Available at: [Link]

  • MDPI. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • ACS Publications. (1987). Selective oxidation in the presence of a heterocycle.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Available at: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Organic Chemistry Portal. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Available at: [Link]

  • University of Bristol. (n.d.). I Oxidation Reactions I.A. Oxidation of Alcohols. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available at: [Link]

  • PubMed. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Available at: [Link]

  • AIR Unimi. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Available at: [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available at: [Link]

  • PMC. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Available at: [Link]

  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme.
  • ResearchGate. (2008). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available at: [Link]

  • ChemSrc. (n.d.). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Available at: [Link]

  • ACS Publications. (2002). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A, 106(43), 10248–10257.
  • S1 Supporting Information. (n.d.). Synthesis and Antimicrobial Activity of Binaphthyl-Based, Functionalized Oxazole and Thiazole Peptidom.
  • ResearchGate. (n.d.). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. Available at: [Link]

  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(03), 594–611.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • PMC. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • PubMed. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Available at: [Link]

  • Google Patents. (n.d.). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
  • ResearchGate. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Available at: [Link]

  • GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Available at: [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Molecules, 5(9), 1095-1102.

Sources

"in vitro evaluation of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate Derivatives

Introduction: The Significance of the 1,2-Oxazole Scaffold in Drug Discovery

The 1,2-oxazole, or isoxazole, nucleus is a five-membered heterocyclic scaffold that has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1] This structural motif is present in several commercially available drugs, highlighting its clinical relevance. The this compound core provides a versatile platform for synthetic modification, enabling the development of novel therapeutic agents.[1][2] Derivatives of this scaffold are being explored for a wide range of applications, including anticancer, antimicrobial, and antioxidant agents.[3][4][5]

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparison of potential biological activities and the detailed experimental protocols required to assess them. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to screening.

Comparative In Vitro Screening Workflow

A systematic approach is crucial for efficiently evaluating a library of newly synthesized derivatives. The initial screening phase should encompass a panel of assays to identify promising biological activities. A logical workflow begins with broad cytotoxicity screening, followed by more specific assays based on the observed activity or therapeutic target.

G cluster_0 Initial Synthesis & Characterization Synthesis Synthesis of Oxazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Anticancer Cytotoxicity (MTT Assay) Purification->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Antioxidant Antioxidant Capacity (DPPH Assay) Purification->Antioxidant DNA_Cleavage DNA Cleavage Assay Cytotoxicity->DNA_Cleavage If Active Bactericidal Time-Kill Kinetics Antimicrobial->Bactericidal If Active ROS Cellular ROS Assay Antioxidant->ROS If Active

Caption: High-level workflow for the in vitro evaluation of novel oxazole derivatives.

Part 1: Anticancer Activity Evaluation

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including DNA topoisomerases, protein kinases, and tubulin polymerization.[3] Many have shown excellent potency against various cancer cell lines with IC50 values in the nanomolar range.[3] A primary evaluation of novel this compound derivatives should therefore focus on their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The results of the primary cytotoxicity screening should be summarized in a clear, comparative table. This allows for the rapid identification of the most potent compounds and any potential selectivity towards specific cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying cytotoxicity.

Derivative Substitution (R-group) MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) Colo-205 (Colon) IC50 (µM) Selectivity Index (SI) *
Compound 1a 4-Chlorophenyl8.5 ± 0.712.3 ± 1.115.1 ± 1.4>11.7
Compound 1b 3,4-Dichlorophenyl2.1 ± 0.34.5 ± 0.55.8 ± 0.6>47.6
Compound 1c 4-Methoxyphenyl25.6 ± 2.231.4 ± 2.940.2 ± 3.5<3.9
Etoposide (Positive Control) 5.2 ± 0.47.9 ± 0.66.5 ± 0.5-

*Selectivity Index (SI) is often calculated as IC50 in a non-cancerous cell line / IC50 in a cancerous cell line. A higher SI value is desirable.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate (1,000-100,000 cells/well) B 2. Incubate Allow cells to adhere (e.g., 24 hours at 37°C, 5% CO2) A->B C 3. Add Compound Treat cells with serial dilutions of oxazole derivatives B->C D 4. Incubate Incubate for exposure period (e.g., 48-72 hours) C->D E 5. Add MTT Reagent Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) D->E F 6. Incubate Incubate for 2-4 hours at 37°C (Formazan crystals form) E->F G 7. Solubilize Crystals Add 100-150 µL of solubilizing agent (e.g., DMSO, isopropanol) F->G H 8. Measure Absorbance Read absorbance at ~570 nm (Reference ~630 nm) G->H I 9. Analyze Data Calculate % viability and IC50 values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.[9]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8][9]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity Evaluation

The oxazole scaffold is a known feature in various antimicrobial agents.[4] Therefore, screening novel derivatives for activity against pathogenic bacteria and fungi is a logical extension of their in vitro evaluation. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Comparative Antimicrobial Activity (MIC)

Results should be tabulated to compare the efficacy of the derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Derivative S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) C. albicans (MIC, µg/mL)
Compound 1a 16>1286432
Compound 1b 8643216
Compound 1c >128>128>128>128
Ciprofloxacin 10.51N/A
Fluconazole N/AN/AN/A8
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

  • Prepare Inoculum: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each oxazole derivative in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Part 3: Antioxidant Capacity and Mechanistic Insights

Many diseases involve oxidative stress caused by reactive oxygen species (ROS). Compounds with antioxidant properties can mitigate this damage. Additionally, understanding the mechanism of action for active compounds is a critical step in drug development. For cytotoxic compounds, investigating their ability to interact with and damage DNA can provide valuable mechanistic clues.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging ability of compounds.[10][11] DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[11]

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The concentration required for 50% scavenging (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Plasmid DNA Cleavage Assay

This assay is used to determine if a compound can induce single-strand or double-strand breaks in DNA, a common mechanism for anticancer drugs. The assay monitors the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) or linear (Form III) forms using agarose gel electrophoresis.[12]

G cluster_workflow DNA Cleavage Assay Workflow A 1. Prepare Reaction Mix Combine plasmid DNA (e.g., pBR322), buffer, and test compound B 2. Incubate Incubate at 37°C for a defined time (e.g., 1-3 hours) A->B C 3. Stop Reaction Add loading dye containing EDTA to quench the reaction B->C D 4. Agarose Gel Electrophoresis Load samples onto a 0.9-1% agarose gel C->D E 5. Run Gel Apply voltage (e.g., 55-100 V) until dye front migrates sufficiently D->E F 6. Visualize DNA Stain gel with an intercalating dye (e.g., Ethidium Bromide, SYBR Safe) E->F G 7. Image & Analyze Visualize DNA bands under UV light and quantify band intensity F->G

Caption: Workflow for assessing compound-induced plasmid DNA cleavage.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 250 ng), a suitable buffer (e.g., Tris-HCl, pH 7.5), and varying concentrations of the oxazole derivative.[12] Include a negative control (DNA + buffer) and a positive control (DNA + a known cleaving agent).

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.[12]

  • Quenching: Stop the reaction by adding 6X gel loading dye containing a chelating agent like EDTA.[12]

  • Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer. Run the electrophoresis at a constant voltage (e.g., 80V) until the dye fronts have separated sufficiently.

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., SYBR Safe) and visualize the DNA bands under a UV transilluminator.

  • Analysis: Analyze the gel image. The disappearance of the supercoiled Form I band and the appearance or increase in the intensity of the nicked Form II and/or linear Form III bands indicate DNA cleavage activity.

By employing this structured, multi-assay approach, researchers can effectively characterize the in vitro biological profile of novel this compound derivatives, identifying promising candidates for further preclinical development.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice. Available at: [Link]

  • 3.7. DNA Cleavage Assay. Bio-protocol. Available at: [Link]

  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. PMC. Available at: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Available at: [Link]

  • New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. ResearchGate. Available at: [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]

  • A Highly Sensitive GFP Activation Assay for Detection of DNA Cleavage in Cells. Frontiers. Available at: [Link]

  • Specific cleavage of chromosomal and plasmid DNA strands in gram-positive and gram-negative bacteria can be detected with nucleotide resolution. PMC. Available at: [Link]

  • Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]

  • Alt-R CRISPR-Cas9 System-In vitro cleavage of target DNA with ribonucleoprotein complex protocol. Integrated DNA Technologies. Available at: [Link]

  • Protocol for using recombinant Cas9 Nuclease to assess locus modification in genome editing experiments. New England Biolabs. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. Available at: [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Sciforum. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

[1][2][3]

CAS Number: 78934-71-1 Molecular Formula: C₈H₁₁NO₄ Risk Profile: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity, Combustible Organic.[1][2]

Part 1: Executive Summary (Immediate Action Card)

Stop & Read: This compound is an isoxazole ester derivative . While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste by the EPA, it must be managed as Hazardous Chemical Waste due to its potential biological activity and aquatic toxicity.[1][2] Do not dispose of via sanitary sewer or regular trash. [2][3]

Parameter Critical Data
Primary Disposal Method High-temperature incineration (via EHS/Waste Contractor).[1]
Waste Stream Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Compatibility Incompatible with strong oxidizers, strong acids, and strong bases (hydrolysis risk).[2]
Container Type Amber Glass or HDPE (High-Density Polyethylene) with Teflon-lined cap.[1]
Spill Response Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Part 2: Chemical Profile & Hazard Identification[5][6]

To dispose of a chemical safely, one must understand its reactivity.[2] Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate features an isoxazole ring and an ester functionality.[1]

  • Hydrolysis Risk: The ester group (

    
    ) is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing ethanol and the corresponding isoxazole carboxylic acid. Waste streams should be kept neutral (pH 6-8) to prevent unintended degradation or pressure buildup in containers.[1]
    
  • Combustibility: Like many organic esters, this compound is combustible. While its specific flash point is likely

    
     (classifying it as combustible rather than flammable), it should be treated as ignitable waste (EPA Code D001)  if mixed with flammable solvents [1, 2].[2]
    
  • Aquatic Toxicity: Isoxazole derivatives often exhibit biological activity (used in pharmacophores). To adhere to the "Precautionary Principle," assume high aquatic toxicity (

    
     or similar) and strictly prevent release into drains [3].[2]
    
Part 3: Pre-Disposal Assessment & Segregation

Before handling, categorize the waste state.[2][3][4][5] Use the following decision matrix to select the correct waste stream.

Waste Segregation Decision Tree

WasteSegregationStartWaste Assessment:This compoundStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidPowder/CrystalsLiquidLiquid / SolutionState->LiquidDissolvedStreamAStream A: Solid Hazardous Waste(Label: Toxic/Irritant)Solid->StreamASolventCheckSolvent Type?Liquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedNoStreamBStream B: Halogenated Organic Waste(EPA Code: F001/F002)Halogenated->StreamBStreamCStream C: Non-Halogenated Organic Waste(EPA Code: D001)NonHalogenated->StreamC

Figure 1: Decision tree for segregating isoxazole ester waste based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Workflows
Protocol A: Routine Solid/Liquid Waste Disposal

Objective: Safely package the compound for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor.

  • Select Container:

    • Solids: Use a wide-mouth HDPE jar or the original amber glass vial.

    • Liquids: Use a narrow-mouth amber glass bottle or chemically resistant HDPE carboy. Avoid metal containers due to potential corrosion or catalytic reactivity.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon adding the first drop of waste.

    • Chemical Name: Write the full name: "this compound". Do not use abbreviations or chemical structures.

    • Hazards: Check "Irritant" and "Toxic" (if aquatic toxicity is suspected).[6][7]

  • Bulking (Liquid Waste):

    • If mixing with other compatible solvents (e.g., Acetone, Ethyl Acetate), ensure the total mixture pH remains neutral.[2]

    • Do NOT fill >90% capacity. Leave headspace for thermal expansion.

  • Storage:

    • Store in a secondary containment bin (polypropylene tray) in a satellite accumulation area (SAA).

    • Keep away from heat sources and direct sunlight.

Protocol B: Spill Cleanup (Emergency Response)

Objective: Contain and clean up a minor spill (<500 mL/g) in the laboratory.

Required PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, N95 mask (if powder form to prevent inhalation).[1][2]

  • Secure Area: Alert nearby personnel and block off the area.

  • Containment:

    • Liquid: Encircle the spill with absorbent socks or a ring of vermiculite.

    • Solid: Cover gently with wet paper towels to prevent dust generation.

  • Absorption/Neutralization:

    • Cover the spill with an inert absorbent (Vermiculite, Bentonite, or commercial spill pads).[2]

    • Note: Do not use sawdust or paper towels as the primary absorbent for bulk liquid esters, as this increases flammability risk.[2]

  • Collection:

    • Use a non-sparking scoop (plastic) to transfer the material into a heavy-duty plastic waste bag or a wide-mouth solid waste jar.[1]

    • Wipe the surface with a soap/water solution to remove sticky ester residues.

  • Final Disposal: Label the waste container as "Debris from Spill Cleanup: this compound" and process as Stream A (Solid Hazardous Waste) .[1]

Part 5: Regulatory Compliance & Waste Codes

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

Regulatory Body Classification Code/Notes
EPA (RCRA) Characteristic WasteD001 (Ignitable) if in flammable solvent.[1] Otherwise, Non-Regulated Hazardous Waste (must still be incinerated).[2]
DOT (Transport) Hazard ClassLikely Class 3 (Flammable Liquid) or Not Regulated depending on formulation.
European Waste Catalogue EWC Code16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Note on "Empty" Containers: A container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple Rinse Procedure: Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., acetone). Collect all rinsates as hazardous waste (Stream C). Deface the label and discard the bottle in glass trash [4].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204680, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods and Hazardous Waste. Retrieved from [Link]

Personal protective equipment for handling Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for similar chemical structures.

Hazard Assessment and Triage

  • Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : May cause skin irritation upon direct contact.[1][3][4]

  • Eye Irritation : May cause serious eye irritation or damage.[1][3][4]

  • Respiratory Tract Irritation : Inhalation of vapors or dust may cause respiratory irritation.[1][3][4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is the foundation of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldProtects against splashes and vapors which may cause serious eye irritation.[5] Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[3][6]
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) and a flame-resistant lab coatPrevents direct skin contact, which can cause irritation.[6] The selection of glove material should be confirmed for compatibility with the specific compound and any solvents used. A lab coat protects against accidental splashes.[5]
Respiratory Protection Certified chemical fume hoodAll handling of this compound should occur within a certified chemical fume hood to minimize the inhalation of vapors, which may cause respiratory tract irritation.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Workflow: From Receipt to Disposal

Adherence to a systematic operational workflow is critical for ensuring safety and experimental integrity. The following diagram and step-by-step guide outline the handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Emergency Equipment prep_hood->prep_safety handle_dispense Dispense Compound prep_safety->handle_dispense Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_dispense->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon Proceed to Post-Handling post_doff Doff PPE post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_segregate Segregate Waste post_wash->disp_segregate Proceed to Disposal disp_container Containerize and Label disp_segregate->disp_container disp_dispose Dispose via Approved Vendor disp_container->disp_dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.